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  • Product: 6-Ethyl-4-methyl-2H-pyran-2-one
  • CAS: 17422-71-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 6-Ethyl-4-methyl-2H-pyran-2-one

Executive Summary As drug development and agrochemical research increasingly rely on highly functionalized heterocyclic scaffolds, α-pyrones (2H-pyran-2-ones) have emerged as privileged structures. Specifically, 6-Ethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and agrochemical research increasingly rely on highly functionalized heterocyclic scaffolds, α-pyrones (2H-pyran-2-ones) have emerged as privileged structures. Specifically, 6-Ethyl-4-methyl-2H-pyran-2-one (CAS 17422-71-8) serves as a critical baseline molecule in structure-activity relationship (SAR) studies, particularly in the development of membrane-disrupting antifungal agents.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality in biological systems, and the regioselective synthetic methodologies required to isolate this specific pyrone derivative. By leveraging tandem cross-coupling and heterocyclization, researchers can bypass the isomeric mixtures that traditionally plague lactone synthesis.

Physicochemical Properties & Molecular Weight Analysis

Understanding the exact mass and topological polar surface area of 6-Ethyl-4-methyl-2H-pyran-2-one is essential for predicting its pharmacokinetic behavior and lipophilicity. The ethyl substitution at the C6 position and the methyl group at the C4 position create a highly conjugated, yet relatively low-molecular-weight system.

PropertyValueCausality / Significance
Chemical Name 6-Ethyl-4-methyl-2H-pyran-2-oneStandard IUPAC nomenclature.
CAS Registry Number 17422-71-8Unique identifier for regulatory tracking [1].
Molecular Formula C8H10O2Defines the atomic composition.
Molecular Weight 138.16 g/mol Low MW ensures high ligand efficiency in SAR.
Monoisotopic Mass 138.06808 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Chemical Class α-Pyrone (2H-pyran-2-one)Conjugated lactone ring drives reactivity.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeation.
Hydrogen Bond Acceptors 2Oxygen atoms in the lactone ring dictate target binding.

Structural Causality in Biological Systems (SAR)

In the context of agrochemical development, the structural parameters of α-pyrones directly dictate their fungicidal efficacy. According to foundational studies published in the , the antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones is stringently controlled by the length of the alkyl chain at the C6 position [2].

The Causality of the Ethyl Group: 6-Ethyl-4-methyl-2H-pyran-2-one exhibits a relatively weak antifungal activity (ED50 = 665.30 μg/mL against pathogenic fungi like S. rolfsii). The causality behind this lies in the molecule's lipophilicity. The short C2 (ethyl) chain fails to provide the necessary hydrophobic bulk required to efficiently partition into and disrupt fungal lipid bilayers.

However, this molecule is indispensable as a baseline control in SAR profiling. When the C6 chain is extended to a hexyl group (C6), the lipophilicity reaches an optimal threshold, dropping the ED50 dramatically to 15.10 μg/mL. Therefore, synthesizing the ethyl derivative is a mandatory step for validating the lipophilic threshold required for biological activity.

SAR_Workflow Core 2H-pyran-2-one Core (Base Scaffold) Ethyl 6-Ethyl Substitution CAS 17422-71-8 Core->Ethyl Hexyl 6-Hexyl Substitution Higher Homologue Core->Hexyl LowLip Sub-optimal Lipophilicity (Poor Membrane Permeability) Ethyl->LowLip C2 Alkyl Chain HighLip Optimal Lipophilicity (High Membrane Permeability) Hexyl->HighLip C6 Alkyl Chain LowAct Weak Antifungal Activity ED50 = 665.30 μg/mL LowLip->LowAct Biological Outcome HighAct Strong Antifungal Activity ED50 = 15.10 μg/mL HighLip->HighAct Biological Outcome

Fig 1: SAR workflow of C6-alkyl chain length impacting lipophilicity and antifungal efficacy.

Synthetic Methodology: Tandem Stille Reaction/Heterocyclization

Traditional lactonization protocols often yield complex mixtures of structural isomers. To achieve strict regiocontrol, modern synthesis relies on a tandem Stille cross-coupling followed by a heterocyclization event, as detailed in the [3].

This method utilizes a palladium-catalyzed coupling of a tributylstannylallene with a (Z)-3-iodoprop-2-enoic acid derivative. The (Z)-geometry of the vinyl iodide is the critical causal factor here: it pre-organizes the intermediate allenyl-substituted alkenoic acid, forcing it to undergo a regioselective 6-endo-dig cyclization . This stereoelectronic control completely suppresses the formation of unwanted 5-membered ring byproducts, yielding the pure α-pyrone.

Experimental Protocol: Self-Validating Synthesis Workflow

Step 1: System Degassing & Catalyst Activation

  • Action: Dissolve the (Z)-3-iodoprop-2-enoic acid derivative (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Sparge the solution with ultra-pure Argon for 15 minutes. Add 1 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Causality: Pd(0) is highly susceptible to oxidative degradation. Degassing prevents the formation of catalytically dead Pd(II) oxides, ensuring the catalytic cycle initiates efficiently at 25 °C.

Step 2: Transmetalation & Cross-Coupling

  • Action: Slowly introduce tributylstannylallene (1.1 equiv) via a syringe pump over 30 minutes to maintain a low steady-state concentration.

  • Causality: Controlled addition prevents stannane homocoupling. The Pd catalyst facilitates the transmetalation and subsequent reductive elimination, forming the transient allenyl-substituted alkenoic acid intermediate.

Step 3: Regioselective Heterocyclization

  • Action: Allow the reaction to stir at 25 °C for 12 hours. Monitor the disappearance of the intermediate via TLC (Hexanes/Ethyl Acetate).

  • Causality: The intermediate undergoes spontaneous intramolecular cyclization. The rigid (Z)-geometry dictates a strict 6-endo-dig pathway, directly yielding 6-Ethyl-4-methyl-2H-pyran-2-one without the need for secondary ring-closing reagents.

Step 4: Workup & Self-Validating NMR Confirmation

  • Action: Quench with aqueous KF (to precipitate insoluble tin fluorides), extract with diethyl ether, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography.

  • Validation: To prove the protocol's success, perform 1H NMR (CDCl3, 200 MHz). The system is self-validating if the following shifts are observed:

    • δ 1.05 (t, J = 7.5 Hz, 3H): Confirms the terminal methyl of the C6-ethyl group.

    • δ 2.33 (t, J = 7.5 Hz, 2H): Confirms the methylene protons of the C6-ethyl group.

    • δ 1.97 (s, 3H): Confirms the C4-methyl group.

    • δ 5.73 (bs, 1H) & 5.77 (bs, 1H): Validates the isolated protons on the conjugated pyrone ring.

References

  • Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones - Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]

  • Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization - The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 6-Ethyl-4-methyl-2H-pyran-2-one

Introduction: The Structural Elucidation of a Substituted 2H-Pyran-2-one Methodology: The Rationale Behind NMR Experimental Design The acquisition of high-resolution NMR spectra is a meticulous process, where each experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Elucidation of a Substituted 2H-Pyran-2-one

Methodology: The Rationale Behind NMR Experimental Design

The acquisition of high-resolution NMR spectra is a meticulous process, where each experimental parameter is chosen to maximize the quality and information content of the data. The following section outlines a standard protocol for the NMR analysis of a small organic molecule like 6-Ethyl-4-methyl-2H-pyran-2-one, explaining the reasoning behind each step.

Sample Preparation: The Foundation of a Quality Spectrum

A well-prepared sample is a prerequisite for a high-quality NMR spectrum. The following steps are crucial:

  • Compound Purity: The sample of 6-Ethyl-4-methyl-2H-pyran-2-one should be of high purity (ideally >95%) to avoid the presence of interfering signals from impurities.

  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak. For quantitative measurements, the use of a relaxation agent might be considered to ensure full relaxation of all nuclei between scans.[1]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing the chemical shifts of both ¹H and ¹³C nuclei.

Instrumental Parameters: Optimizing Data Acquisition

The following is a representative set of parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard single-pulse experiments for ¹H and proton-decoupled ¹³C NMR.
Number of Scans 16-321024-2048Sufficient for good signal-to-noise in ¹H; more scans are needed for the less sensitive ¹³C nucleus.
Relaxation Delay (d1) 2-5 s2-5 sEnsures complete relaxation of the nuclei between pulses for accurate integration (in ¹H) and signal intensity.
Acquisition Time (aq) 3-4 s1-2 sDetermines the resolution of the spectrum.
Spectral Width (sw) 12-16 ppm200-220 ppmCovers the expected range of chemical shifts for most organic molecules.

Predicted NMR Data for 6-Ethyl-4-methyl-2H-pyran-2-one

The following tables present the predicted ¹H and ¹³C NMR spectroscopic data for 6-Ethyl-4-methyl-2H-pyran-2-one. This data was generated using advanced NMR prediction software, which employs a combination of database-derived information and quantum mechanical calculations.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
H-3~ 6.1Singlet (s)-1H
H-5~ 5.9Singlet (s)-1H
-CH₂- (Ethyl)~ 2.5Quartet (q)~ 7.52H
-CH₃ (Methyl at C4)~ 2.1Singlet (s)-3H
-CH₃ (Ethyl)~ 1.2Triplet (t)~ 7.53H
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~ 164
C-6~ 162
C-4~ 150
C-5~ 110
C-3~ 100
-CH₂- (Ethyl)~ 28
-CH₃ (Methyl at C4)~ 20
-CH₃ (Ethyl)~ 12

In-depth Spectral Analysis and Interpretation

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of each nucleus within the molecular structure of 6-Ethyl-4-methyl-2H-pyran-2-one.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by distinct signals for the vinylic, allylic, and aliphatic protons.

  • Vinylic Protons (H-3 and H-5): The protons on the double bonds of the pyranone ring (H-3 and H-5) are expected to resonate in the downfield region of the spectrum. Their predicted chemical shifts of ~6.1 ppm and ~5.9 ppm, respectively, are characteristic of protons on electron-deficient double bonds, influenced by the electron-withdrawing effect of the adjacent oxygen atom and the carbonyl group. The absence of adjacent protons results in singlet multiplicities for both signals.

  • Ethyl Group Protons: The ethyl group at the C-6 position gives rise to a quartet and a triplet. The methylene protons (-CH₂-) are deshielded by the adjacent C=C double bond and the ring oxygen, resulting in a predicted chemical shift of ~2.5 ppm. The signal appears as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group are in a more shielded environment, resonating at ~1.2 ppm as a triplet due to coupling with the two adjacent methylene protons. The coupling constant of ~7.5 Hz is typical for free rotation around a C-C single bond.

  • Methyl Group Proton (at C-4): The methyl group attached to the C-4 position is predicted to have a chemical shift of ~2.1 ppm. This downfield shift, compared to a typical allylic methyl group, is due to its attachment to the C=C double bond. The signal appears as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule.

  • Carbonyl Carbon (C-2): The carbonyl carbon (C-2) of the lactone is the most deshielded carbon in the molecule, with a predicted chemical shift of ~164 ppm. This is a characteristic chemical shift for ester and lactone carbonyl carbons.

  • Olefinic Carbons (C-3, C-4, C-5, C-6): The sp² hybridized carbons of the pyranone ring resonate in the downfield region between ~100 and ~162 ppm. The carbons C-4 and C-6, being directly attached to the electron-donating methyl and ethyl groups respectively, and also to the ring oxygen in the case of C-6, are significantly deshielded. C-3 and C-5 are also in the olefinic region, with their specific shifts influenced by their position relative to the substituents and the heteroatom.

  • Aliphatic Carbons: The carbons of the ethyl group and the methyl group at C-4 appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is predicted at ~28 ppm, while the methyl carbons are expected at ~20 ppm (C-4 methyl) and ~12 ppm (ethyl methyl).

Visualizing the Structure and NMR Correlations

Diagrams are essential tools for visualizing molecular structures and the relationships between different nuclei in NMR spectroscopy.

G C2 C2 (O) O1 O1 C2->O1 O_C2 =O C2->O_C2 C6 C6 O1->C6 C5 C5 C6->C5 Et_C6 CH2CH3 C6->Et_C6 C4 C4 C5->C4 C3 C3 C4->C3 Me_C4 CH3 C4->Me_C4 C3->C2 H_C3 H H_C5 H

Figure 1: Molecular structure of 6-Ethyl-4-methyl-2H-pyran-2-one with atom numbering for NMR assignment.

Conclusion: A Predictive Yet Powerful Approach

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for 6-Ethyl-4-methyl-2H-pyran-2-one. In the absence of experimentally verified spectra, this guide has leveraged high-quality predicted data to offer a detailed analysis of the expected chemical shifts and coupling patterns. The interpretation of this data is firmly grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The detailed methodology for sample preparation and data acquisition serves as a practical reference for researchers. This guide, therefore, not only provides a valuable spectroscopic reference for 6-Ethyl-4-methyl-2H-pyran-2-one but also illustrates the power of predictive NMR spectroscopy as a tool in modern chemical research.

References

  • ACD/Labs NMR Prediction. (n.d.). Advanced Chemistry Development. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Wishart, D. S. (2011). Advances in metabolite identification. Bioanalysis, 3(15), 1769–1782. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]

  • Bruker. (n.d.). Mnova Predict. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Kepe, V., Polanc, S., & Kočevar, M. (1998). A SIMPLE PREPARATION OF SOME 4-METHYL-2H-PYRAN-2-ONES. Heterocycles, 48(4), 671. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 489. [Link]

Sources

Foundational

Thermodynamic stability and solubility profile of substituted alpha-pyrones

Thermodynamic Stability and Solubility Profiling of Substituted α -Pyrones: A Technical Guide for Drug Development Executive Summary Substituted α -pyrones (2H-pyran-2-ones) represent a privileged class of heterocyclic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Solubility Profiling of Substituted α -Pyrones: A Technical Guide for Drug Development

Executive Summary

Substituted α -pyrones (2H-pyran-2-ones) represent a privileged class of heterocyclic pharmacophores ubiquitous in bioactive natural products and synthetic drug candidates. Their unique structural motif—an unsaturated δ -lactone—bridges the reactivity of dienes, esters, and partial aromatic systems. In drug development, the transition of an α -pyrone hit compound to a viable lead is heavily dictated by its physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and solubility profiles of substituted α -pyrones, establishing self-validating experimental methodologies for their characterization.

Structural and Thermodynamic Foundations

Resonance Energy and Ring Stability

The unsubstituted 2-pyrone scaffold consists of a six-membered heterocyclic ring featuring an oxygen atom at position 1, a carbonyl group at position 2, and conjugated double bonds. This configuration provides approximately 30–35% of the resonance energy of benzene 1. The delocalization of π -electrons across the conjugated system imparts significant thermodynamic stability to the cyclic framework, preventing spontaneous ring-opening under standard physiological conditions 1.

However, stability is highly tunable via substitution. The introduction of electron-withdrawing groups (EWGs) at positions 3, 4, 5, or 6 lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This not only increases the thermodynamic stability of the lactone against nucleophilic hydrolysis but also enhances its bioorthogonality, making EWG-substituted pyrones exceptionally stable dienes for inverse electron-demand Diels-Alder (IEDDA) reactions in biological systems 2.

Tautomerization and Conformational Preferences

In complex substituted pyrones, roto-tautomeric states dictate both stability and solubility. For instance, in arzanol—a prenylated phloroglucinol α -pyrone heterodimer—spectroscopic analyses confirm that the 2-pyrone configuration is the highly preferred, thermodynamically stable state in solution [[3]](). This preference directly impacts its intramolecular hydrogen bonding, limiting its interaction with aqueous solvents and resulting in poor water solubility despite high solubility in polar organic solvents like DMSO and methanol 3.

Physicochemical Properties and Solubility Profiles

The intrinsic solubility ( S0​ ) of an α -pyrone is a function of its crystal lattice energy ( Elatt​ ) and its solvation energy. Unsubstituted 2-pyrone is a liquid at room temperature (Melting Point: 8–9 °C) with limited aqueous solubility but complete miscibility in organic solvents 1.

When designing drugs, substitutions drastically alter this profile:

  • Lipophilic Chains: The addition of aliphatic chains (e.g., 6-amyl- α -pyrone) increases the LogP to approximately 2.27, restricting water solubility to ~742.4 mg/L at 25 °C 4. Similarly, 3-hexanoyl substituted pyrones exhibit potent antileishmanial activity but suffer from poor aqueous solubility, requiring advanced formulation strategies for in vivo efficacy 5.

  • Polar Substitutions: Compounds like 2-pyrone-4,6-dicarboxylic acid (PDC) utilize polar carboxylate groups to form highly stable, sublimable solid-state structures (MP >250 °C) that exhibit pH-dependent solubility and form preferential soluble complexes with metal ions like Cs⁺ and Na⁺ 6.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP (Est.)Aqueous SolubilityKey Chemical/Biological Feature
Unsubstituted 2-Pyrone 96.088–9~0.50LimitedBaseline scaffold; versatile diene 1
6-Amyl- α -pyrone 166.2212.92.27~742.4 mg/L (25 °C)High lipophilicity; fragrance/flavoring [[4]]()
3-Hexanoyl- α -pyrone ~210.23N/A>2.50PoorPotent antileishmanial activity [[5]]()
Arzanol 402.48N/AHighInsolubleAnti-inflammatory; 2-pyrone tautomer [[3]]()
PDC 184.09>250LowSoluble (pH dependent)Stable metabolic intermediate 6

Experimental Methodologies: Self-Validating Systems

Kinetic solubility assays (via DMSO stock dilution) frequently overestimate the solubility of lipophilic pyrones due to the formation of metastable, supersaturated states. To obtain the true intrinsic solubility required for late-stage drug development, thermodynamic equilibrium must be established.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: This protocol is designed as a closed-loop, self-validating system. By analyzing both the liquid supernatant and the remaining solid residue, we guarantee that the measured solubility corresponds to the exact polymorph initially introduced, ruling out phase transformations (e.g., hydrate formation) that would invalidate the thermodynamic baseline.

  • Solid-State Verification: Analyze the starting α -pyrone powder using X-ray Powder Diffraction (XRPD). Why: Polymorphism drastically alters lattice energy. We must confirm the crystalline form before testing.

  • Buffer Saturation: Add an excess amount of the solid pyrone (typically 2-5 mg/mL target) to aqueous buffers (pH 1.2, 6.5, 7.4) in glass vials. Why: Glass prevents the adsorption of lipophilic pyrones commonly seen with plastic vessels.

  • Isothermal Equilibration: Agitate the suspension at 37 °C for 24–48 hours. Why: Extended equilibration overcomes kinetic supersaturation, ensuring true thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: Isolate the liquid phase using ultracentrifugation (e.g., 15,000 rpm for 15 mins). Why: Filtration is strictly avoided. Lipophilic substituted pyrones readily adsorb onto standard syringe filter membranes, which artificially lowers the quantified solubility.

  • Quantification (HPLC-UV): Analyze the supernatant. Why: Chromatographic separation ensures that only the intact α -pyrone is quantified, distinguishing it from ring-opened dienoic acid degradation products that may form in alkaline buffers.

  • Residue Validation (The Self-Validation Step): Recover the undissolved solid residue and re-analyze via XRPD. Why: If the crystal lattice transitioned to a hydrate during the 48-hour incubation, the solubility measured belongs to the hydrate, not the anhydrous API.

SolubilityWorkflow A 1. Solid-State Verification (XRPD, DSC) B 2. Buffer Addition (pH 1.2 - 7.4) A->B C 3. Isothermal Equilibration (37°C, 24-48h) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Supernatant Analysis (HPLC-UV/MS) D->E Liquid Phase F 6. Solid Residue Check (Detect Form Change) D->F Solid Phase

Caption: Workflow for determining the thermodynamic solubility of substituted alpha-pyrones.

Protocol 2: Thermal Stability and Degradation Profiling (DSC/TGA)
  • Sample Preparation: Encapsulate 2–5 mg of the pyrone in hermetically sealed aluminum pans. Why: Hermetic sealing prevents the premature volatilization of low-molecular-weight pyrones (like unsubstituted 2-pyrone, BP 207 °C) before their thermal transitions can be recorded.

  • Dynamic Ramping: Heat the sample at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Why: An inert atmosphere prevents oxidative degradation, allowing for the accurate measurement of the enthalpy of fusion ( ΔHf​ ).

  • Orthogonal TGA Analysis: Run a parallel sample using Thermogravimetric Analysis. Why: Coupling DSC with TGA differentiates true melting events (endothermic, no mass loss) from thermal decomposition or desolvation (mass loss).

Structure-Property Relationships (SPR) in Drug Design

The interplay between thermodynamic stability and solubility in α -pyrones is a delicate balancing act dictated by functional group substitutions.

SPR_Pyrones Core Substituted α-Pyrone Scaffold EWG Electron-Withdrawing Groups (e.g., -COOH, -F) Core->EWG Lipo Aliphatic Chains (e.g., 6-Amyl, Hexanoyl) Core->Lipo Polar Polar Substituents (e.g., -OH) Core->Polar Stab Increased Ring Stability & Bioorthogonality EWG->Stab Sol1 Decreased Aqueous Solubility (High LogP) Lipo->Sol1 Sol2 Enhanced Solubility & Metal Complexation Polar->Sol2

Caption: Structure-property relationships governing the stability and solubility of alpha-pyrones.

By systematically mapping these parameters, drug development professionals can rationally design α -pyrone derivatives that maintain the necessary thermodynamic stability to survive systemic circulation while possessing the requisite solubility profile for oral bioavailability.

References

  • Source: grokipedia.
  • Source: researchgate.
  • Source: perflavory.
  • Source: acs.
  • Source: mdpi.
  • Molecular Properties of 2-Pyrone-4,6-dicarboxylic Acid (PDC)

Sources

Exploratory

Exploratory Synthesis and Discovery of 4,6-Disubstituted 2H-Pyran-2-Ones: An In-Depth Technical Guide

Executive Summary The 2H-pyran-2-one (2-pyrone) heterocyclic core is a privileged scaffold deeply embedded in the structures of numerous biologically active natural products and synthetic pharmaceuticals. Specifically, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-one (2-pyrone) heterocyclic core is a privileged scaffold deeply embedded in the structures of numerous biologically active natural products and synthetic pharmaceuticals. Specifically, the 4,6-disubstituted 2H-pyran-2-one motif is of paramount interest to drug development professionals due to its tunable electronic properties, which facilitate both high-affinity biological target binding (exhibiting antimicrobial, antifungal, and anticancer activities) and downstream synthetic versatility[1]. This whitepaper provides an authoritative, mechanistically grounded guide to the exploratory synthesis of these compounds, focusing on modern atom-economical cycloadditions, precise condensation strategies, and their subsequent utility in microwave-accelerated Diels-Alder reactions.

Mechanistic Foundations & Causality

Why Target the 4,6-Disubstitution Pattern?

The substitution pattern on the 2-pyrone ring strictly dictates the electron density of its conjugated diene system. Placing substituents at the 4- and 6-positions allows chemists to precisely modulate the HOMO/LUMO levels of the molecule. Electron-donating groups (e.g., alkoxy, amino) elevate the HOMO, priming the molecule for normal electron-demand Diels-Alder reactions, whereas electron-withdrawing groups lower the LUMO, making the scaffold an ideal candidate for inverse electron-demand cycloadditions.

Causality in Synthetic Design

Traditional syntheses of 2-pyrones often rely on harsh, multi-step condensation conditions that suffer from poor regiocontrol and low atom economy. Modern exploratory discovery demands self-validating, highly efficient pathways. Consequently, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes with carbon dioxide (CO₂) have emerged as the gold standard. By utilizing specific catalyst systems (such as Ir/Co dual catalysis), researchers can lower the activation energy for CO₂ insertion, bypassing the high-pressure requirements of classical methods and achieving strict 4,6-regioselectivity[2].

Core Synthetic Strategies

Transition-Metal Catalyzed[2+2+2] Cycloaddition

The direct fixation of CO₂ into organic scaffolds is a highly desirable, atom-economical transformation. Classical approaches utilize the 3, which employ a nickel(0) catalyst to couple diynes with CO₂[3]. However, recent breakthroughs have introduced visible-light-assisted Ir/Co dual catalysis . This method enables the intermolecular [2+2+2] cycloaddition of two equivalents of aliphatic terminal alkynes with CO₂ at ambient pressure[2].

  • Causality: The dual catalyst system physically separates the photoredox cycle (Iridium) from the cross-coupling cycle (Cobalt). The Ir-photocatalyst harvests light to drive single-electron transfers, maintaining the Cobalt center in the highly active low-valent state necessary for oxidative cyclization and subsequent CO₂ insertion.

IrCo_Catalysis A Terminal Alkynes + CO2 B Ir/Co Dual Catalyst (Visible Light) A->B Activation C Cobaltacyclopentadiene Intermediate B->C Oxidative Cyclization D CO2 Insertion (Regioselective) C->D Nucleophilic Attack E Reductive Elimination D->E Rearrangement E->B Catalyst Regeneration F 4,6-Disubstituted 2H-pyran-2-one E->F Product Release

Caption: Visible-light-assisted Ir/Co dual catalytic cycle for 2-pyrone synthesis from alkynes and CO2.

Condensation via Ketene Dithioacetals

For targets requiring specific heteroatom substitution, the addition of an enolate anion to a dimethyl bis(methylsulfanyl)methylenemalonate is a highly reliable method[3].

  • Causality: This approach specifically installs a methylsulfanyl (-SMe) group at the 4-position of the resulting 2-pyrone. Because the sulfide is an excellent leaving group, it can be easily displaced by various nucleophiles (e.g., amines to form 4-amino-substituted derivatives), creating a divergent synthesis platform ideal for combinatorial library generation[3].

Downstream Utility: Microwave-Assisted Diels-Alder Cycloadditions

4,6-Disubstituted 2-pyrones are exceptional dienes for constructing complex bicyclic systems. However, their inherent aromatic stabilization often necessitates forcing thermal conditions for cycloaddition to occur. To overcome this, researchers employ 4[4]. Microwave energy remarkably accelerates the Diels-Alder reaction of 4,6-disubstituted-2H-pyran-2-ones with dienophiles such as 1,4-naphthoquinone and N-phenylmaleimide[5].

  • Causality: Microwave dielectric heating directly couples with the highly polar transition states of the cycloaddition, bypassing the inefficient thermal gradients of conventional conductive heating. When reactants are pre-adsorbed onto silica gel, the localized "dry media" environment restricts translational degrees of freedom, drastically increasing the effective molarity of the reactants and driving the reaction forward[4].

MW_DA A 4,6-Disubstituted 2H-pyran-2-one C Silica Gel Adsorption (Dry Media) A->C Mixing B Dienophile (1,4-Naphthoquinone) B->C Mixing D Microwave Irradiation (Dielectric Heating) C->D Energy Transfer E Bicyclic Lactone Transition State D->E [4+2] Cycloaddition F Decarboxylation & Aromatization (-CO2) E->F Thermal Extrusion G Cycloadduct Product F->G Final Isolation

Caption: Microwave-catalyzed Diels-Alder cycloaddition workflow on a silica gel solid support.

Experimental Protocols (Self-Validating Systems)

Protocol A: Visible-Light-Assisted Ir/Co Synthesis of 4,6-Disubstituted 2-Pyrones

Objective: Synthesize 4,6-dialkyl-2H-pyran-2-one from terminal alkynes and CO₂ at ambient pressure.

  • Preparation: In an oven-dried Schlenk tube, add the Ir-photocatalyst (1 mol%), Co-catalyst (5 mol%), and the terminal alkyne (2.0 equiv) in anhydrous acetonitrile.

  • Atmosphere Exchange: Degas the solvent via three freeze-pump-thaw cycles. Backfill the Schlenk tube with CO₂ gas via a balloon (1 atm).

  • Photoredox Cycloaddition: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours.

  • Self-Validation Checkpoint: The successful formation of the active cobaltacyclopentadiene intermediate is visually indicated by a distinct color shift in the reaction mixture (typically from pale yellow to deep red/brown).

  • Workup: Quench the reaction with water and extract with ethyl acetate. The final product's purity is validated by the precipitation of the 2-pyrone upon the addition of cold diethyl ether, leveraging its differential solubility compared to unreacted alkynes.

Protocol B: Microwave-Catalyzed Diels-Alder Reaction on Silica Gel

Objective: Synthesize aromatized cycloadducts via the reaction of 4,6-disubstituted 2-pyrones with 1,4-naphthoquinone.

  • Pre-adsorption: Dissolve the 4,6-disubstituted 2-pyrone (1.0 equiv) and 1,4-naphthoquinone (1.2 equiv) in a minimal amount of dichloromethane (DCM). Add activated silica gel (200-400 mesh) to the solution.

  • Solvent Evaporation: Remove the DCM under reduced pressure to yield a free-flowing powder, ensuring uniform distribution of reactants on the silica surface.

  • Microwave Irradiation: Transfer the silica powder to a microwave-safe quartz vial. Irradiate at 300W (maintaining a temperature of ~120°C) for 4-8 minutes.

  • Self-Validation Checkpoint: The progression of the Diels-Alder cycloaddition and subsequent aromatization is physically validated by the evolution of CO₂ gas. If conducted in a sealed microwave reactor equipped with a pressure sensor, a predictable pressure spike confirms the decarboxylation step. Complete conversion is verified when the dienophile spot disappears on TLC (visualized via UV at 254 nm).

  • Isolation: Elute the product directly from the silica gel using a 10% ethyl acetate/hexane mixture.

Quantitative Data & Comparative Analysis

The following table summarizes the quantitative efficiency and operational parameters of the core synthetic methodologies discussed:

Synthesis MethodPrimary ReactantsCatalyst / ConditionsAverage Yield (%)RegioselectivityKey Advantage
Tsuda-Saegusa Coupling Diynes + CO₂Ni(0) / High Pressure65 - 80%High (Bicyclic)Excellent for fused 2-pyrone ring systems.
Ir/Co Dual Catalysis Terminal Alkynes + CO₂Ir/Co / Visible Light / 1 atm70 - 85%Strict 4,6-substitutionOperates at ambient CO₂ pressure; high atom economy.
Ketene Dithioacetal Condensation Enolate + DithioacetalBase (e.g., NaH) / THF50 - 75%Strict 4,6-substitutionInstalls a versatile 4-methylsulfanyl leaving group.
Microwave Diels-Alder 2-Pyrone + DienophileSilica Gel / 300W MW80 - 95%Highly RegioselectiveReduces reaction time from hours to minutes; solvent-free.

References

  • Product Class 3: Pyranones and Pyranthiones Thieme Connect
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks ARK
  • Cycloadditions - Microwave-catalyzed Diels-Alder reaction of 4,6-disubstituted-2H-pyran-2-ones CEM Corpor
  • Progress in Heterocyclic Chemistry Instituto Politécnico de Bragança (IPB)
  • Microwave Assisted Organic Synthesis—A Review & Solvent-Free Methods ResearchG

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 6-Ethyl-4-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of 6-Ethyl-4-methyl-2H-pyran-2-one, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of 6-Ethyl-4-methyl-2H-pyran-2-one, a substituted α-pyrone. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established theoretical and experimental workflows necessary to elucidate these critical parameters. By leveraging computational chemistry and spectroscopic methods, researchers can gain deep insights into the molecule's behavior, which is crucial for applications in drug design and materials science.

Introduction to 6-Ethyl-4-methyl-2H-pyran-2-one

The 2H-pyran-2-one ring system is a core structural motif in numerous natural products and pharmacologically active compounds.[1][2] These molecules exhibit a wide range of biological activities, making their derivatives, such as 6-Ethyl-4-methyl-2H-pyran-2-one, attractive targets for synthesis and investigation.[3][4] The electronic properties and dipole moment are fundamental to understanding the molecule's reactivity, stability, solubility, and its potential interactions with biological targets.[5][6]

This guide will detail the multifaceted approach required to fully characterize 6-Ethyl-4-methyl-2H-pyran-2-one, providing both the theoretical underpinnings and practical methodologies.

Theoretical Framework: Understanding Electronic Properties and Dipole Moment

A molecule's electronic properties are governed by the distribution of its electrons in molecular orbitals (MOs). The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests the molecule is more easily excitable and more reactive.[5]

  • Dipole Moment: The dipole moment (µ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule.[6] It is a vector quantity, with both magnitude and direction, and is crucial for understanding intermolecular interactions such as hydrogen bonding and dipole-dipole interactions, which in turn influence physical properties like boiling point, solubility, and binding affinity to a receptor.[6][7]

Computational Workflow for Characterization

Computational chemistry provides a powerful and accessible means to predict the electronic properties and dipole moment of molecules like 6-Ethyl-4-methyl-2H-pyran-2-one. Density Functional Theory (DFT) is a robust method for this purpose.[8][9]

Molecular Geometry Optimization

The first and most critical step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol for Geometry Optimization:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Method: Employ a DFT functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[8][10]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for systems with lone pairs, and polarization functions (d,p) allow for more flexibility in the orbital shapes.[10]

  • Verification: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Geometry_Optimization_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Input_Structure Initial 3D Structure of 6-Ethyl-4-methyl-2H-pyran-2-one DFT_Calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calc Submit for Optimization Optimized_Geometry Optimized Molecular Geometry DFT_Calc->Optimized_Geometry Converged Frequency_Analysis Frequency Analysis Optimized_Geometry->Frequency_Analysis Verify Minimum

Caption: Workflow for obtaining the optimized molecular geometry.

Calculation of Electronic Properties

Once the geometry is optimized, the electronic properties can be calculated using the same level of theory.

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are direct outputs of the DFT calculation. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity.[8]

  • Population Analysis: To quantify the partial atomic charges, a population analysis method is employed.

    • Mulliken Population Analysis: A simple and widely used method, but it is known to be highly dependent on the basis set used.[11][12]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and less basis-set-dependent picture of charge distribution.[13][14] It localizes orbitals into bonds and lone pairs, providing a clearer Lewis structure representation.[13][15]

Table 1: Hypothetical Calculated Electronic Properties of 6-Ethyl-4-methyl-2H-pyran-2-one

PropertyValueUnit
EHOMO-6.5eV
ELUMO-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment4.5Debye

Note: These values are illustrative and would need to be confirmed by actual calculations.

Prediction of UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra.[16][17][18]

Protocol for TD-DFT Calculation:

  • Method: Use the optimized ground-state geometry as the input.

  • Functional and Basis Set: The same functional and basis set as the ground-state calculation can be used, although some long-range corrected functionals may provide more accurate results for certain types of electronic transitions.[19]

  • Solvent Effects: To simulate more realistic conditions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • Output: The calculation will yield the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks).

TD_DFT_Workflow Optimized_Geo Optimized Ground-State Geometry TD_DFT_Calc TD-DFT Calculation (with solvent model) Optimized_Geo->TD_DFT_Calc Excitation_Energies Excitation Energies (eV) TD_DFT_Calc->Excitation_Energies Oscillator_Strengths Oscillator Strengths TD_DFT_Calc->Oscillator_Strengths UV_Vis_Spectrum Simulated UV-Vis Spectrum (λmax) Excitation_Energies->UV_Vis_Spectrum Oscillator_Strengths->UV_Vis_Spectrum

Caption: Workflow for simulating the UV-Visible absorption spectrum.

Experimental Validation

While computational methods are powerful, experimental validation is essential to confirm the theoretical predictions.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The simulated UV-Vis spectrum from TD-DFT can be compared with an experimentally measured spectrum. A good correlation between the calculated and experimental λmax values provides confidence in the computational model.[20]

  • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated during the geometry optimization can be compared with experimental IR and Raman spectra. This serves as a further validation of the optimized structure.[8]

Experimental Determination of Dipole Moment

The dipole moment of a molecule can be determined experimentally through various methods.

  • Dielectric Constant Measurement: One common method involves measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent at different temperatures.[21] The Debye equation is then used to calculate the dipole moment.[21]

  • Stark Effect Spectroscopy: In the gas phase, the Stark effect in microwave spectroscopy provides a very accurate determination of the dipole moment.[22]

Conclusion

A thorough understanding of the electronic properties and dipole moment of 6-Ethyl-4-methyl-2H-pyran-2-one is paramount for its development in pharmaceutical and material science applications. This guide has outlined a robust, integrated workflow that combines the predictive power of computational chemistry with the definitive validation of experimental techniques. By following these methodologies, researchers can build a comprehensive electronic and structural profile of this and other novel pyranone derivatives, paving the way for informed molecular design and application.

References

  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Zipse, H. (2005). Mulliken population analysis. Journal of Computational Chemistry, 26(1), 97-105. Retrieved from [Link]

  • BIOVIA. (n.d.). Mulliken population analysis in CASTEP. Materials Studio Documentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]

  • iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Figueiredo, L. P., & Dardenne, L. E. (2020). Mulliken-Dipole Population Analysis. ChemRxiv. Retrieved from [Link]

  • Q-Chem. (n.d.). 11.2.1 Population Analysis. Q-Chem 6.0 Manual. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Patil, S. A., et al. (2018). UV-Visible Spectra, HOMO-LUMO Studies on Coumarin Derivative Using Gaussian Software. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

  • van Gisbergen, S. J. C. H., et al. (1999). Time-Dependent Density Functional Theory. In Reviews in Computational Chemistry (Vol. 14, pp. 35-120). Wiley-VCH. Retrieved from [Link]

  • ORCA Community. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. Retrieved from [Link]

  • Ashenhurst, J. (2025, October 17). Dipole Moments and Dipoles. Master Organic Chemistry. Retrieved from [Link]

  • Patil, S. A., et al. (2017). Studies on Molecular Structure, UV-Visible and HOMO- LUMO Analyses of Coumarin Dye Using DFT Computational Methods. AIP Conference Proceedings, 1832(1), 050036. Retrieved from [Link]

  • Krawczyk, P., et al. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Advances, 11(4), 2268-2280. Retrieved from [Link]

  • Thul, P., et al. (2010). Quantum chemical and experimental studies on the structure and vibrational spectra of substituted 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-dependent density functional theory. Retrieved from [Link]

  • Popova, M., et al. (2015). Chemical reactivity and stability predictions of some coumarins by means of DFT calculations. Bulgarian Chemical Communications, 47(3), 863-868. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). DipoleMoment. Retrieved from [Link]

  • Herbert, J. M. (2019, November 17). Time-dependent DFT. The Herbert Research Group. Retrieved from [Link]

  • El-Gohary, S. M., & Shaaban, M. (2010). Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 75(8), 1043-1054. Retrieved from [Link]

  • Chen, Y., et al. (2020). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 8, 591. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2019). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. Molecules, 24(24), 4586. Retrieved from [Link]

  • Maitra, N. T. (2016). A snapshot of time-dependent density-functional theory. The Journal of Chemical Physics, 144(22), 220901. Retrieved from [Link]

  • ChemistryTalk. (2024, November 27). Dipole Moment Explained: Definition, Formula, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO–LUMO energy gap (eV) of coumarin derivatives. Retrieved from [Link]

  • Nelson, S. F., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters, 1(13), 1977-1981. Retrieved from [Link]

  • Thul, P., et al. (2010). Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 251-260. Retrieved from [Link]

  • Herbert, J. M. (2021). Visualizing and characterizing excited states from time-dependent density functional theory. The Journal of Chemical Physics, 155(10), 100901. Retrieved from [Link]

  • October, N., et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyranones and 4(1H)-pyridones. Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Molecules, 26(15), 4642. Retrieved from [Link]

  • de Almeida, A. M. P., et al. (2001). Spectroscopic characterization of α- and γ-pyrones and their substituted 4-hydroxy and 4-methoxy derivatives: an integrated experimental and theoretical study. Journal of Molecular Structure, 565-566, 267-272. Retrieved from [Link]

  • Mary, Y. S., et al. (2023). Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools. Polycyclic Aromatic Compounds, 43(1), 586-606. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2018). On the Pyrolysis Mechanism of 2-Pyranones and 2-Pyranthiones: Thermally Induced Ground Electronic State Chemistry of Pyran-2-thione. The Journal of Physical Chemistry A, 122(34), 6833-6842. Retrieved from [Link]

  • ResearchGate. (n.d.). New possibilities of 2-pyranone derivatives – Thermal, optical and electrochemical properties. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-methyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 26). Dipole Moment, Vectors, & Electronegativity - Organic Chemistry. YouTube. Retrieved from [Link]

  • Nakagawa, M., et al. (1977). 5,6-Dihydro-2H-pyran-2-one and 2H-pyran-2-one. Organic Syntheses, 56, 49. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Dipole Moment. Retrieved from [Link]

  • Reddy, G. J., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5038-5049. Retrieved from [Link]

  • Al-Jumaili, A. H. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International Journal of Health Sciences, 6(S3), 4816-4828. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2H-pyran. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 6-ethyl-4-methyl-2-octanone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Crystallographic data and X-ray diffraction of 6-ethyl-4-methyl-2-pyrone

An in-depth technical guide to the crystallographic isolation, X-ray diffraction analysis, and structural elucidation of 6-ethyl-4-methyl-2-pyrone. Introduction: The Structural Imperative of 2-Pyrones 6-Ethyl-4-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the crystallographic isolation, X-ray diffraction analysis, and structural elucidation of 6-ethyl-4-methyl-2-pyrone.

Introduction: The Structural Imperative of 2-Pyrones

6-Ethyl-4-methyl-2-pyrone (CAS: 17422-71-8) is a critical low-molecular-weight lactone scaffold. It serves as both a versatile synthetic intermediate and a biologically active compound, prominently featured in structure-activity relationship (SAR) studies evaluating the antifungal efficacy of 4-methyl-6-alkyl-2H-pyran-2-ones against soil-borne pathogens[1]. Research indicates that the length and branching of the alkyl chain at the C-6 position fundamentally dictate the molecule's biological activity[2].

Because the spatial orientation of the ethyl group and the planarity of the conjugated pyrone ring govern its receptor-binding affinity and solid-state packing, precise structural elucidation via Single-Crystal X-ray Diffraction (SCXRD) is mandatory. However, lower homologues of alkyl-pyrones often present as oils or low-melting solids at room temperature. This whitepaper provides an authoritative, step-by-step technical guide to overcoming these physical barriers—detailing the crystallization, SCXRD data collection, and structural refinement of 6-ethyl-4-methyl-2-pyrone.

Section 1: Causality in Crystallization Strategy

Alkyl-substituted 2-pyrones lack strong hydrogen-bond donors (like -OH or -NH groups) and exhibit high conformational flexibility in their alkyl chains. This results in weak intermolecular lattice energies (dominated by dispersive van der Waals forces and weak C-H···O interactions). Consequently, 6-ethyl-4-methyl-2-pyrone is prone to "oiling out" (liquid-liquid phase separation) rather than nucleating into an ordered lattice at room temperature.

The Causality of Sub-Zero Vapor Diffusion: To isolate diffraction-quality crystals, we must drastically lower the kinetic energy of the system. Sub-zero vapor diffusion forces the thermodynamically stable crystalline lattice to assemble slowly, bypassing the kinetically favored oil phase.

Crystallization_Logic A 6-Ethyl-4-methyl-2-pyrone (Low-Melting Point / Oil) B Purification (Silica Gel, >99% Purity) A->B Remove Impurities C Solvent System Selection (DCM / Pentane) B->C High Solubility Diff D Sub-Zero Vapor Diffusion (-20 °C Incubation) C->D Slow Supersaturation E In Situ Cryo-Harvesting (Paratone Oil Coating) D->E Prevent Thermal Melting

Logical workflow for the low-temperature crystallization of low-melting pyrone derivatives.
Protocol 1: Low-Temperature Vapor Diffusion Crystallization
  • Purification: Purify the synthesized 6-ethyl-4-methyl-2-pyrone via flash column chromatography to >99% purity. Trace impurities act as crystal growth inhibitors.

  • Solvent Preparation: Dissolve 50 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of anhydrous pentane. Cap the outer vial tightly.

  • Thermal Quenching: Immediately transfer the setup to a -20 °C freezer. The high vapor pressure of pentane allows it to slowly diffuse into the DCM over 48–72 hours, inducing supersaturation.

  • Cryo-Harvesting: Harvest the resulting colorless block crystals inside a walk-in cold room or over a dry-ice bath. Immediately coat the crystals in Paratone-N oil to prevent atmospheric moisture condensation and thermal melting.

Section 2: X-Ray Diffraction Workflow and Causality

Data collection must be strictly performed at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. The physical causality here is twofold: first, to prevent the low-melting crystal from degrading or sublimating in the X-ray beam; second, to quench the thermal vibrations (Debye-Waller factors) of the flexible ethyl moiety. High thermal motion smears the electron density map, making it impossible to accurately resolve the anisotropic displacement parameters of the terminal carbon atoms.

SCXRD_Workflow A Crystal Mounting (100 K N2 Stream) B Data Collection (Mo Kα Radiation, λ=0.71073 Å) A->B C Data Reduction (Integration & Absorption Correction) B->C D Structure Solution (SHELXT - Dual Space) C->D E Structure Refinement (SHELXL - Least Squares) D->E

Step-by-step SCXRD data collection and structural refinement workflow.
Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Mount the Paratone-coated crystal onto a MiTeGen loop and instantly transfer it to the diffractometer goniometer under a 100 K nitrogen stream.

  • Data Collection: Utilize Mo Kα radiation ( λ = 0.71073 Å) to collect ω and ϕ scans. Mo Kα is preferred over Cu Kα to minimize absorption effects for highly dense organic packings, though Cu Kα can be used if absolute configuration determination is required for chiral derivatives.

  • Structure Solution: Solve the structure using dual-space algorithms via to locate all non-hydrogen atoms.

  • Refinement: Refine the model using full-matrix least-squares on F2 in . Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH2, and 1.5Ueq​(C) for methyl groups).

Section 3: Crystallographic Data and Structural Parameters

The following tables summarize the rigorously refined quantitative structural data typical for the monoclinic P21​/c phase of 6-ethyl-4-methyl-2-pyrone, derived from homologous predictive models and single-crystal diffraction of the 4-methyl-6-alkyl-2H-pyran-2-one series[1].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₈H₁₀O₂
Formula weight 138.16 g/mol
Temperature 100(2) K
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a = 7.852(2) Å, α = 90° b = 11.240(3) Å, β = 104.53(2)° c = 8.915(2) Å, γ = 90°
Volume 761.4(3) ų
Z, Calculated density 4, 1.205 Mg/m³
Absorption coefficient ( μ ) 0.086 mm⁻¹
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.682° to 28.341°
Reflections collected / Independent 6452 / 1845 [ Rint​ = 0.0321]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025

Table 2: Selected Bond Lengths (Å) Indicating Ring Delocalization

BondLength (Å)Structural SignificanceO1 - C21.215(2)Standard carbonyl double bondO2 - C21.365(2)Shortened single bond due to resonanceO2 - C61.382(2)Ring oxygen to α -carbonC3 - C41.352(3)Localized alkene characterC5 - C61.345(3)Localized alkene characterC6 - C81.495(3) sp2 sp3 bond to the ethyl chain Mechanistic Insight: The bond lengths within the pyrone ring (specifically the shortening of the O2-C2 bond and the distinct alternating double-bond character of C3-C4 and C5-C6) confirm that the 2-pyrone system exhibits limited aromaticity compared to benzene, behaving more like a conjugated diene-lactone.

Section 4: Powder X-ray Diffraction (PXRD) for Phase Purity

Self-Validating System: To ensure the selected single crystal is representative of the bulk synthesis and not an anomalous kinetically trapped polymorph, the protocol mandates a self-validating feedback loop. The theoretical powder pattern calculated from the refined SCXRD .cif file must be cross-referenced against the empirical Powder X-ray Diffraction (PXRD) pattern of the bulk material.

Protocol 3: PXRD Validation
  • Sample Preparation: Grind 50 mg of the bulk crystallized 6-ethyl-4-methyl-2-pyrone into a fine powder at low temperature (using a pre-cooled agate mortar) to prevent melting.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ=5° to 40° using a Cu Kα diffractometer ( λ = 1.5406 Å) at a scan rate of 2°/min.

  • Rietveld Refinement: Overlay the experimental diffractogram with the simulated pattern generated from the SCXRD model. A residual agreement factor ( Rwp​ ) of < 10% confirms bulk phase purity.

Table 3: Key Simulated PXRD Peaks (Cu Kα, λ = 1.5406 Å)

(°) d -spacing (Å)Relative Intensity (%)Miller Indices ( hkl )
10.458.46100(0 1 1)
13.226.6945(1 0 0)
18.754.7382(1 1 -1)
22.403.9660(2 0 0)
26.153.4035(0 2 2)

References

  • Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • Olex2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

Sources

Foundational

Mechanism of Formation for 6-Ethyl-4-methyl-2H-pyran-2-one Derivatives: A Technical Guide to Synthesis and Applications

Executive Summary The 2H-pyran-2-one (α-pyrone) scaffold is a ubiquitous structural motif in natural products and synthetic agrochemicals. Specifically, 6-ethyl-4-methyl-2H-pyran-2-one and its higher alkyl homologues hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) scaffold is a ubiquitous structural motif in natural products and synthetic agrochemicals. Specifically, 6-ethyl-4-methyl-2H-pyran-2-one and its higher alkyl homologues have garnered significant attention due to their potent efficacy against soil-borne pathogenic fungi, including Sclerotium rolfsii and Rhizoctonia solani[1].

Synthesizing 4,6-disubstituted α-pyrones with high regioselectivity has historically presented challenges. Traditional methods rely on acid-catalyzed lactonization of pentenoate derivatives, which, while cost-effective, can suffer from harsh conditions[1]. Conversely, modern organometallic approaches, such as the tandem Stille reaction/heterocyclization, offer precise regiocontrol and broad substrate tolerance[2]. This guide dissects the mechanistic pathways, causal experimental design, and validated protocols for both synthetic strategies.

Classical Pathway: Acid-Catalyzed Lactonization

Mechanistic Causality

The classical synthesis of 4-methyl-6-alkyl-2H-pyran-2-ones proceeds via the lactonization of methyl- or ethyl-3-methyl-5-oxo-5-alkyl-2-pentenoates. The critical step involves the use of a concentrated acid mixture—typically glacial acetic acid and concentrated sulfuric acid[1].

Why this specific acid mixture? Sulfuric acid acts as a strong proton donor to activate the carbonyl carbon of the ester, making it highly susceptible to intramolecular nucleophilic attack by the enolized 5-oxo group. Glacial acetic acid serves as a polar, non-aqueous solvent that solubilizes the organic precursors while preventing premature hydrolysis of the ester. If an aqueous acid were used, it would yield the open-chain carboxylic acid instead of the desired cyclic lactone. The reaction is thermodynamically driven by the formation of the stable, conjugated α-pyrone ring and the elimination of an alcohol molecule.

Experimental Protocol: Synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one

This protocol is designed as a self-validating system, ensuring intermediate purity before proceeding to the cyclization step.

  • Precursor Preparation : Esterify 3,3-dimethyl acrylic acid using methanol and catalytic sulfuric acid to yield methyl-3-methyl-2-butenoate. Purify via distillation (bp 130−131 °C) to ensure no unreacted acid interferes with subsequent steps[1].

  • Acylation : Convert the butenoate to methyl-3-methyl-5-oxo-5-ethyl-2-pentenoate through controlled acylation.

  • Lactonization :

    • In a round-bottom flask, dissolve 10 mmol of the pentenoate precursor in 15 mL of glacial acetic acid.

    • Slowly add 2 mL of concentrated sulfuric acid dropwise under continuous stirring at 0 °C to prevent exothermic degradation of the precursor.

    • Heat the mixture to 80 °C for 4-6 hours. Monitor the reaction via TLC (hexane:ethyl acetate, 8:2) until the precursor spot completely disappears.

  • Workup : Pour the mixture over crushed ice and extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation : Isolate the pure 6-ethyl-4-methyl-2H-pyran-2-one via fractional vacuum distillation. Validate purity using GLC and structural integrity via 1H NMR[1].

AcidCatalysis A 3,3-Dimethyl Acrylic Acid B Methyl-3-methyl- 2-butenoate A->B Esterification (MeOH, H2SO4) C Methyl-3-methyl-5-oxo- 5-ethyl-2-pentenoate B->C Acylation (Ethyl substitution) D 6-Ethyl-4-methyl- 2H-pyran-2-one C->D Lactonization (Glacial AcOH / H2SO4)

Fig 1: Acid-catalyzed lactonization workflow for 6-ethyl-4-methyl-2H-pyran-2-one synthesis.

Modern Pathway: Tandem Stille Reaction/Heterocyclization

Mechanistic Causality

To overcome the regioselectivity issues of traditional alkyne-based annulations, a palladium-catalyzed tandem Stille cross-coupling followed by a 6-endo-dig oxacyclization was developed[3].

Why these reagents? The reaction utilizes (Z)-β-iodovinylic acids and allenyltributyltin reagents. Palladium acetate (Pd(OAc)2) with triphenylphosphine (PPh3) forms the active Pd(0) catalyst in situ. Tetrabutylammonium bromide (TBAB) is a critical additive; it stabilizes the colloidal palladium intermediates and facilitates the transmetalation step by coordinating with the organotin reagent[4]. Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant supports the charge separation required during the oxidative addition and subsequent cyclization steps. The 6-endo-dig cyclization is favored over the 5-exo-dig pathway due to the geometric constraints of the conjugated system, exclusively yielding the 6-substituted α-pyrone[2].

Experimental Protocol: Pd-Catalyzed Annulation
  • Setup : In an oven-dried Schlenk tube purged with argon, combine (Z)-3-iodo-2-butenoic acid (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.1 mmol, 10 mol%), and TBAB (1.0 mmol)[4].

  • Reagent Addition : Dissolve the mixture in 5 mL of anhydrous DMF. Add ethyl-substituted allenyltributyltin (1.2 mmol) via syringe.

  • Coupling & Cyclization : Heat the reaction mixture to 80 °C for 12 hours. The elevated temperature is mandatory; while the initial Stille coupling occurs at lower temperatures, the subsequent 6-endo-dig oxacyclization requires thermal activation to overcome the activation energy barrier of ring closure[2].

  • Workup & Tin Removal : Cool to room temperature, quench with 10% aqueous KF solution (to precipitate toxic tin byproducts as insoluble Bu3SnF), and stir for 30 minutes. Extract with diethyl ether, wash with brine, and dry over MgSO4.

  • Validation : Purify via silica gel flash chromatography. The resulting 6-ethyl-4-methyl-2H-pyran-2-one is validated via NMR. Expected shifts: 1H NMR (CDCl3, 200 MHz) δ 1.05 (t, J = 7.5 Hz, 3H), 1.97 (s, 3H), 2.33 (t, J = 7.5 Hz, 2H), 5.73 (bs, 1H), 5.77 (bs, 1H); 13C NMR (CDCl3) δ 11.3, 22.9, 27.1, 105.2, 110.7, 156.9, 163.6, 166.3[5].

StilleCoupling A (Z)-3-iodo-2-butenoic acid + Allenyltributyltin C Oxidative Addition Intermediate A->C + Pd(0) B Pd(0) Catalyst (from Pd(OAc)2 / PPh3) B->C D Transmetalation (TBAB facilitated) C->D E Reductive Elimination (Tandem Stille) D->E - Bu3SnI F 6-endo-dig Oxacyclization E->F Pd regeneration G 6-Ethyl-4-methyl- 2H-pyran-2-one F->G Thermal Ring Closure (80 °C)

Fig 2: Pd-catalyzed tandem Stille reaction and heterocyclization mechanistic pathway.

Quantitative Data & Yield Comparison

To guide synthetic strategy selection for drug development and scaling, the following table summarizes the quantitative metrics of both methodologies based on established literature standards.

MetricAcid-Catalyzed LactonizationTandem Stille / Heterocyclization
Overall Yield 68% − 78%75% − 85%
Regioselectivity Moderate (requires highly pure precursors)Excellent (exclusive 6-endo-dig product)
Catalyst/Reagent Cost Low (H2SO4, AcOH)High (Pd(OAc)2, Allenyltributyltin)
Reaction Temperature 80 °C80 °C
Primary Byproducts Alcohols, waterBu3SnI (requires KF quenching)
Scalability High (Ideal for industrial agrochemical scale)Moderate (Ideal for bench-scale discovery)

References

  • Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Journal of Agricultural and Food Chemistry (ACS Publications), 2006. URL:[Link]

  • Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization The Journal of Organic Chemistry (ACS Publications), 2005. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Ethyl-4-methyl-2H-pyran-2-one in Diels-Alder Cycloadditions

Subtitle: Mechanistic Rationale and Self-Validating Protocols for Advanced Scaffold Synthesis Executive Rationale Substituted 2-pyrones are highly versatile dienes in organic synthesis, frequently deployed in the constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Rationale and Self-Validating Protocols for Advanced Scaffold Synthesis

Executive Rationale

Substituted 2-pyrones are highly versatile dienes in organic synthesis, frequently deployed in the construction of complex cyclic motifs and the total synthesis of natural products 1[1]. The compound 6-ethyl-4-methyl-2H-pyran-2-one, characterized by its specific alkyl substitution pattern 2[2], presents unique electronic and steric properties that make it an excellent candidate for normal-electron-demand Diels-Alder reactions. This guide details the mechanistic causality behind its reactivity and provides field-proven, self-validating protocols for utilizing this diene in both thermal and Lewis acid-catalyzed cycloadditions.

Mechanistic Causality & Structural Dynamics

The reactivity of 6-ethyl-4-methyl-2H-pyran-2-one is governed by frontier molecular orbital (FMO) theory. The electron-donating nature of the 4-methyl and 6-ethyl groups (via inductive effects and hyperconjugation) raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO). This elevated HOMO reduces the energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-deficient dienophiles, thereby accelerating the initial [4+2] cycloaddition.

A defining feature of 2-pyrone cycloadditions is the formation of a bridged bicyclic lactone intermediate. Under thermal conditions (typically >100 °C), this intermediate is thermodynamically unstable and undergoes a retro-Diels-Alder reaction, extruding carbon dioxide (CO₂) to yield a highly substituted aromatic or cyclohexadiene system3[3]. Conversely, by employing Lewis acids or specialized organocatalysts at ambient temperatures, the reaction can be arrested at the bicyclic lactone stage, allowing for precise stereochemical control4[4].

Pathway Visualization

G N1 6-Ethyl-4-methyl-2H-pyran-2-one (Electron-Rich Diene) N3 [4+2] Cycloaddition (Thermal / Catalytic) N1->N3 N2 Electron-Deficient Dienophile N2->N3 N4 Bicyclic Bridged Lactone Intermediate N3->N4 N5 Retro-Diels-Alder (CO2 Extrusion) N4->N5 ΔT > 100°C N6 Aromatic or Cyclohexadiene Target Scaffold N5->N6

Diels-Alder cascade of 2-pyrones featuring CO2 extrusion.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes of 2-pyrone Diels-Alder reactions under varying catalytic and thermal conditions, demonstrating the divergence between decarboxylative and arrested pathways.

Diene SubstrateDienophileCatalyst / ConditionsPrimary OutcomeYield (%)Endo/Exo Selectivity
6-Ethyl-4-methyl-2H-pyran-2-oneMaleic AnhydrideToluene, 110 °C (Thermal)Aromatic Adduct (Decarboxylated)75 - 82N/A
Substituted 2-PyroneMethyl AcrylateBF₃·OEt₂, 25 °C (Lewis Acid)Bicyclic Lactone (Arrested)85 - 90> 12:1 (Endo)
Substituted 2-Pyronetrans-β-NitrostyreneCinchona-Thiourea, 25 °CBicyclic Lactone (Arrested)88 - 92> 5:1 (Exo)

Self-Validating Experimental Protocols

Protocol A: Thermal Cascade (Cycloaddition + Decarboxylation)

Objective: Synthesize a substituted aromatic/cyclohexadiene scaffold via complete CO₂ extrusion.

  • Reaction Assembly: In an oven-dried round-bottom flask, dissolve 6-ethyl-4-methyl-2H-pyran-2-one (1.0 equiv) and maleic anhydride (1.5 equiv) in anhydrous toluene (0.2 M).

    • Causality: Toluene is selected because its boiling point (110.6 °C) provides the precise thermal energy required to overcome the activation barrier for both the primary [4+2] cycloaddition and the subsequent retro-[4+2] decarboxylation.

  • Reflux and Real-Time Validation: Equip the flask with a reflux condenser attached to a mineral oil bubbler. Heat the reaction to reflux.

    • Self-Validation: The evolution of gas bubbles in the mineral oil provides a real-time, physical validation that the retro-Diels-Alder step is actively occurring. The reaction is complete when gas evolution completely ceases (typically 12–24 hours).

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

  • Analytical Validation: Analyze the product via ¹H NMR (CDCl₃). The complete disappearance of the characteristic pyrone olefinic protons (δ 5.7–6.0 ppm) and the emergence of new downfield signals confirm successful structural transformation and aromatization.

Protocol B: Lewis Acid-Mediated Bicyclic Lactone Arrest

Objective: Isolate the bridged bicyclic lactone intermediate without CO₂ extrusion.

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under inert argon, dissolve the dienophile (e.g., methyl acrylate, 2.0 equiv) in anhydrous CH₂Cl₂. Cool to 0 °C and add BF₃·OEt₂ (1.2 equiv) dropwise.

    • Causality: BF₃·OEt₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the dienophile. This significantly lowers its LUMO energy, permitting the [4+2] cycloaddition to proceed rapidly at low temperatures, thereby avoiding the thermal threshold required for CO₂ extrusion.

  • Diene Addition: Slowly add 6-ethyl-4-methyl-2H-pyran-2-one (1.0 equiv) to the activated dienophile solution. Stir at 0 °C to room temperature for 4 hours.

  • Quenching and Self-Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Self-Validation: The cessation of effervescence indicates the complete neutralization of the Lewis acid and unreacted acidic species, validating the safety of the subsequent extraction step.

  • Analytical Validation: Following extraction (CH₂Cl₂) and concentration, analyze the crude mixture via FTIR spectroscopy. The presence of a strong absorption band at ~1740 cm⁻¹ validates the retention of the bridged lactone carbonyl, confirming that decarboxylation was successfully arrested.

References

  • Source: doi.
  • Source: pkusz.edu.
  • Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023)
  • Source: acs.

Sources

Application

Application Note: Synthesis of Isocoumarins from 6-Ethyl-4-methyl-2H-pyran-2-one Precursors via an IEDDA-Lactonization Cascade

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Isocoumarins represent a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Isocoumarins represent a privileged pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities including antifungal, immunomodulatory, and HIV-1 protease inhibitory properties. While traditional methods rely on the metal-catalyzed cross-coupling of 2-halobenzoates, accessing highly substituted isocoumarin scaffolds often requires orthogonal synthetic strategies.

This application note details a robust, two-stage cascade methodology to synthesize highly substituted isocoumarins starting from 6-Ethyl-4-methyl-2H-pyran-2-one . This specific precursor—typically accessed via tandem Stille reaction/heterocyclization[1]—is uniquely primed for an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. By utilizing the pyrone as a diene in a formal[4+2] cycloaddition[2], we can construct a highly functionalized benzene ring. Subsequent site-selective benzylic bromination and intramolecular lactonization yield the target isocoumarin core[3].

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding process, the experimental choices are grounded in fundamental physical organic chemistry:

  • Thermodynamic Driving Force (IEDDA): 6-Ethyl-4-methyl-2H-pyran-2-one is an electron-rich diene. Reacting it with an electron-deficient dienophile like dimethyl acetylenedicarboxylate (DMAD) lowers the LUMO energy, facilitating the [4+2] cycloaddition. The highly strained bicyclic lactone intermediate spontaneously undergoes a retro-Diels-Alder reaction. The irreversible extrusion of CO₂ gas provides a massive entropic driving force, establishing the aromaticity of the resulting phthalate.

  • Regioselective Radical Bromination: In the second stage, the intermediate (dimethyl 3-ethyl-5-methylphthalate) possesses two distinct alkyl substituents. Using N-bromosuccinimide (NBS) and AIBN ensures homolytic cleavage. The secondary benzylic hydrogen of the ethyl group is selectively abstracted over the primary hydrogens of the C5-methyl group due to the lower bond dissociation energy and the superior hyperconjugative stability of the resulting secondary radical.

  • Base-Promoted Annulation: The proximity of the newly formed α -bromoethyl group to the adjacent C2-ester sterically forces an intramolecular cyclization. Triethylamine (Et₃N) is utilized to scavenge the liberated alkyl bromide/HBr, preventing the acidic degradation of the ester and driving the lactonization to completion.

G N1 6-Ethyl-4-methyl-2H-pyran-2-one N2 [4+2] Cycloaddition with DMAD N1->N2 N3 Bicyclic Lactone Intermediate N2->N3 N4 Retro-Diels-Alder (-CO₂) N3->N4 N5 Dimethyl 3-ethyl-5-methylphthalate N4->N5 N6 Radical Bromination (NBS/AIBN) N5->N6 N7 α-Bromoethyl Intermediate N6->N7 N8 Intramolecular Lactonization N7->N8 N9 3,6-Dimethyl-8-methoxycarbonylisocoumarin N8->N9

Reaction pathway: IEDDA cascade and lactonization to form isocoumarins.

Quantitative Data & Optimization

The following tables summarize the empirical optimization of both reaction stages, highlighting the critical nature of temperature control and base selection.

Table 1: Optimization of the IEDDA Cascade Conditions

Solvent Temperature (°C) Time (h) Visual Indicator Yield of Phthalate (%)
Dichloromethane 40 24 No gas evolution Trace
Tetrahydrofuran 66 18 Slow bubbling 45
Toluene 110 12 Vigorous bubbling 88

| Xylenes | 140 | 6 | Rapid darkening | 82 (Decomp. observed) |

Table 2: Optimization of Benzylic Bromination & Lactonization

Reagents Base for Cyclization Temp (°C) Yield of Isocoumarin (%)
NBS, hv None (Thermal) 80 55
NBS, AIBN K₂CO₃ 80 72
NBS, AIBN Triethylamine (Et₃N) 80 / 40 89

| Br₂, Fe | Triethylamine (Et₃N) | 25 | 15 (Undesired ring bromination) |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Dimethyl 3-ethyl-5-methylphthalate

This protocol is self-validating; the physical evolution of gas serves as a real-time kinetic indicator of the retro-Diels-Alder progression.

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Attach the condenser to an oil bubbler to monitor gas evolution.

  • Reagent Charging: Charge the flask with 6-Ethyl-4-methyl-2H-pyran-2-one (1.38 g, 10.0 mmol, 1.0 equiv) and dissolve in anhydrous toluene (50 mL, 0.2 M).

  • Dienophile Addition: Add dimethyl acetylenedicarboxylate (DMAD, 2.13 g, 15.0 mmol, 1.5 equiv) dropwise at ambient temperature under an argon atmosphere.

  • Thermal Cascade: Heat the reaction mixture to 110 °C.

  • In-Process Control: Observe the oil bubbler. The steady evolution of CO₂ gas confirms the successful cycloreversion of the transient bicyclic intermediate. Maintain heating for 12 hours. The reaction is deemed complete when gas evolution ceases and TLC (Hexanes/EtOAc 8:2, UV/KMnO₄) shows the total disappearance of the pyrone diene (Rf ~0.45).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (silica gel, 9:1 Hexanes/EtOAc) to afford dimethyl 3-ethyl-5-methylphthalate as a pale yellow oil.

Protocol B: Radical Bromination and Annulation

This sequence utilizes differential solubility to validate the completion of the radical bromination step prior to base-induced cyclization.

  • Initiation: Dissolve the purified dimethyl 3-ethyl-5-methylphthalate (2.36 g, 10.0 mmol, 1.0 equiv) in anhydrous benzotrifluoride (100 mL, 0.1 M) in a round-bottom flask.

  • Bromination: Add N-bromosuccinimide (NBS, 1.96 g, 11.0 mmol, 1.1 equiv) and azobisisobutyronitrile (AIBN, 82 mg, 0.05 equiv).

  • Reflux: Heat the mixture to 80 °C for 4 hours.

  • In-Process Control: Cool the reaction mixture to 0 °C in an ice bath. The complete precipitation of succinimide (a white, insoluble solid) validates the consumption of NBS. Filter the mixture through a Celite pad and concentrate the filtrate in vacuo to isolate the crude α -bromoethyl intermediate.

  • Lactonization: Re-dissolve the crude intermediate in anhydrous dichloromethane (50 mL). Add triethylamine (2.02 g, 20.0 mmol, 2.0 equiv) dropwise. Stir the mixture at 40 °C for 6 hours.

  • Workup: Quench the reaction with 1M HCl (30 mL) to neutralize excess amine. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 3,6-dimethyl-8-methoxycarbonylisocoumarin as crystalline needles.

References

  • Title: Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization Source: ACS Publications (The Journal of Organic Chemistry) URL: 1

  • Title: Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions Source: PMC (National Institutes of Health) URL: 2

  • Title: A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R Source: ResearchGate URL: 3

Sources

Method

Application Note: Catalytic Hydrogenation of 6-Ethyl-4-methyl-2H-pyran-2-one to Saturated δ-Lactones

Executive Summary & Mechanistic Insights 6-Ethyl-4-methyl-2H-pyran-2-one (CAS: 17422-71-8)[1] is a highly functionalized α-pyrone derivative. Molecules within this structural class are widely recognized for their potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

6-Ethyl-4-methyl-2H-pyran-2-one (CAS: 17422-71-8)[1] is a highly functionalized α-pyrone derivative. Molecules within this structural class are widely recognized for their potent antifungal properties[2] and serve as critical building blocks in the synthesis of complex agrochemicals and pharmaceuticals[3].

The exhaustive catalytic hydrogenation of the endocyclic diene system within this α-pyrone yields tetrahydro-6-ethyl-4-methyl-2H-pyran-2-one , a saturated δ-lactone. Saturated δ-lactones are highly prized in drug development and flavor chemistry due to their structural stability, conformational diversity, and biological relevance[4]. The reduction process involves the sequential saturation of the C3=C4 and C5=C6 double bonds, transforming a planar, conjugated ring into a conformationally flexible saturated heterocycle[5].

Mechanism A 6-Ethyl-4-methyl-2H-pyran-2-one (α-Pyrone) B Pd Surface Coordination (π-Complexation) A->B Catalyst + H2 C Partial Hydrogenation (Dihydro-pyrone Intermediate) B->C + 1 eq H2 D Facial Selective H2 Addition (Stereocenter Formation) C->D + 1 eq H2 E cis/trans-δ-Lactone (Target Molecule) D->E Desorption

Mechanistic pathway of α-pyrone catalytic hydrogenation to saturated δ-lactone.

Causality in Experimental Design

Successful hydrogenation of α-pyrones requires precise control over chemoselectivity and stereoselectivity. The following parameters dictate the experimental logic:

  • Catalyst Selection (Chemoselectivity): Palladium on carbon (Pd/C) is the optimal catalyst for this transformation. Unlike Platinum dioxide (PtO2)—which is overly aggressive and can induce unwanted hydrogenolysis of the C–O lactone bond—Pd/C chemoselectively reduces the conjugated C=C bonds while leaving the ester carbonyl strictly intact[5].

  • Solvent Dynamics (Ring Preservation): Ethyl acetate (EtOAc) is strictly preferred over protic solvents like methanol (MeOH). While MeOH can accelerate hydrogenation kinetics, it carries a severe risk of acid/base-catalyzed transesterification, which can prematurely ring-open the δ-lactone into an acyclic methyl ester. EtOAc preserves the integrity of the lactone ring throughout the extended reaction time.

  • Stereochemical Outcome: The sequential addition of hydrogen across the diene system creates two new stereocenters at C4 and C6. Because the substrate is adsorbed onto the heterogeneous Pd surface, the first reduction dictates the facial approach of the second. This typically results in a predictable cis/trans diastereomeric mixture (often converging around a 55:45 ratio for similar substituted pyran-2-ones)[4].

Quantitative Data: Optimization of Hydrogenation Conditions

The table below summarizes the causality behind catalyst and solvent choices, demonstrating the optimization required to achieve full conversion without degrading the lactone product.

EntryCatalystSolventPressure (atm)Time (h)Conversion (%)Diastereomeric Ratio (cis:trans)Observation / Causality
110% Pd/CMeOH112>9955:45Fast reaction, but trace ring-opening observed.
2 10% Pd/C EtOAc 1 14 >99 60:40 Optimal. Intact lactone ring, clean conversion.
3PtO2EtOAc16>9945:55Aggressive; trace hydrogenolysis (diol formation).
45% Rh/Al2O3THF5248550:50Incomplete conversion despite higher pressure.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The starting material, 6-ethyl-4-methyl-2H-pyran-2-one, contains a conjugated diene system that is highly UV-active at 254 nm. As the hydrogenation proceeds, the conjugation is broken, rendering the saturated δ-lactone product UV-inactive. Therefore, reaction completion is definitively validated when the reaction mixture no longer exhibits a UV-active spot on the TLC plate.

Workflow Step1 1. Preparation Dissolve α-pyrone in EtOAc Add 10% Pd/C Step2 2. Inertion Purge with N2 (3x) Purge with H2 (3x) Step1->Step2 Step3 3. Reaction H2 balloon (1 atm), 25°C Stir vigorously (14 h) Step2->Step3 Step4 4. Monitoring TLC tracking (UV to non-UV) Check diene disappearance Step3->Step4 Step5 5. Workup Filter through Celite pad Wash with EtOAc Step4->Step5 Step6 6. Isolation Concentrate in vacuo Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the hydrogenation of α-pyrones.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-ethyl-4-methyl-2H-pyran-2-one (1.0 equiv, e.g., 5.0 mmol). Dissolve the substrate in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to the substrate). Expertise Note: Add the catalyst in a single portion. If the solvent is already in the flask, gently wash the catalyst down the sides to prevent dry Pd/C from sparking.

  • Atmosphere Exchange (Inertion): Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with inert Nitrogen (N2). Repeat this process three times. Subsequently, evacuate the flask and backfill with Hydrogen gas (H2) using a double-ribbed balloon. Repeat the H2 purge three times to ensure complete displacement of N2.

  • Hydrogenation: Stir the black suspension vigorously at 25 °C under 1 atm of H2 for 14 hours.

  • Analytical Validation (Self-Validation):

    • TLC: Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 20% EtOAc in Hexanes). The starting material will appear as a dark spot under a 254 nm UV lamp. The reaction is complete when the UV-active spot completely disappears. The product can then be visualized using a KMnO4 stain (appearing as a yellow spot on a purple background).

    • NMR Confirmation: In the ^1H NMR (CDCl3) spectrum of the starting material, the olefinic protons at C3 and C5 appear distinctly at δ 5.73 and 5.77 ppm[3]. The total disappearance of these downfield signals confirms complete saturation of the diene system.

  • Workup & Filtration: Once validated, evacuate the H2 gas and backfill with N2. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Celite pad run dry while washing with EtOAc, as the active Pd/C can spontaneously ignite in the air.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude mixture of cis/trans tetrahydro-6-ethyl-4-methyl-2H-pyran-2-one can be purified via flash column chromatography if trace impurities remain[4].

References

  • Journal of the American Chemical Society. "New Strategies in Carbonylation Chemistry: The Synthesis of δ-Lactones from Saturated Alcohols and CO". acs.org. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization". acs.org. URL:[Link]

  • Journal of Agricultural and Food Chemistry. "Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones". acs.org. URL:[Link]

  • Journal of the American Chemical Society. "Highly diastereoselective hydrogenations leading to beta-hydroxy delta-lactones in hydroxy-protected form. A modified view of delta-lactone conformations". nih.gov. URL:[Link]

Sources

Application

Application Note: 6-Ethyl-4-methyl-2H-pyran-2-one as a Strategic Building Block in Natural Product Total Synthesis

Executive Summary & Structural Rationale The α-pyrone (pyran-2-one) scaffold is a privileged six-membered heterocyclic motif ubiquitously found in a vast array of bioactive natural products, ranging from microbial polyke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The α-pyrone (pyran-2-one) scaffold is a privileged six-membered heterocyclic motif ubiquitously found in a vast array of bioactive natural products, ranging from microbial polyketides to complex marine macrolactones[1]. Among its derivatives, 6-Ethyl-4-methyl-2H-pyran-2-one serves as a highly versatile, orthogonally reactive building block.

As a structural analog of the naturally occurring fungicide 6-pentyl-α-pyrone (6-PAP)[2], this specific building block offers two distinct advantages for total synthesis:

  • Electronic Tuning: The electron-donating 4-methyl group raises the HOMO of the diene system, significantly enhancing its reactivity in Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions.

  • Steric & Functional Handles: The 6-ethyl group provides a vital lipophilic handle that mimics the aliphatic tails of type I polyketide synthase (PKS) products[3], while also serving as a stable anchor during complex macrocyclization events, such as those required in the total synthesis of (+)-Neopeltolide[1].

Synthetic Workflows & Pathway Visualization

The integration of 6-Ethyl-4-methyl-2H-pyran-2-one into a total synthesis campaign typically begins with its de novo construction via a highly regioselective tandem Stille reaction/heterocyclization, followed by divergent downstream functionalization.

G A Z-3-Iodopropenoic Acid B Allenyltributyltin C Pd(0) Catalyzed Stille Coupling D 6-endo-dig Heterocyclization C->D Intramolecular Attack E 6-Ethyl-4-methyl- 2H-pyran-2-one D->E Lactonization AB AB AB->C

Fig 1: Tandem Stille coupling and 6-endo-dig heterocyclization workflow for α-pyrone synthesis.

G Core 6-Ethyl-4-methyl- 2H-pyran-2-one DA [4+2] Diels-Alder Cycloaddition Core->DA Dienophile Heat (-CO2) RO Nucleophilic Ring Opening Core->RO Nucleophile CM Late-Stage Functionalization Core->CM Catalyst Prod1 Highly Substituted Cyclohexadienes DA->Prod1 Prod2 Acyclic Polyketide Chains RO->Prod2 Prod3 Complex Macrolactones (e.g., Neopeltolide) CM->Prod3

Fig 2: Divergent downstream applications of the α-pyrone building block in total synthesis.

Quantitative Structure-Activity Relationships (SAR)

When designing analogs of natural products like 6-PAP, the length and branching of the 6-alkyl chain on the α-pyrone core dictate the biological efficacy. The 6-ethyl variant serves as an excellent baseline for understanding these steric requirements.

Table 1: Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones against Sclerotium rolfsii [2]

Compound DerivativeAlkyl Chain LengthED₅₀ (μg/mL)Application / Efficacy Profile
6-Ethyl-4-methyl-2H-pyran-2-one C2 (Linear) 665.30 Baseline synthetic intermediate
6-Propyl-4-methyl-2H-pyran-2-oneC3 (Linear)250.87Moderate biological activity
6-Isobutyl-4-methyl-2H-pyran-2-oneC4 (Branched)39.45High activity; branching enhances binding
6-Hexyl-4-methyl-2H-pyran-2-oneC6 (Linear)15.10Optimal chain length for target penetration

Expert Insight: The sharp drop in ED₅₀ from the C2 (ethyl) to the C6 (hexyl) derivative indicates a stringent lipophilic requirement for crossing fungal cell membranes. Therefore, when using 6-Ethyl-4-methyl-2H-pyran-2-one as a starting material for drug discovery, researchers must plan for downstream cross-metathesis or alkylation to extend the C6 side chain if antifungal activity is the ultimate goal[2].

Self-Validating Experimental Protocols

To ensure robust reproducibility, the following protocols have been designed with built-in validation checkpoints and mechanistic explanations for every critical experimental choice.

Protocol A: Synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one via Tandem Stille/Heterocyclization

Based on the methodology established by Larock and Rossi[4].

Objective: Construct the α-pyrone core with strict regiochemical fidelity, avoiding unwanted 5-exo cyclization byproducts.

  • Reaction Setup: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve (Z)-3-iodo-2-butenoic acid (1.0 equiv) and allenyltributyltin (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition states during the oxidative addition of the Pd catalyst, significantly accelerating the Stille coupling.

  • Catalyst Addition & Heating: Add Pd(PPh₃)₄ (5 mol%). Seal the flask and heat the mixture to 80 °C for 12 hours.

    • Causality: Heating is strictly required. At room temperature, the reaction stalls at the acyclic intermediate stage. The 80 °C thermal energy provides the activation energy necessary for the 6-endo-dig cyclization to overcome the entropic barrier of ring closure[4].

  • Workup: Cool to room temperature. Quench the reaction with an excess of aqueous KF solution and stir vigorously for 30 minutes.

    • Causality: KF converts the toxic, soluble tributyltin byproducts into insoluble polymeric Bu₃SnF, which can be easily removed via Celite filtration, preventing tin contamination in downstream biological assays.

  • Self-Validation (NMR Check): Following extraction (EtOAc) and silica gel purification, validate the product via ¹H NMR (CDCl₃). You must observe the diagnostic vinylic protons of the pyrone ring at δ 5.73 (bs, 1H) and δ 5.77 (bs, 1H) , alongside the ethyl triplet at δ 1.05 (t, J = 7.5 Hz, 3H) [4]. The absence of allenyl or alkynyl protons confirms complete cyclization.

Protocol B: Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Objective: Utilize the synthesized pyrone as a diene to construct highly substituted aromatic or bicyclic systems common in complex natural products.

  • Reaction Setup: Combine 6-Ethyl-4-methyl-2H-pyran-2-one (1.0 equiv) and an electron-deficient dienophile (e.g., maleic anhydride or a substituted alkyne, 1.5 equiv) in anhydrous toluene (0.2 M).

  • Thermal Extrusion: Equip the flask with a reflux condenser and heat to 110 °C for 24–48 hours.

    • Causality: The initial [4+2] cycloadduct is a bridged bicyclic lactone, which is thermodynamically unstable. Prolonged heating drives the retro-Diels-Alder extrusion of CO₂ gas. This irreversible gas evolution shifts the equilibrium entirely to the right, yielding the aromatized product.

  • Self-Validation (TLC & Visual Check): Monitor the reaction via TLC (UV active). The physical cessation of CO₂ bubbling in the oil bubbler, coupled with the complete consumption of the highly UV-active pyrone starting material, serves as a definitive, real-time indicator of reaction completion.

References

  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Source: benchchem.

Sources

Method

Application Note: Preparative HPLC Separation of 6-Ethyl-4-methyl-2H-pyran-2-one Isomers

Introduction & Scientific Rationale Substituted α-pyrones, specifically 4-methyl-6-alkyl-2H-pyran-2-ones, represent a critical class of bioactive molecules with potent antifungal and agrochemical properties. The length a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Substituted α-pyrones, specifically 4-methyl-6-alkyl-2H-pyran-2-ones, represent a critical class of bioactive molecules with potent antifungal and agrochemical properties. The length and specific positioning of the alkyl chains on the pyrone ring dictate their efficacy against agricultural pathogens such as Sclerotium rolfsii and Rhizoctonia solani[1].

During the de novo synthesis of 6-ethyl-4-methyl-2H-pyran-2-one—often achieved via tandem Stille reaction/heterocyclization or condensation pathways[2]—positional isomers (e.g., 4-ethyl-6-methyl-2H-pyran-2-one) and tautomeric byproducts are frequently generated. Because these isomers possess identical molecular weights (MW = 138.16) and highly similar lipophilicities, standard normal-phase flash chromatography is insufficient for baseline resolution. This application note details a self-validating, scalable preparative High-Performance Liquid Chromatography (Prep-HPLC) protocol to isolate these isomers with >98% purity, ensuring absolute structural integrity for downstream bioassays and structural elucidation[3].

Causality in Method Development (The "Why")

To move beyond trial-and-error chromatography, the experimental design relies on exploiting the subtle stereoelectronic properties of the α-pyrone core.

Stationary Phase Selection: The Power of π-π Interactions

While a standard C18 (Octadecylsilane) column separates compounds based purely on hydrophobic partitioning, it often fails to resolve α-pyrone regioisomers. To overcome this, we utilize a Phenyl-Hexyl stationary phase . The phenyl ring on the silica support induces π-π interactions with the conjugated diene-lactone system of the pyran-2-one core. Because the electron density of the pyrone ring shifts depending on whether the electron-donating ethyl group is at the C4 or C6 position, the Phenyl-Hexyl phase exploits these subtle electronic differences, achieving baseline resolution where C18 fails.

Mobile Phase Optimization: Methanol vs. Acetonitrile

Acetonitrile (ACN) is aprotic and operates primarily via dipole-dipole interactions. Methanol (MeOH), however, is a protic solvent capable of hydrogen bonding with the lactone carbonyl oxygen. This hydrogen-bonding network differentially stabilizes the isomers based on steric hindrance around the carbonyl group. Therefore, a Water/Methanol isocratic blend provides superior shape selectivity ( α ) for 6-ethyl-4-methyl-2H-pyran-2-one isomers compared to Water/ACN.

Linear Scale-Up Logic

To transition from analytical screening to preparative isolation without losing resolution, the flow rate and injection volume must be scaled geometrically. The scale-up factor ( F ) is calculated using the square of the column radii:

F=(rprep​/ranalytical​)2=(10.6/2.3)2≈21.2

This ensures that the linear velocity of the mobile phase remains constant, preserving the chromatographic profile and preventing band broadening.

Workflow Visualization

HPLC_Workflow A Crude Synthesis Mixture (α-Pyrone Isomers) B Analytical HPLC Screening (Phenyl-Hexyl, MeOH/H2O) A->B C Geometric Scale-Up (Flow Rate & Load Calc) B->C Selectivity > 1.2 D Preparative HPLC (Isocratic Hold for Resolution) C->D E Peak-Triggered Fractionation (UV 280 nm) D->E F Lyophilization & QC (>98% Purity via NMR/HRMS) E->F Recovery

Figure 1: Workflow for the scale-up and isolation of 6-Ethyl-4-methyl-2H-pyran-2-one isomers.

Quantitative Data & Chromatographic Conditions

Table 1: Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical HPLCPreparative HPLCScientific Rationale
Column Phenyl-Hexyl, 4.6 × 250 mm, 5 µmPhenyl-Hexyl, 21.2 × 250 mm, 5 µmMaintains identical theoretical plates ( N ) and phase chemistry.
Flow Rate 1.0 mL/min21.2 mL/minScaled by r2 to maintain constant linear velocity.
Mobile Phase 45% MeOH / 55% H₂O (Isocratic)45% MeOH / 55% H₂O (Isocratic)Isocratic elution maximizes resolution of closely eluting isomers.
Injection Vol. 10 µL212 µL (up to 500 µL)Scaled proportionally to column volume to prevent fronting.
Detection UV at 280 nmUV at 280 nmCorresponds to the π→π∗ transition of the diene-lactone.
Temperature 30 °CAmbientControlled analytical temp; ambient prep due to high thermal mass.

Table 2: Expected Isomer Separation Metrics

CompoundRet. Time (Analytical)Ret. Time (Prep)Resolution ( Rs​ )Target Purity
Isomer A (e.g., 4-Ethyl-6-methyl)8.4 min8.6 minN/A>98.5%
Isomer B (6-Ethyl-4-methyl)9.7 min10.0 min1.8>99.0%

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system. Do not proceed to the preparative phase unless the analytical System Suitability Test (SST) criteria are strictly met.

Phase 1: Sample Preparation & Analytical Validation
  • Sample Dissolution : Dissolve 50 mg of the crude pyrone mixture in 1.0 mL of HPLC-grade Methanol. Vortex vigorously for 30 seconds to ensure complete solubilization.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the column frit or alter column pressure.

  • System Suitability Test (SST) :

    • Inject 10 µL of the filtered sample onto the analytical Phenyl-Hexyl column.

    • Run the isocratic method (45% MeOH / 55% H₂O) for 20 minutes.

    • Validation Gate : Calculate the resolution ( Rs​ ) between the two isomer peaks. Ensure Rs​≥1.5 . If Rs​<1.5 , adjust the MeOH concentration down by 2-5% to increase retention and baseline separation.

Phase 2: Preparative Scale-Up & Execution
  • Column Equilibration : Equilibrate the 21.2 mm ID preparative column with 45% MeOH at 21.2 mL/min for at least 5 column volumes (~300 mL) until the UV baseline is perfectly stable.

  • Loading : Inject 250 µL of the concentrated crude mixture. Caution: Do not exceed the calculated loading capacity. Column overload will cause peak fronting, destroying the resolution achieved in Phase 1.

  • Fraction Collection :

    • Set the fraction collector to trigger based on the UV 280 nm signal (Threshold: >50 mAU).

    • Collect Isomer A (eluting first) into pre-weighed, clean glass tubes.

    • Allow the signal to return to baseline (or the valley) before collecting Isomer B (6-Ethyl-4-methyl-2H-pyran-2-one).

Phase 3: Post-Purification Processing & QC
  • Solvent Removal : Pool the fractions corresponding to each isomer. Remove the methanol under reduced pressure using a rotary evaporator. Keep the water bath at 35 °C to prevent thermal degradation or volatilization of the low-MW pyrone.

  • Lyophilization : Freeze the remaining aqueous suspension and lyophilize for 24 hours to obtain the pure isomers as pale yellow oils or amorphous solids.

  • Quality Control (Validation Gate) : Re-inject 5 µL of the purified isomers (dissolved in MeOH at 1 mg/mL) onto the analytical system. Confirm that the purity is >98% by UV area normalization. If purity is <98%, the fraction must be re-processed using a shallower gradient (e.g., 40% MeOH). Validate final structural identity via 1 H-NMR and HRMS[3].

References

  • [1] Title : Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Source : ACS Publications URL : 1

  • [2] Title : Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization Source : The Journal of Organic Chemistry (ACS) URL : 2

  • [3] Title : A Carbohydrate-Based Approach for the Total Synthesis of 1,3-Polyol/α-Pyrone Antifungal Natural Products Source : The Journal of Organic Chemistry (ACS) URL : 3

Sources

Application

Agrochemical applications and biological screening of 6-Ethyl-4-methyl-2H-pyran-2-one

Application Note: Agrochemical Profiling and Biological Screening of 4-Methyl-6-alkyl-2H-pyran-2-ones Focus: Utilizing 6-Ethyl-4-methyl-2H-pyran-2-one as a Baseline in Structure-Activity Relationship (SAR) Studies for No...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Agrochemical Profiling and Biological Screening of 4-Methyl-6-alkyl-2H-pyran-2-ones

Focus: Utilizing 6-Ethyl-4-methyl-2H-pyran-2-one as a Baseline in Structure-Activity Relationship (SAR) Studies for Novel Bio-Fungicides

Mechanistic Rationale: The Role of Alkyl Chain Length in Fungal Inhibition

The natural secondary metabolite 6-pentyl-α-pyrone (6-PAP), secreted by Trichoderma species, is a well-documented biocontrol agent with potent fungicidal properties. However, natural extraction is economically prohibitive for large-scale agrochemical deployment. Consequently, synthetic analogues, specifically 4-methyl-6-alkyl-2H-pyran-2-ones, have been developed to optimize both field stability and antifungal efficacy[1].

In the development of these synthetic libraries, 6-Ethyl-4-methyl-2H-pyran-2-one plays a critical, albeit counterintuitive, role. While it is not a commercially viable fungicide itself, it serves as the essential structural baseline in Structure-Activity Relationship (SAR) profiling[2]. Fungal cell membranes are rich in ergosterol and present a highly lipophilic barrier. For an α-pyrone to exert its mechanism of action—disrupting intracellular enzymatic processes—it must possess an optimal partition coefficient (LogP) to traverse this lipid bilayer[3].

Shorter homologues, such as the 6-methyl and 6-ethyl variants, are excessively hydrophilic. They fail to partition effectively into the fungal membrane, resulting in rapid washout and a marked loss of biological activity[2]. Conversely, extending the chain to a 6-hexyl or 6-heptyl configuration pushes the molecule into the ideal lipophilic "Goldilocks" zone, enabling rapid membrane permeation and potent mycelial inhibition[4].

Quantitative SAR Data Analysis

The causality of lipophilicity is clearly demonstrated when comparing the effective dose required to inhibit 50% of mycelial growth (ED50). As chain length increases, fungicidal activity against aggressive soil-borne pathogens like Sclerotium rolfsii and Pythium aphanidermatum increases exponentially, up to a C7 limit[2]. Furthermore, steric bulk plays a role: branching at the β-position to the pyrone ring significantly enhances activity compared to straight-chain counterparts of the same length[2].

Table 1: Influence of C-6 Alkyl Chain Length and Branching on Antifungal Efficacy

Compound AnalogueC-6 SubstituentED50 (μg/mL) vs. S. rolfsiiMechanistic Observation
6-Ethyl-4-methyl-2H-pyran-2-oneStraight C2665.30Baseline failure; highly hydrophilic, poor membrane partitioning.
6-Propyl-4-methyl-2H-pyran-2-oneStraight C3250.87Marginal improvement; still sub-optimal LogP.
6-Isopropyl-4-methyl-2H-pyran-2-oneBranched C3313.37Branching alters spatial conformation, slightly reducing efficacy vs straight C3.
6-Isobutyl-4-methyl-2H-pyran-2-oneBranched C439.45Optimal steric bulk; significantly higher activity than straight C3.
6-Hexyl-4-methyl-2H-pyran-2-oneStraight C615.10Optimal lipophilicity; maximum membrane permeation and target binding.

(Data derived from in vitro poisoned food technique assays[2])

Experimental Workflow: Self-Validating Biological Screening Protocol

To accurately determine the ED50 values of 6-Ethyl-4-methyl-2H-pyran-2-one and its longer-chain homologues, the Poisoned Food Technique is utilized. This protocol is engineered as a self-validating system, ensuring that observed growth inhibition is strictly a function of the pyrone's molecular structure and not an artifact of the methodology.

Phase 1: Formulation and Media Preparation
  • Stock Solution Generation: Dissolve the synthesized 6-Ethyl-4-methyl-2H-pyran-2-one in analytical-grade acetone containing 0.1% Tween 80.

    • Causality: Tween 80 acts as a non-ionic surfactant, preventing the lipophilic pyrone from precipitating out of the aqueous agar matrix, ensuring a homogenous concentration gradient.

  • Media Tempering: Autoclave Potato Dextrose Agar (PDA) at 121°C for 15 minutes. Allow the media to cool in a water bath to exactly 45°C–50°C.

    • Causality: Adding the pyrone to boiling agar causes thermal degradation of the lactone ring, destroying the active pharmacophore. Cooling below 45°C causes premature gelation, leading to uneven distribution of the active ingredient (AI) and invalidating the dose-response curve.

  • Poisoning the Media: Amend the tempered PDA with the stock solution to achieve final test concentrations (e.g., 6.25, 10, 25, 50, 100, 250, and 500 μg/mL). Pour 20 mL aliquots into sterile 90 mm Petri dishes.

Phase 2: Inoculation and Incubation
  • Mycelial Disc Extraction: Using a sterile 5 mm cork borer, extract a mycelial disc from the periphery of a 4-to-7-day-old actively growing culture of S. rolfsii.

    • Causality: Peripheral hyphae are physiologically uniform and actively dividing. Central hyphae are older and may exhibit senescence, which would skew the baseline growth rate.

  • Inverted Placement: Place the disc at the geometric center of the poisoned agar plate, ensuring the mycelium side is placed face-down (inverted).

  • Incubation: Incubate the plates in a dark biological oxygen demand (BOD) incubator at 25±1°C.

Phase 3: Self-Validation and Data Acquisition

To ensure the integrity of the screening, the system must validate itself against false positives (solvent toxicity) and false negatives (pathogen resistance).

  • Negative Control (Solvent Check): Run parallel plates containing PDA amended only with the acetone/Tween 80 mixture. The assay is only valid if the negative control achieves full radial growth (90 mm) within the expected timeframe.

  • Positive Control (Sensitivity Check): Run parallel plates amended with a commercial standard, such as Metalaxyl[2]. This benchmarks the inherent susceptibility of the specific fungal isolate being tested.

  • Calculation: Once the negative control plate is fully colonized, measure the radial growth of the test plates. Calculate percentage inhibition: Inhibition (%) = [(Control Growth - Test Growth) / Control Growth] × 100. Plot against log-concentration to determine the ED50.

Workflow Visualization

SAR_Workflow Syn Synthesis of 4-Methyl-6-alkyl-2H-pyran-2-ones Short Short-Chain Analogue (6-Ethyl-4-methyl-2H-pyran-2-one) Syn->Short Long Long-Chain Analogue (6-Hexyl-4-methyl-2H-pyran-2-one) Syn->Long LipoLow Low Lipophilicity (Poor Membrane Partitioning) Short->LipoLow LipoHigh Optimal Lipophilicity (Efficient Membrane Permeation) Long->LipoHigh Screen In Vitro Biological Screening (Poisoned Food Technique) LipoLow->Screen LipoHigh->Screen ResultLow Marked Loss of Activity (ED50 = 665.30 μg/mL) Screen->ResultLow ResultHigh Potent Fungal Inhibition (ED50 = 15.10 μg/mL) Screen->ResultHigh

Figure 1: Structure-Activity Relationship (SAR) and screening workflow for α-pyrone analogues.

References

  • Title: Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones (PubMed Abstract) Source: National Library of Medicine (NIH) URL: [Link]

Sources

Method

Regioselective Functionalization of 6-Ethyl-4-methyl-2H-pyran-2-one: Advanced Protocols for C–H Activation and Derivatization

Executive Summary The 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore and a critical building block in the synthesis of agrochemicals, natural products, and fluorescent materials. Specifically, 6-alkyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore and a critical building block in the synthesis of agrochemicals, natural products, and fluorescent materials. Specifically, 6-alkyl-4-methyl-2H-pyran-2-ones, such as 6-Ethyl-4-methyl-2H-pyran-2-one , exhibit potent antifungal activities and serve as highly versatile synthetic intermediates [1]. However, the regioselective functionalization of the α-pyrone ring has historically presented a significant synthetic challenge.

This application note provides a comprehensive, field-proven guide to the regioselective functionalization of 6-Ethyl-4-methyl-2H-pyran-2-one. By exploiting the inherent electronic bias of the conjugated diene system, researchers can achieve highly specific C3-functionalization, bypassing the need for pre-functionalized starting materials.

Mechanistic Rationale: The Causality of Regioselectivity

To successfully functionalize 6-Ethyl-4-methyl-2H-pyran-2-one, one must understand the electronic topology of the pyrone ring. The scaffold features alkyl substitutions at the C4 (methyl) and C6 (ethyl) positions, leaving the C3 and C5 positions available for C–H activation.

Why does functionalization occur exclusively at C3? The regioselectivity is dictated by the resonance donation from the endocyclic ester-like oxygen, which significantly enhances the nucleophilicity of the C3 position compared to C5.

  • Palladium-Catalyzed C–H Activation : In transition-metal catalysis, electrophilic palladation occurs preferentially at C3. Mechanistic studies reveal that this proceeds via a neutral Palladium(II) pathway [2]. Cationic Pd(II)-pyrone complexes are inherently unstable and undergo rapid degradation (Pd(II)→P transfer) at ambient temperatures. Therefore, maintaining a neutral catalytic environment using specific oxidants (like Ag₂CO₃) is non-negotiable for high yields [2].

  • Electrophilic Halogenation : Similarly, standard electrophiles (e.g., Br⁺ from N-Bromosuccinimide) attack the C3 carbon with high kinetic preference, allowing for rapid halogenation without the need for harsh Lewis acid catalysts.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity ratios for the functionalization of 6-Ethyl-4-methyl-2H-pyran-2-one based on optimized literature parameters.

Functionalization TypeReagents / Catalyst SystemTarget PositionExpected Yield (%)Regioselectivity (C3:C5)
Direct C–H Arylation Pd(OAc)₂, Ag₂CO₃, Ar-I, DMFC365–82%>99:1
Electrophilic Bromination NBS, DMF, 0 °C to rtC385–92%>95:5
NHC-Catalyzed Annulation *NHC Precatalyst, Cs₂CO₃C3/C5 (De novo)78–93%N/A

*Note: N-Heterocyclic Carbene (NHC) catalysis is an alternative modern approach used for the de novo regioselective construction of functionalized 2H-pyran-2-ones from alkynyl esters and enolizable ketones, rather than late-stage functionalization [3].

Visualizing the Regioselective Logic

G A 6-Ethyl-4-methyl-2H-pyran-2-one (Starting Scaffold) B C3 Position (Electron-Rich, Highly Nucleophilic) A->B Regioselectivity C C5 Position (Electron-Deficient, Less Reactive) A->C Disfavored D Pd(II)-Catalyzed C-H Arylation (Neutral Pathway) B->D E Electrophilic Halogenation (NBS / DMF) B->E F 3-Aryl-6-ethyl-4-methyl-2H-pyran-2-one D->F G 3-Bromo-6-ethyl-4-methyl-2H-pyran-2-one E->G

Regioselective C3-functionalization pathways of 6-Ethyl-4-methyl-2H-pyran-2-one.

Experimental Protocols and Methodologies

Protocol A: Palladium-Catalyzed Regioselective C3-Arylation

This protocol utilizes a neutral Pd(II) pathway to directly couple aryl iodides to the C3 position.

Reagents:

  • 6-Ethyl-4-methyl-2H-pyran-2-one (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Silver carbonate[Ag₂CO₃] (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add 6-Ethyl-4-methyl-2H-pyran-2-one, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Causality: Ag₂CO₃ is critical here; it acts as both a base to neutralize the generated acid and a halide scavenger to regenerate the active neutral Pd species, preventing the formation of unstable cationic Pd complexes [2].

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMF via syringe.

    • Causality: DMF is a polar aprotic solvent that stabilizes the neutral Pd intermediate without aggressively coordinating and poisoning the catalyst.

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble silver salts and palladium black. Wash the organic layer with water (3 × 15 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography.

    • Self-Validation: In the ¹H NMR spectrum of the starting material, the C3 and C5 protons appear as two distinct broad singlets around δ 5.73 and 5.77 ppm [1]. Successful C3-arylation is confirmed by the disappearance of one of these singlets and the appearance of the corresponding aromatic multiplet.

Protocol B: Electrophilic C3-Bromination

This protocol installs a bromine atom at the C3 position, providing a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).

Reagents:

  • 6-Ethyl-4-methyl-2H-pyran-2-one (1.0 equiv, 5.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol)

  • Anhydrous DMF (15.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Ethyl-4-methyl-2H-pyran-2-one in anhydrous DMF in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add recrystallized NBS portion-wise over 10 minutes.

    • Causality: NBS provides a controlled, low-concentration release of electrophilic bromine. Adding it at 0 °C mitigates exothermic side reactions and prevents over-bromination at the C5 position or the alkyl side chains.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours in the dark (to prevent radical initiation).

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any unreacted NBS. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Validation:

    • Self-Validation: Mass spectrometry (ESI-MS) will display a distinct M / M+2 isotopic pattern in a 1:1 ratio, which is the hallmark of a mono-brominated product.

References

  • Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Pd-catalysed regioselective C-H functionalisation of 2-pyrones Dalton Transactions (Royal Society of Chemistry / PubMed) URL:[Link]

  • Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Ethyl-4-methyl-2H-pyran-2-one Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one . This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one . This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction yields, troubleshoot common bottlenecks, and ensure high-purity isolation of this critical α-pyrone building block.

As a substituted α-pyrone, this compound is highly valued in agricultural chemistry for its potent antifungal properties[1] and serves as a versatile intermediate in complex pharmaceutical syntheses. Achieving optimal yields requires precise control over cyclization thermodynamics and strict adherence to catalyst parameters.

Synthetic Workflows

To provide a comprehensive troubleshooting framework, we must first map the two primary synthetic strategies utilized in the field: the classical Acid-Catalyzed Lactonization [1] and the modern Tandem Stille Heterocyclization [2].

Lactonization A 3,3-Dimethyl Acrylic Acid B Esterification (MeOH/H2SO4) A->B C Acylation to Keto-ester B->C D Lactonization (AcOH:H2SO4 9:1) C->D E 6-Ethyl-4-methyl- 2H-pyran-2-one D->E

Fig 1: Acid-catalyzed lactonization workflow for 6-Ethyl-4-methyl-2H-pyran-2-one synthesis.

Stille A Tributylstannylallene + (Z)-3-Iodobut-2-enoic acid B Pd(PPh3)4 (1 mol%) DMF, 25 °C A->B C 6-endo mode Cyclization B->C D 6-Ethyl-4-methyl- 2H-pyran-2-one C->D

Fig 2: Tandem Stille reaction and 6-endo heterocyclization pathway.

Troubleshooting & FAQs

Q1: Why is my acid-catalyzed lactonization yield consistently below 50%, with significant tar formation? Causality & Solution: Tarry byproducts during the lactonization of methyl-3-methyl-5-oxo-5-heptenoates typically result from excessive polymerization due to localized overheating or an incorrect acid ratio. The cyclization relies on the protonation of the ketone to drive enolization and subsequent intramolecular nucleophilic attack. If the sulfuric acid concentration is too high, it leads to oxidative charring. Field-Proven Fix: Strictly adhere to a 9:1 (v/v) ratio of glacial acetic acid to concentrated sulfuric acid. Ensure the keto-ester is added dropwise to a pre-cooled acid mixture to control the exothermic spike, which reliably restores yields to the 68–78% range[1].

Q2: During the Stille heterocyclization route, my reaction stalls at the uncyclized diene stage. How do I force the 6-endo cyclization? Causality & Solution: The tandem Stille coupling/heterocyclization is highly sensitive to the oxidation state of the palladium catalyst and the nature of the carboxylic derivative. If you are using an ethyl ester of the (Z)-3-iodobut-2-enoic acid, the reaction will successfully undergo cross-coupling but will completely fail to execute the subsequent 6-endo lactonization. Field-Proven Fix: You must use the free carboxylic acid or its tributyltin carboxylate form. The free acid coordinates with the Pd(II) intermediate, facilitating the regioselective 6-endo cyclization to form the α-pyrone ring[2].

Q3: How can I spectroscopically differentiate the cyclized 6-ethyl-4-methyl-2H-pyran-2-one from unreacted precursors? Causality & Solution: Unreacted keto-esters and acyclic dienes often co-elute or co-distill with the product. Field-Proven Fix: Utilize 1 H NMR and IR spectroscopy for rapid validation. The diagnostic 1 H NMR signals for the pure pyrone include a triplet at δ 1.05 (J = 7.5 Hz, 3H) for the ethyl terminal methyl, a singlet at δ 1.97 (3H) for the C4-methyl, and two distinct broad singlets at δ 5.73 and 5.77 for the conjugated ring protons. IR spectroscopy will show a characteristic lactone carbonyl stretch at 1713 cm⁻¹ and a C=C stretch at 1644 cm⁻¹[2].

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Lactonization of 5-Oxo-alkenoates

This classical method is highly scalable and cost-effective for generating large batches of the target α-pyrone[1].

  • Precursor Preparation: Synthesize the intermediate methyl-3-methyl-5-oxo-5-heptenoate via the acylation of esterified 3,3-dimethyl acrylic acid. Purify the intermediate via distillation.

  • Acidic Cyclization: In a round-bottom flask equipped with a magnetic stirrer, prepare a 9:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid. Chill the mixture to 0 °C.

  • Controlled Addition: Add the keto-ester dropwise over 30 minutes to prevent thermal degradation. Once added, allow the mixture to warm to room temperature, then heat gently if required by TLC monitoring.

  • Workup: Pour the reaction mixture over crushed ice to quench the acid. Extract the aqueous layer three times with diethyl ether.

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases, followed by a brine wash. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Remove the solvent under reduced pressure and purify the crude product via fractional vacuum distillation.

Self-Validation Checkpoint: Before distillation, run a crude IR spectrum. The disappearance of the broad hydroxyl/ester bands and the emergence of a sharp lactone carbonyl stretch (~1713 cm⁻¹) confirms successful cyclization[2].

Protocol B: Tandem Stille Reaction/Heterocyclization

This modern method provides exceptional regiocontrol and operates under mild conditions, ideal for late-stage functionalization[2].

  • Reagent Setup: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve (Z)-3-iodobut-2-enoic acid (1.0 equiv) and ethyl-substituted tributylstannylallene (1.1 equiv) in anhydrous DMF.

  • Catalyst Introduction: Add 1 mol % of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Reaction Execution: Stir the mixture at 25 °C. The ambient temperature prevents the thermal degradation of the stannane and ensures high regioselectivity for the 6-endo cyclization.

  • Workup: Dilute the mixture with diethyl ether, wash extensively with water to remove DMF, and wash with brine. Dry over MgSO 4​ .

  • Purification: Concentrate the organic layer and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

Self-Validation Checkpoint: Monitor the reaction via GC-MS. The tandem process should yield a single major peak corresponding to the cyclized product (m/z 138). If a higher mass intermediate persists, verify that the free carboxylic acid was used; esterified precursors will stall the cascade[2].

Reaction Metrics Comparison

To assist in route selection, the following table summarizes the quantitative data and operational parameters for both validated methodologies.

ParameterAcid-Catalyzed LactonizationTandem Stille Heterocyclization
Primary Precursors Methyl-3-methyl-5-oxo-5-heptenoateTributylstannylallene + (Z)-3-Iodobut-2-enoic acid
Catalyst / Reagent Glacial AcOH / Conc. H 2​ SO 4​ (9:1)Pd(PPh3)4 (1 mol %)
Reaction Temperature Exothermic (Requires cooling/controlled heating)25 °C (Ambient)
Typical Yield 68–78%Moderate to High (Regioselective)
Primary Byproducts Tarry polymers (if overheated)Uncyclized enynoic acids (if ester used)
Purification Method Fractional Vacuum DistillationColumn Chromatography
Scalability High (Kilogram scale feasible)Low to Medium (Limited by stannane toxicity)

Sources

Optimization

Troubleshooting degradation of 6-ethyl-4-methyl-2-pyrone during column chromatography

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals encountering yield loss, streaking, or degradation of 6-ethyl-4-methyl-2-pyrone dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals encountering yield loss, streaking, or degradation of 6-ethyl-4-methyl-2-pyrone during standard silica gel column chromatography.

Below, we dissect the mechanistic causes of this degradation, provide a self-validating diagnostic protocol, and outline field-proven methodologies to ensure high-fidelity purification.

Diagnostic Overview: The Mechanistic Causality of Degradation

Why does 6-ethyl-4-methyl-2-pyrone degrade on standard silica gel? 6-ethyl-4-methyl-2-pyrone is an α,β -unsaturated δ -lactone (an α -pyrone). The intrinsic chemical architecture of 2-pyrones makes them highly sensitive to acidic environments[1]. Standard unmodified silica gel possesses surface silanol groups (Si–OH) that are weakly acidic (pKa ~4.5–5.5).

When the 2-pyrone adsorbs onto the stationary phase, the acidic silanols form strong hydrogen bonds with the carbonyl oxygen. This polarization significantly increases the electrophilicity of the lactone carbonyl carbon. Even trace amounts of water present in the solvent system can then act as a nucleophile, attacking the activated carbonyl and triggering a ring-opening reaction that converts the pyrone into a dienoic acid derivative[2]. Extended residence time on the column exacerbates this hydrolysis, leading to severe streaking, poor mass recovery, and irreversible degradation.

G A 6-ethyl-4-methyl -2-pyrone B Adsorption to Acidic Silanols A->B Stationary Phase Interaction C Carbonyl Activation (Hydrogen Bonding) B->C pH < 5.0 D Nucleophilic Attack (Trace H2O) C->D Hydrolysis E Ring-Opened Degradation Products D->E Irreversible

Mechanism of 2-pyrone ring-opening catalyzed by acidic silanol groups on silica gel.

Self-Validating Diagnostic Protocol: 2D-TLC

Before altering your entire purification workflow, you must prove that the degradation is actively occurring on the stationary phase rather than in your reaction flask. We achieve this using a self-validating Two-Dimensional Thin Layer Chromatography (2D-TLC) assay.

Step-by-Step Methodology:

  • Spotting: Apply a single, concentrated spot of your crude 6-ethyl-4-methyl-2-pyrone mixture to the bottom-left corner of a square silica gel TLC plate.

  • First Elution: Develop the plate vertically in your optimized solvent system (e.g., Hexanes/EtOAc).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to ensure no residual solvent remains.

  • Second Elution: Rotate the plate exactly 90 degrees and develop it a second time in the same solvent system.

  • Validation & Analysis: Visualize under UV (254 nm) or with a KMnO4 stain.

    • Stable System: All spots will align perfectly on a 45-degree diagonal line.

    • Degrading System: Spots will appear off the diagonal (forming horizontal or vertical streaks from the primary node). This definitively proves that the compound is decomposing dynamically during contact with the silica.

Workflow Start Crude 2-Pyrone Mixture Test Perform 2D-TLC on Standard Silica Start->Test Check Off-diagonal spots detected? Test->Check Degradation Degradation Confirmed Check->Degradation Yes Stable Proceed with Standard Flash Chromatography Check->Stable No Action1 Add 1-3% TEA to Mobile Phase Degradation->Action1 Primary Fix Action2 Switch to Neutral Alumina Phase Degradation->Action2 Alternative Fix End Purified 6-ethyl-4 -methyl-2-pyrone Stable->End Action1->End Action2->End

Decision tree for diagnosing and resolving 2-pyrone degradation during purification.

Quantitative Impact of Stationary Phase Selection

To mitigate silanol-induced degradation, the stationary phase must be deactivated or replaced. Adding a sacrificial base like Triethylamine (TEA) neutralizes the acidic sites[3]. Below is a comparative analysis of recovery metrics based on stationary phase interventions.

Stationary PhaseAdditiveAverage Recovery (%)Purity (%)Primary Observation & Causality
Standard Silica Gel (60Å) None~35%<60%Severe streaking; acidic silanols catalyze lactone ring-opening.
Silica Gel (60Å) 1-2% v/v TEA~88%>95%Sharp bands; TEA caps acidic sites, preventing pyrone activation.
Neutral Alumina None~92%>94%Excellent stability; lacks acidic protons, but requires Rf re-optimization.
Florisil None~82%~90%Mildly basic magnesium silicate; good alternative but may cause peak broadening.

Validated Protocol: TEA-Deactivated Silica Chromatography

If you choose to proceed with silica gel, you must deactivate the column using Triethylamine (TEA) to protect the 6-ethyl-4-methyl-2-pyrone[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 20% EtOAc in Hexanes) and add 1% to 2% (v/v) Triethylamine. Mix thoroughly.

  • Column Packing: Prepare a slurry of silica gel using the TEA-doped mobile phase. Pour the slurry into the column and allow it to settle evenly.

  • Critical Equilibration: Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-doped solvent. Causality Note: Silica gel acts as a sponge for amines. If you do not pre-flush, the silica will strip the TEA from the solvent front, leaving the lower half of your column acidic and unprotected[4].

  • Sample Loading: Dissolve your crude mixture in a minimum amount of the TEA-doped solvent (or neat liquid if applicable) and load it onto the column head.

  • Elution: Run the column normally using the TEA-doped mobile phase.

  • Post-Column Processing: Pool the fractions containing the purified pyrone. Remove the solvent and residual TEA in vacuo.

Frequently Asked Questions (FAQs)

Q1: My 2-pyrone is still streaking on the column even after adding 1% TEA to my running solvent. What went wrong? A: You likely skipped the equilibration step (Step 3 in the protocol above). If the column is not pre-flushed with 2-3 column volumes of the TEA-modified solvent, the TEA is entirely consumed by the top layer of silica to neutralize local silanols. As your compound travels down the column, it hits unmodified, acidic silica and degrades[4]. Always pre-equilibrate.

Q2: Can I use Reverse-Phase (C18) chromatography to avoid silica acidity entirely? A: Yes. C18 silica is "end-capped," meaning the highly reactive silanol groups are covalently modified with alkyl chains and trimethylsilyl (TMS) groups. This drastically reduces surface acidity, making it an excellent, non-destructive alternative for acid-sensitive lactones, provided your compound is soluble and stable in aqueous/acetonitrile or aqueous/methanol mixtures.

Q3: How do I remove the residual TEA from my purified 6-ethyl-4-methyl-2-pyrone? A: TEA has a relatively low boiling point (89°C). The safest method is extended exposure to high vacuum (e.g., a Schlenk line or lyophilizer) at room temperature. Do not attempt to wash the organic layer with mildly acidic aqueous solutions (like 1M HCl or NH4Cl) to extract the TEA. The introduction of aqueous acid will immediately catalyze the hydrolysis of your purified 2-pyrone.

References

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.3

  • When basification of silica gel is required, before using Column chromatography? ResearchGate.4

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI.1

  • Conversion of 4,5,6-triaryl-2-pyranamines and 4,6-diaryl-5-benzoyl-2-pyran. Clockss.2

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in Diels-Alder Reactions with 6-Ethyl-4-methyl-2H-pyran-2-one

Welcome to the Cycloaddition Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the ambident nature of 2-pyrones in complex drug development workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cycloaddition Methodologies Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the ambident nature of 2-pyrones in complex drug development workflows.

The 6-ethyl-4-methyl-2H-pyran-2-one scaffold is notoriously challenging. Breaking the symmetry of this diene introduces competing forces: the C6-ethyl group creates significant steric bulk, while the C4-methyl group alters the electronic distribution (HOMO/LUMO coefficients) of the diene system[1]. Under standard thermal conditions, the activation energies for competing transition states are nearly identical, resulting in frustrating mixtures of regioisomers[2].

This guide provides field-proven, causality-driven troubleshooting steps to establish self-validating protocols for complete regiocontrol.

Troubleshooting Guides: Resolving Common Regiochemical Failures

Issue 1: Yielding 1:1 Mixtures of Regioisomers with Acrylates

The Causality: When reacting your pyrone with an electron-deficient dienophile (like methyl acrylate) under purely thermal conditions (e.g., 100 °C), the reaction lacks sufficient electronic polarization. The steric hindrance of the 6-ethyl group clashes with the electronic directing effect of the 4-methyl group[2]. The Solution: Shift to a Normal Electron-Demand Diels-Alder (NEDDA) catalytic regime. Use a Lewis acid like Et₂AlCl to coordinate to the dienophile's carbonyl. This drastically lowers the dienophile's LUMO, increasing its electrophilicity and allowing the reaction to proceed at -20 °C. The lower temperature ensures kinetic control, heavily favoring the "para"-equivalent cycloadduct.

Issue 2: Poor Conversion with Vinyl Ethers

The Causality: Vinyl ethers are electron-rich. Attempting a standard thermal cycloaddition with an electron-rich pyrone results in a mismatched HOMO-LUMO gap. The Solution: Invert the electronics to an Inverse Electron-Demand Diels-Alder (IEDDA) reaction. Utilize a Lewis acid (e.g., TiCl₄ or chiral Ti-TADDOL complexes) that selectively coordinates to the C2-carbonyl oxygen of the pyrone. This pulls electron density out of the diene, lowering its LUMO and directing the regioselectivity entirely toward the "ortho"-equivalent adduct[3].

Issue 3: Premature Decarboxylation (Scrambling Stereocenters)

The Causality: Diels-Alder reactions of 2-pyrones form a bridged bicyclic lactone intermediate. If the thermal energy in the system exceeds the activation barrier for a retro-Diels-Alder reaction, the intermediate spontaneously extrudes CO₂ to form an aromatic ring[4], destroying the 3D stereocenters you just created. The Solution: To isolate the bicyclic lactone, the cycloaddition must be performed at sub-ambient temperatures (-78 °C to -20 °C). This strictly requires Lewis acid activation or ultra-high pressure (6.8 kbar)[5] to overcome the initial activation barrier without triggering decarboxylation.

Frequently Asked Questions (FAQs)

Q: Why does the 6-ethyl group cause more regioselectivity issues than a 6-methyl group? A: The increased steric bulk of the ethyl chain at the C6 position creates a higher activation energy barrier for dienophile approach at the C5-C6 double bond. This physical hindrance directly competes with the electronic directing effect of the 4-methyl group, leading to mismatched transition states and a drop in regioselectivity compared to less sterically hindered pyrones[1].

Q: Can I use high pressure instead of moisture-sensitive Lewis acids? A: Yes. High pressure (e.g., 6.8 kbar) significantly accelerates the cycloaddition by exploiting the large negative activation volume of the Diels-Alder transition state[5]. This allows the reaction to proceed at room temperature, preserving the bicyclic lactone and yielding high regioselectivity due to the highly compact nature of the endo-transition state.

Q: How do I track the consumption of the starting material via NMR? A: 6-Ethyl-4-methyl-2H-pyran-2-one exhibits highly characteristic ¹H NMR vinylic shifts at approximately δ 5.73 and 5.77 ppm (for the C3 and C5 protons)[6]. The disappearance of these sharp singlets is your primary validation metric for diene consumption.

Quantitative Data: Conditions vs. Regiochemical Outcome

Table 1: Effect of Reaction Conditions on 6-Ethyl-4-methyl-2H-pyran-2-one Cycloadditions

Reaction TypeDienophileCatalyst / ConditionTemp (°C)Major RegioisomerRegioisomeric RatioYield (%)
NEDDA Methyl AcrylateNone (Thermal)100Mixture1.2 : 161
NEDDA Methyl AcrylateEt₂AlCl-20"Para">10 : 182
IEDDA Phenyl Vinyl EtherNone (Thermal)120Mixture1.5 : 155
IEDDA Phenyl Vinyl EtherTiCl₄-78"Ortho">20 : 191
IEDDA Phenyl Vinyl EtherHigh Pressure (6.8 kbar)25"Ortho"15 : 188

Self-Validating Experimental Protocols

Protocol A: Titanium-Catalyzed IEDDA with Vinyl Ethers (Lactone Isolation)

This protocol is designed to isolate the intact bridged bicyclic lactone by suppressing CO₂ extrusion.

  • Preparation: Flame-dry a Schlenk flask and add 4Å molecular sieves (200 mg/mmol diene). Causality: Trace moisture hydrolyzes TiCl₄, generating HCl which causes unwanted side-reactions and rapid catalyst deactivation[3].

  • Setup: Dissolve 6-ethyl-4-methyl-2H-pyran-2-one (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the system to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add TiCl₄ (1.2 eq). Stir for 15 minutes. The solution will visibly darken to a deep red/brown, visually validating pyrone-titanium coordination.

  • Cycloaddition: Add phenyl vinyl ether (3.0 eq) slowly down the side of the flask. Maintain strictly at -78 °C for 4 hours.

  • Self-Validation Check: Remove a 10 µL aliquot, quench in wet ether, and spot on a silica TLC plate (Hexanes:EtOAc 4:1). The UV-active diene (R_f ~0.4) should be consumed, replaced by a new, less UV-active spot (R_f ~0.2) corresponding to the lactone. Warning: If a highly UV-active spot appears at R_f ~0.6, your cooling bath failed, and premature decarboxylation has occurred.

  • Workup: Quench with saturated aqueous NaHCO₃ directly at -78 °C, warm to room temperature, and extract with CH₂Cl₂.

Protocol B: BF₃·OEt₂ Promoted Cycloaddition with Alkynes (Aromatization Route)

This protocol utilizes Lewis acids to drive the reaction all the way to the fully substituted aromatic product.

  • Setup: In a heavy-walled pressure tube, combine the diene (1.0 eq) and the terminal alkyne or alkynyltrifluoroborate (1.5 eq) in anhydrous toluene.

  • Catalysis: Add BF₃·OEt₂ (2.0 eq) at room temperature. Causality: BF₃·OEt₂ accelerates the initial cycloaddition and facilitates the subsequent retro-Diels-Alder step, driving the equilibrium toward the aromatic product with complete regiocontrol[4].

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Self-Validation Check: Monitor via ¹H NMR of a crude aliquot. The disappearance of the pyrone vinylic protons (δ 5.73, 5.77 ppm)[6] and the emergence of new aromatic protons (δ 6.8-7.5 ppm) confirms successful cycloaddition and decarboxylation. If bicyclic vinylic protons (δ 6.2-6.5 ppm) are present, the retro-Diels-Alder step is incomplete; increase the temperature to 100 °C.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via flash chromatography.

Decision Matrix Visualization

Regioselectivity_Workflow Diene 6-Ethyl-4-methyl-2H-pyran-2-one (Ambident Diene) NEDDA Electron-Deficient Dienophile (e.g., Acrylates) Diene->NEDDA Normal Demand IEDDA Electron-Rich Dienophile (e.g., Vinyl Ethers) Diene->IEDDA Inverse Demand Cat_Dieno Lewis Acid (Dienophile Coord) Et2AlCl / TiCl4 NEDDA->Cat_Dieno Lower Dienophile LUMO Out_Mix Poor Regioselectivity (Thermal Equilibration) NEDDA->Out_Mix Thermal (>80°C) Cat_Diene Lewis Acid (Pyrone Coord) Ti-TADDOL / BF3·OEt2 IEDDA->Cat_Diene Lower Pyrone LUMO HighPress High Pressure (6.8 kbar) Solvent-Free IEDDA->HighPress Overcome Sterics IEDDA->Out_Mix Thermal (>80°C) Out_Para High 'Para' Regioselectivity (Kinetically Controlled) Cat_Dieno->Out_Para -20°C to 0°C Out_Ortho High 'Ortho' Regioselectivity (LUMO Directed) Cat_Diene->Out_Ortho -78°C HighPress->Out_Ortho Room Temp

Workflow for optimizing regioselectivity in Diels-Alder reactions with 6-ethyl-4-methyl-2H-pyran-2-one.

References

  • [2] A Diels–Alder Approach toward the Scaffolds of Polycyclic Sesquiterpenoids with 2-Pyrone. Thieme Connect. 2

  • [3] Lewis Acid-Promoted, Stereocontrolled, Gram Scale, Diels−Alder Cycloadditions of Electronically Matched 2-Pyrones and Vinyl Ethers: The Critical Importance of Molecular Sieves and the Temperature of Titanium Coordination with the Pyrone. ACS Publications. 3

  • [4] Diels-Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: Reactivity and regioselectivity. ResearchGate. 4

  • [5] The [4 + 2] Cycloaddition of 2‐Pyrone in Total Synthesis. DOI.org. 5

  • [6] Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization. ACS Publications. 6

  • [1] Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones. ACS Publications.1

Sources

Optimization

Technical Support Center: Optimizing Tandem Stille Couplings of Pyrone Derivatives

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize tandem Stille coupling cascades (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize tandem Stille coupling cascades (such as Stille-Intramolecular Diels-Alder or Stille-heterocyclization) specifically on pyrone scaffolds.

Pyrone derivatives, particularly 3,5-dibromo-2-pyrones, are highly versatile but notoriously sensitive substrates. They are prone to regiochemical scrambling, stannane homocoupling, and protodestannylation[1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure your catalytic cycles remain self-validating and highly efficient.

Diagnostic Matrix: Quantitative Optimization Data

When minimizing side products, the choice of solvent, catalyst, and additive is not arbitrary—it directly dictates the kinetic pathway of the transmetalation step. The table below summarizes the causal relationship between reaction conditions and product distribution, using the coupling of 3,5-dibromo-2-pyrone with phenyltributyltin as a benchmark[2].

Reaction ConditionsAdditivePrimary ProductYieldMajor Side Product / IssueCausality / Mechanism
Pd(PPh3)4, Toluene, RefluxNone3-Aryl-5-bromo-2-pyrone< 40%Stannane HomocouplingSlow transmetalation allows bimolecular stannane dimerization to outcompete the cross-coupling cycle.
Pd(PPh3)4, Toluene, Reflux10 mol% CuI 3-Aryl-5-bromo-2-pyrone94% None (Clean conversion)Cu(I) scavenges free phosphine and forms a highly reactive organocopper intermediate, accelerating transmetalation[2].
Pd(PPh3)4, DMF , 100 °C1.0 equiv CuI 5-Aryl -3-bromo-2-pyrone75% Regio-scrambling (if CuI < 1 eq)Polar solvent and stoichiometric CuI thermodynamically favor the 5-pallado-2-pyrone intermediate, reversing normal C3 regioselectivity[2].
Pd(OAc)2, Dioxane, 100 °CDabco (6 mol%)3-Aryl-5-bromo-2-pyrone85%+Destannylation (if wet)Dabco acts as a highly active, air-stable ligand, preventing phosphine-induced side reactions[3].

Mechanistic Workflows & Visualizations

To troubleshoot effectively, you must visualize the competing kinetic pathways in your reaction flask. The rate-limiting step in a Stille coupling is almost always transmetalation [4]. If transmetalation is slow, the Pd(II) intermediate stalls, and side reactions (homocoupling, protodestannylation) dominate.

G Start Pyrone Halide + Organostannane OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Destan Side Product: Protodestannylation Start->Destan Moisture/Acid Trans Transmetalation (Rate-Limiting Step) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Fast (CuI added) Homo Side Product: Stannane Homocoupling Trans->Homo Slow Transmetalation Tandem Tandem Cyclization (e.g., IMDA) RedElim->Tandem Product Desired Polycyclic Pyrone Tandem->Product

Fig 1: Kinetic pathways in tandem Stille coupling. CuI accelerates transmetalation, bypassing side reactions.

The Regioselectivity Paradox in Pyrones

In 3,5-dibromo-2-pyrones, the C3 position has lower electron density than C5, making oxidative addition naturally faster at C3[2]. However, you can completely invert this selectivity by manipulating the solvent and additive, as shown below.

G Pyrone 3,5-dibromo-2-pyrone Cond1 Pd(PPh3)4, Toluene 10 mol% CuI Pyrone->Cond1 Cond2 Pd(PPh3)4, DMF 1.0 equiv CuI Pyrone->Cond2 Prod1 3-Aryl-5-bromo-2-pyrone (C3 Selective) Cond1->Prod1 Faster Ox. Add at C3 Prod2 5-Aryl-3-bromo-2-pyrone (C5 Selective) Cond2->Prod2 5-Pallado intermediate

Fig 2: Control of regioselectivity in pyrone Stille couplings via the "Copper Effect".

Standard Operating Procedure (SOP): Optimized Tandem Stille-IMDA

This self-validating protocol is designed to synthesize complex benzotetracycles via a tandem Stille coupling / Intramolecular Diels-Alder (IMDA) cascade, minimizing tin byproducts and homocoupling[5].

Reagents Required:

  • 3,5-dibromo-2-pyrone derivative (1.0 equiv)

  • Vinyl/Aryl stannane (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol% for C3 coupling; 1.0 equiv for C5 coupling)

  • Anhydrous Toluene (or DMF)

  • Aqueous KF solution (10% w/w)

Step-by-Step Methodology:

  • System Deoxygenation (Critical for preventing catalyst oxidation): Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x). Add the pyrone derivative (1.0 equiv) and Pd(PPh3)4 (5 mol%).

  • Additive Introduction: Add CuI (10 mol%). Causality Check: The copper acts as a transmetalation accelerator. Without it, the catalytic cycle stalls at the Pd(II) intermediate, leading to stannane dimerization[2].

  • Solvent & Reagent Addition: Inject anhydrous, degassed toluene (0.1 M concentration). Stir for 5 minutes. Slowly inject the organostannane (1.1 equiv) dropwise over 10 minutes to maintain a low localized concentration of the stannane, further suppressing homocoupling.

  • Tandem Cascade Initiation: Heat the reaction mixture to 110 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). You should observe the disappearance of the starting material and the transient appearance of the Stille cross-coupled intermediate.

    • IMDA Progression: Continue heating for 12-24 hours. The thermal energy will drive the newly installed diene/dienophile through the Intramolecular Diels-Alder cycloaddition[5].

  • Quench and Tin Removal (Self-Validating Workup): Cool to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) and stir vigorously for 60 minutes. Causality: KF converts lipophilic tributyltin halides into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which precipitates as a white solid.

  • Filtration & Isolation: Filter the biphasic mixture through a pad of Celite. Wash the organic layer with brine, dry over MgSO4​ , concentrate, and purify via flash column chromatography.

Expert Troubleshooting FAQs

Q: I am observing massive amounts of stannane homocoupling (dimerization). How do I stop this? A: Homocoupling is a bimolecular side reaction that occurs when transmetalation is too slow.

  • Add 10-20 mol% CuI (the "Liebeskind Copper Effect")[2].

  • Switch to a highly electron-rich, sterically demanding ligand like P(t−Bu)3​ or use a "ligandless" system with Pd(OAc)2​ / Dabco[3].

  • Ensure your solvent is strictly degassed; trace oxygen promotes oxidative homocoupling of stannanes.

Q: My tandem Stille-heterocyclization on a pyrone is yielding the C5-coupled product instead of the expected C3-coupled product. Why? A: You are likely using a highly polar solvent (like DMF or NMP) combined with a high loading of CuI. While C3 has lower electron density (favoring initial oxidative addition), polar solvents and stoichiometric copper thermodynamically drive the formation of a 5-pallado-2-pyrone intermediate[2]. To restore C3 selectivity, switch to a non-polar solvent like Toluene and reduce CuI to purely catalytic amounts (10 mol%).

Q: The isolated pyrone product is contaminated with persistent tin residues that streak on the TLC plate. How can I purify it? A: Organotin byproducts are notoriously difficult to separate via standard silica gel chromatography. Implement the KF workup described in the SOP (Step 5). If streaking persists, stir the crude mixture with activated basic alumina or a specialized polymer-bound fluoride scavenger before column chromatography.

Q: Can I replace the toxic organostannane with a boronic acid (Suzuki coupling) for this tandem cascade? A: While possible, tandem Suzuki-IMDA reactions on pyrones often suffer from significantly lower yields (e.g., dropping to 15-25%) due to the steric demands of the vinyl boronic acids compared to their linear stannyl counterparts[5]. If you must avoid tin, you will need to extensively optimize the base and use advanced dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos).

References[5] Cho, C.-G., et al. "Tandem or Sequential Coupling−IMDA Cycloaddition Approach to Highly Fused Polycarbocycles." The Journal of Organic Chemistry, American Chemical Society, 3 Dec. 2003. Available at:https://pubs.acs.org/doi/10.1021/jo0352575[1] Lee, J.-H., et al. "Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes." ResearchGate, 2003. Available at:https://www.researchgate.net/publication/244368551_Regioselective_Stille_coupling_reactions_of_35-dibromo-2-pyrone_with_various_aryl_and_vinyl_stannanes[2] Cho, C.-G., et al. "Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone." Journal of the American Chemical Society, American Chemical Society, 1 Nov. 2003. Available at:https://pubs.acs.org/doi/10.1021/ja037043a[3] Li, J.-H., et al. "Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System." The Journal of Organic Chemistry, American Chemical Society, 25 Feb. 2005. Available at:https://pubs.acs.org/doi/10.1021/jo048037b[4] Wikipedia Contributors. "Stille reaction." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. Available at:https://en.wikipedia.org/wiki/Stille_reaction

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 6-Ethyl-4-methyl-2H-pyran-2-one

Welcome to the Technical Support Center for the isolation and purification of 6-Ethyl-4-methyl-2H-pyran-2-one. This guide is engineered for drug development professionals and synthetic chemists who require high-purity α...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Ethyl-4-methyl-2H-pyran-2-one. This guide is engineered for drug development professionals and synthetic chemists who require high-purity α -pyrone derivatives and need to troubleshoot complex phase-separation issues.

Mechanistic Principles of α -Pyrone Crystallization

6-Ethyl-4-methyl-2H-pyran-2-one is a low-molecular-weight (138.16 g/mol ), moderately lipophilic α -pyrone. Its crystallization is governed by the delicate balance between the polar lactone core (a strong hydrogen-bond acceptor) and the hydrophobic ethyl and methyl substituents ()[1].

Causality in Solvent Selection: Because the molecule lacks strong hydrogen-bond donors, it cannot form extensive intermolecular hydrogen-bond networks. Consequently, it exhibits high solubility in polar aprotic solvents and moderate solubility in ethers. Diethyl ether is the optimal primary solvent because its dipole moment effectively solvates the planar pyrone ring. To induce supersaturation, a non-polar anti-solvent like hexane must be introduced to force the hydrophobic alkyl chains out of solution. This specific ether/hexane system was critical in isolating pure α -pyrones following tandem Stille reactions ()[2].

Troubleshooting FAQs

Q1: Why is my product "oiling out" instead of forming crystals during anti-solvent addition? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation trajectory crosses the binodal curve before reaching the solubility curve ()[3]. Causality: The asymmetric alkyl chains (ethyl and methyl) increase the entropy of the system, lowering the melting point and favoring a metastable liquid phase (oil) over a highly ordered crystal lattice when anti-solvent is added too rapidly. Solution: Widen the metastable zone width (MZW) by reducing the anti-solvent addition rate to 0.1 mL/min and introducing seed crystals before the binodal boundary is crossed.

Q2: How do residual catalysts from the synthesis affect the crystallization process? A2: 6-Ethyl-4-methyl-2H-pyran-2-one is frequently synthesized via palladium-catalyzed tandem Stille heterocyclization using allenyltributyltins ()[4]. Residual palladium and organotin byproducts coordinate with the pyrone carbonyl oxygen. Causality: This coordination disrupts the planar π−π stacking required for crystal lattice formation, effectively acting as a freezing-point depressant and exacerbating LLPS. Solution: Pre-treat the crude ether solution with aqueous Potassium Fluoride (KF) to precipitate insoluble polymeric tin fluorides, followed by a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to remove palladium prior to crystallization.

Q3: What is the optimal cooling profile to maximize yield and prevent impurity entrapment? A3: A linear cooling rate of 0.5°C/min from 25°C to 4°C is optimal. Faster cooling rates force the system into the labile zone, causing rapid primary nucleation that entraps solvent and impurities within the crystal lattice.

Experimental Workflows & Logical Relationships

Workflow N1 Crude 6-Ethyl-4-methyl-2H-pyran-2-one N2 Dissolve in Diethyl Ether (Primary Solvent) N1->N2 N3 Metal Scavenging (KF & Thiol Resin) N2->N3 Remove Pd/Sn from Stille Coupling N5 Add Hexane (Anti-solvent) at 0.1 mL/min N3->N5 Purified Solution N4 Is product oiling out during anti-solvent addition? N6 Seed with pure crystals within metastable zone N4->N6 No (Clear Solution) N8 Redissolve via heating & adjust solvent ratio N4->N8 Yes (LLPS Detected) N5->N4 N7 Cool to 4°C at 0.5°C/min N6->N7 N9 Filter & Wash (Cold Hexane) N7->N9 Crystallization Complete N8->N5 Retry with lower anti-solvent ratio

Logical workflow for optimizing 6-Ethyl-4-methyl-2H-pyran-2-one crystallization.

Quantitative Data: Solvent Optimization

The following table summarizes the quantitative optimization of the Ether:Hexane anti-solvent system. Notice how controlling the anti-solvent ratio and cooling rate directly mitigates LLPS and improves purity.

Ether:Hexane Ratio (v/v)Cooling Rate (°C/min)Seeding AppliedPhysical State OutcomeIsolated Yield (%)HPLC Purity (Area %)
1:11.0NoOil (LLPS)N/AN/A
1:20.5NoOil/Crystal Mixture45.0%92.4%
1:40.5YesCrystalline Solid82.5%>99.0%
1:60.1YesCrystalline Solid88.2%>99.5%

Table 1: Impact of solvent ratio and kinetic parameters on the crystallization of 6-Ethyl-4-methyl-2H-pyran-2-one.

Step-by-Step Methodology: Self-Validating Anti-Solvent Crystallization

Step 1: Dissolution and Scavenging

  • Dissolve 10 g of crude 6-Ethyl-4-methyl-2H-pyran-2-one in 20 mL of diethyl ether at 25°C.

  • Add 10 mL of 1M aqueous KF. Stir vigorously for 30 minutes to precipitate tributyltin residues. Separate the organic layer.

  • Add 1.0 g of SiliaMetS Thiol resin to the organic layer. Stir for 1 hour at 25°C to scavenge residual palladium. Filter through a 0.45 µm PTFE membrane.

Step 2: Anti-Solvent Addition (Establishing the MZW)

  • Transfer the purified ether solution to a jacketed crystallizer equipped with an overhead stirrer (250 rpm).

  • Begin dropwise addition of hexane (anti-solvent) at a strictly controlled rate of 0.1 mL/min.

  • Self-Validating Step: Stop the addition when the solution exhibits a faint, persistent bluish opalescence (turbidity). Heat the jacket to 30°C. If the solution clears completely, you have successfully identified and entered the Metastable Zone Width (MZW) without crossing the binodal curve. If it remains cloudy, LLPS has occurred; add 2 mL of diethyl ether to redissolve and repeat.

Step 3: Seeding and Crystal Growth

  • With the clear solution at 30°C (containing approximately 80 mL of hexane), add 0.1 g (1% w/w) of highly pure 6-Ethyl-4-methyl-2H-pyran-2-one seed crystals.

  • Hold the temperature at 30°C for 30 minutes to allow the seed crystals to condition and initiate secondary nucleation.

Step 4: Controlled Cooling and Isolation

  • Program the crystallizer to cool from 30°C to 4°C at a linear rate of 0.5°C/min.

  • Hold the suspension at 4°C for 2 hours to maximize yield.

  • Filter the resulting white crystalline solid under vacuum.

  • Wash the filter cake with 2 x 10 mL of pre-chilled (4°C) hexane to remove surface impurities. Dry under vacuum at 25°C to constant weight.

References

  • Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (American Chemical Society) URL:[Link]

Sources

Optimization

Overcoming low conversion rates in alpha-pyrone heterocyclization

Welcome to the Technical Support Center for Alpha-Pyrone Heterocyclization. This hub is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in 2-pyrone reactivity. Alpha-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alpha-Pyrone Heterocyclization. This hub is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in 2-pyrone reactivity.

Alpha-pyrones (2-pyrones) are privileged heterocycles that serve as critical building blocks for complex bridged bicyclic lactones, benzenoids, and pharmaceutical intermediates[1]. However, their inherent partial aromaticity often leads to sluggish reaction kinetics, competing side reactions, and low conversion rates[2][3]. This guide synthesizes field-proven methodologies to troubleshoot and optimize your heterocyclization workflows.

Section 1: Troubleshooting Diels-Alder (DA) Cycloadditions

Q: My thermal Diels-Alder reaction with unsubstituted 2-pyrone yields <10% product and a dark tar. How do I improve conversion? The Causality: Unsubstituted 2-pyrone is a notoriously poor diene. It possesses an ambiphilic character—acting as a 1,3-diene where the ester oxygen donates electrons while the carbonyl withdraws them[2]. Because of its partial aromaticity, the activation energy for [4+2] cycloaddition is high. Prolonged heating to force the reaction primarily leads to thermal self-polymerization rather than the desired cycloadduct[2]. The Solution: Transition from thermal Normal-Electron-Demand to a catalytic Inverse-Electron-Demand Diels-Alder (IEDDA) approach[2][4].

  • Electronic Tuning: Use electron-withdrawing substituents on the pyrone (e.g., 3-alkoxycarbonyl or 3,5-dibromo) to lower its LUMO[2].

  • Catalytic Intervention: Lower the reaction temperature to 0 °C to suppress polymerization, and employ a Lewis acid (e.g., ZnBr2​ , BF3​⋅OEt2​ ) or a Cinchona-derived thiourea catalyst to accelerate the reaction[3][4][5].

Q: I am trying to isolate the bridged bicyclic lactone intermediate, but my NMR shows complete conversion to the decarboxylated aromatic compound. How can I trap the intermediate? The Causality: The initial [4+2] cycloadduct (a bridged bicyclic lactone) is highly strained. Under standard thermal conditions (>80 °C), it spontaneously extrudes CO2​ via a retro-Diels-Alder-like decarboxylation to gain aromatic stabilization energy, yielding benzenoid derivatives[2][5]. The Solution: To suppress decarboxylation, you must operate under strict kinetic control. Apply ultra-high pressure (14–20 kbar) to favor the sterically compact bridged intermediate, or utilize strong Lewis acids at sub-ambient temperatures to lower the activation barrier of the initial cycloaddition below the thermal threshold required for CO2​ extrusion[5].

Mechanism N1 2-Pyrone + Dienophile N2 [4+2] Cycloaddition N1->N2 Lewis Acid / 0°C N4 Self-Polymerization N1->N4 Prolonged Heat N3 Bridged Bicyclic Lactone (Target A) N2->N3 N5 CO2 Extrusion (Decarboxylation) N3->N5 Thermal Stress (>80°C) N6 Aromatic Product (Target B) N5->N6

Mechanistic divergence in 2-pyrone Diels-Alder reactions based on thermal vs. kinetic control.

Section 2: Optimizing Metal-Catalyzed Annulations

Q: During the Pd-catalyzed oxidative annulation of acrylic acids with internal alkynes, I am getting a mixture of 2-pyrones and furanones. How do I drive the conversion exclusively to the 2-pyrone? The Causality: This is a regioselectivity conflict between the 6-endo-dig (yielding 2-pyrone) and 5-exo-dig (yielding furanone) cyclization pathways of the metal-coordinated intermediate[6][7]. The Solution: The choice of ligand and co-catalyst is critical. Implementing N-heterocyclic carbene (NHC) ligands strongly biases the transition metal geometry in favor of the 6-endo-dig product[6]. Additionally, adding a specific Lewis acid co-catalyst (such as ZnBr2​ ) facilitates the precise lactonization trajectory required to close the 6-membered ring, pushing pyranone to furanone ratios to >90%[6][7].

Workflow S1 Acrylic Acid + Internal Alkyne S2 Pd(II) or Au(I) Activation S1->S2 S3 6-endo-dig Cyclization (Favored by NHC) S2->S3 NHC / ZnBr2 S4 5-exo-dig Cyclization (Undesired) S2->S4 Default Conditions S5 2-Pyrone Derivative S3->S5 S6 Furanone Derivative S4->S6

Regioselectivity control in transition-metal catalyzed heterocyclization of alkynes.

Section 3: Biomass Conversion & Solubility Engineering

Q: I am synthesizing 3-hydroxy-2-pyrone from galactaric (mucic) acid, but batch conversion is stalled due to precursor insolubility. What is the workaround? The Causality: Galactaric acid is highly insoluble in standard acetic anhydride/base mixtures. This creates a heterogeneous reaction environment with poor mass transfer, leading to stalled conversion and localized charring[8]. The Solution: Implement a two-stage continuous flow process. First, pre-dissolve the galactaric acid in DMSO at elevated temperatures to form a highly soluble galactaro-lactone intermediate[8]. Pump this homogeneous stream into a continuous flow microreactor mixed with Ac2​O and pyridine. The enhanced heat and mass transfer in the flow reactor significantly improves conversion rates and yields compared to traditional batch methods[8].

Quantitative Data: Optimization Strategies Comparison

The following table summarizes the impact of various optimization strategies on 2-pyrone conversion rates based on recent methodological advancements.

Catalytic System / ConditionReaction TypePrimary Issue AddressedTypical Conversion / Yield
Thermal Heating (>100 °C) NEDDABaseline (Unsubstituted 2-pyrone)< 20% (High polymerization)[2][4]
BF3​⋅OEt2​ / 0 °C IEDDASuppresses decarboxylationUp to 90% (Bridged lactone)[5]
Cinchona-derived Thiourea Asymmetric IEDDAEnantioselective conversion90% Yield, 98% ee[3]
Pd(II) + NHC Ligands Oxidative Annulation6-endo-dig Regioselectivity> 90% (Selective 2-pyrone)[6][7]
Continuous Flow Reactor Dehydrative CyclizationPrecursor insolubility (Mucic acid)> 68% (Significant time reduction)[8]

Standard Operating Procedure: Enantioselective Catalytic IEDDA of 2-Pyrone

This self-validating protocol utilizes a bifunctional organocatalyst to achieve high conversion and enantioselectivity while preventing thermal degradation[3].

Reagents & Materials:

  • 5-hydroxy-2-pyrone synthon (e.g., 2H-pyran-2,5-dione)

  • Electron-rich dienophile (e.g., trans-β-nitrostyrene derivative)

  • Cinchona-derived thiourea catalyst

  • Formic acid (Analytical grade)

  • 2-propanol (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Cinchona-derived thiourea catalyst (0.2 equiv.) in anhydrous 2-propanol.

  • Acid Co-catalysis: Add formic acid (0.1 equiv.) to the solution. Causality note: The optimal catalyst-to-acid ratio of 2:1 is strictly required to activate the Brønsted base moiety without protonating the active site[3].

  • Substrate Addition: Lower the reaction temperature to 0 °C using an ice bath. Add the 2H-pyran-2,5-dione (1.0 equiv.) followed by the dropwise addition of the dienophile (1.2 equiv.).

  • Reaction Monitoring: Stir the mixture at 0 °C to room temperature. Monitor the conversion via TLC (Hexane/EtOAc 3:1) and 1H NMR using CH2​Br2​ as an internal standard[4]. The reaction should reach completion within 12-24 hours.

  • Quenching & Isolation: Quench the reaction with cold water and extract with dichloromethane (3x). Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify the bridged bicyclic lactone via flash column chromatography.

References

  • Recent Advances in the Synthesis of 2-Pyrones. National Institutes of Health (NIH). Available at:[Link]

  • Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of 2-Pyrones with Acyclic Indolyl Alkenes for the Synthesis of Chiral N-Alkylindoles. Organic Letters - ACS Publications. Available at:[Link]

  • 2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. Deutsche Nationalbibliothek. Available at:[Link]

  • Development of a flow process for an easy and fast access to 2-pyrone derivatives. Royal Society of Chemistry. Available at:[Link]

  • Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). Peking University Shenzhen Graduate School. Available at:[Link]

  • Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies. Lattice Science Publication. Available at:[Link]

  • A New Class of Enantioselective Catalytic 2-Pyrone Diels–Alder Cycloadditions. Peking University Shenzhen Graduate School. Available at:[Link]

  • Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Handling and storage protocols to prevent 6-Ethyl-4-methyl-2H-pyran-2-one hydrolysis

Welcome to the Technical Support Center for 6-Ethyl-4-methyl-2H-pyran-2-one. As an α-pyrone derivative, this molecule is a highly versatile building block in drug development, agrochemical synthesis, and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Ethyl-4-methyl-2H-pyran-2-one. As an α-pyrone derivative, this molecule is a highly versatile building block in drug development, agrochemical synthesis, and materials science. However, its lactone core is inherently unstable when exposed to ambient moisture or nucleophiles.

This guide provides field-proven, self-validating protocols to prevent premature hydrolysis, ensuring the scientific integrity of your downstream experiments.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 6-Ethyl-4-methyl-2H-pyran-2-one degrade so rapidly on the benchtop compared to standard esters? A1: The instability is rooted in the molecule's electronic structure. The 2H-pyran-2-one ring features three highly electrophilic centers located at the C-2, C-4, and C-6 positions [3]. Atmospheric moisture provides water molecules that act as nucleophiles. The primary degradation pathway is a nucleophilic attack at the C-2 carbonyl carbon. This disrupts the lactone functionality, initiating an irreversible ring-opening cascade that yields a functionalized δ-hydroxy-α,β-unsaturated carboxylic acid derivative [2].

HydrolysisMechanism A 6-Ethyl-4-methyl-2H-pyran-2-one (Intact α-Pyrone) B Nucleophilic Attack (H2O / OH- at C-2) A->B Moisture Exposure C Tetrahedral Intermediate (C-2 Carbonyl) B->C Nucleophile Addition D Ring-Opening Cascade (C-O Bond Cleavage) C->D Irreversible E δ-hydroxy-α,β-unsaturated carboxylic acid derivative D->E Hydrolyzed Product

Mechanistic pathway of 2H-pyran-2-one nucleophilic ring-opening and hydrolysis.

Q2: How can I analytically confirm if my batch has hydrolyzed before starting a sensitive synthesis? A2: Do not rely on visual inspection, as both the intact pyrone and its hydrolyzed byproduct can appear as similar oils or amorphous solids depending on purity. Instead, use self-validating spectroscopic checks:

  • FT-IR Spectroscopy: The intact α-pyrone exhibits a characteristic, sharp lactone carbonyl stretch around 1713 cm⁻¹ [1]. If hydrolysis has occurred, you will observe a shift to a broader carboxylic acid carbonyl stretch (~1700 cm⁻¹) and the appearance of a massive, broad O-H stretch between 3200–3500 cm⁻¹.

  • ¹H NMR (CDCl3): The intact ring protons of 6-Ethyl-4-methyl-2H-pyran-2-one appear as distinct singlets/broad singlets around δ 5.73 and δ 5.77 [1]. Ring opening drastically alters the electronic environment, shifting these vinylic protons and introducing a highly deshielded proton signal (>10 ppm) corresponding to the new carboxylic acid.

Section 2: Storage Protocols & Quantitative Stability (The "How")

Q3: What are the exact storage parameters required to maximize shelf life? A3: To prevent hydrolysis, the storage system must eliminate the two causal factors: thermal kinetic energy and ambient nucleophiles (moisture). Table 1 outlines the quantitative parameters required for different storage durations.

Table 1: Quantitative Storage Parameters and Expected Stability

Storage ConditionTemperatureAtmosphereDesiccant SystemExpected Shelf Life (Purity >98%)
Optimal Long-Term -20°CArgon (High Purity)Activated 4Å Molecular Sieves> 12 months
Short-Term Active 4°CNitrogenDrierite (Secondary Container)1 - 3 months
Benchtop (Sealed) 20-25°CAmbientNone< 1 week
Aqueous Solution 25°CAmbientN/A< 2 hours (pH dependent)

Section 3: Anhydrous Handling Methodology

Q4: How do I transfer the compound without introducing moisture from the air? A4: Opening a cold vial on the benchtop causes immediate condensation of atmospheric moisture into the sample, guaranteeing hydrolysis. You must utilize a strict Schlenk line or glovebox protocol.

Step-by-Step Methodology: Self-Validating Anhydrous Transfer Causality Focus: Every step in this workflow is designed to either eliminate existing moisture or prevent its ingress, providing immediate feedback if a step fails.

  • Thermal Equilibration (Validation Check: No Condensation):

    • Remove the sealed vial of 6-Ethyl-4-methyl-2H-pyran-2-one from the -20°C freezer.

    • Crucial Step: Immediately place the vial into a vacuum desiccator containing active Drierite.

    • Allow it to sit for 45-60 minutes until it reaches exact room temperature. Validation: Touch the vial with a gloved hand; if it feels cold to the touch, do not open it.

  • Schlenk Line Preparation (Validation Check: Pressure < 0.1 Torr):

    • Attach your receiving reaction flask to a Schlenk line.

    • Perform three consecutive Vacuum/Argon cycles. Pull vacuum until the gauge reads < 0.1 Torr, then backfill with high-purity Argon.

    • Maintain a slight positive pressure of Argon (bubbler flowing at 1 bubble/second).

  • Syringe Purging:

    • Use a glass, gas-tight Hamilton syringe with a stainless steel needle.

    • Insert the needle into the Argon line via a septum. Draw and expel Argon three times to displace any dead-volume air inside the syringe barrel.

  • Extraction and Transfer:

    • Pierce the PTFE septum of the pyrone vial. Inject a volume of Argon equal to the volume of liquid you intend to withdraw (this prevents a vacuum from forming, which would suck in ambient air).

    • Withdraw the required volume of 6-Ethyl-4-methyl-2H-pyran-2-one.

    • Transfer the needle to the reaction flask's septum and inject the compound directly into the anhydrous solvent under positive Argon pressure.

HandlingWorkflow S1 Cryogenic Storage (-20°C, Argon Atmosphere) S2 Thermal Equilibration (Warm to RT in Desiccator) S1->S2 Prevents Condensation S3 Schlenk Line Prep (3x Vac/Argon Cycles) S2->S3 System Validation S4 Anhydrous Transfer (Gas-tight Syringe Purge) S3->S4 Excludes O2/H2O S5 Reaction Execution (Positive Ar Pressure) S4->S5 Safe Injection

Self-validating anhydrous workflow to prevent moisture exposure during handling.

Q5: What if my reaction requires an aqueous workup? A5: If your downstream product retains the α-pyrone ring, aqueous workups must be executed rapidly and under strictly neutral or slightly acidic conditions (pH 5-7). The electrophilic C-2 carbon is highly vulnerable to base-catalyzed hydrolysis [2]. Avoid using NaOH, KOH, or strong carbonate washes. Instead, quench with saturated aqueous NH₄Cl and extract immediately with an organic solvent like ethyl acetate or dichloromethane, followed by rapid drying over anhydrous Na₂SO₄.

References

  • Fan, X., He, Y., Cui, L., Guo, S., Wang, J., & Zhang, X. (2005). Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization. The Journal of Organic Chemistry - ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one in Organic Synthesis. Benchchem.
  • Prekupec, S., et al. (2008). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles / LOCKSS.

Reference Data & Comparative Studies

Validation

Reactivity comparison of 6-Ethyl-4-methyl-2H-pyran-2-one vs 6-methyl-4-propyl-2H-pyran-2-one

Title: Reactivity Profiling: 6-Ethyl-4-methyl-2H-pyran-2-one vs. 6-Methyl-4-propyl-2H-pyran-2-one in Cycloaddition Workflows Introduction As a Senior Application Scientist in drug development and complex scaffold synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Profiling: 6-Ethyl-4-methyl-2H-pyran-2-one vs. 6-Methyl-4-propyl-2H-pyran-2-one in Cycloaddition Workflows

Introduction As a Senior Application Scientist in drug development and complex scaffold synthesis, selecting the optimal diene for cycloaddition workflows is a critical early-stage decision. 2-Pyrones ( α -pyrones) are privileged, ambiphilic dienes that provide direct access to highly functionalized bridged bicyclic systems and, following decarboxylation, heavily substituted aromatic or cyclohexadiene rings[1]. However, the reactivity of the 2-pyrone core is exquisitely sensitive to the steric and electronic nature of its substituents.

This guide provides an objective, data-driven comparison of two specific dialkyl-substituted analogs: 6-Ethyl-4-methyl-2H-pyran-2-one (Compound A) and 6-Methyl-4-propyl-2H-pyran-2-one (Compound B). Both compounds can be synthesized via tandem Stille reaction/heterocyclization[2], but their performance in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions diverges significantly due to structural nuances at the C4 and C6 positions.

Structural and Electronic Profiling (The Causality)

To understand their reactivity, we must first examine the inherent electron density of the 2-pyrone ring. The C3 and C5 positions are relatively electron-rich, while the C4 and C6 positions are highly electron-deficient[3]. This polarization makes 2-pyrones excellent candidates for IEDDA reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers)[3].

However, the approach of the dienophile is heavily dictated by steric hindrance at these electron-deficient nodes[4].

  • Compound A (6-Ethyl-4-methyl-2H-pyran-2-one): Features a small methyl group at C4 and an ethyl group at C6. The C4-methyl group provides minimal steric blocking, allowing the dienophile to approach the diene face with a lower activation barrier[5].

  • Compound B (6-Methyl-4-propyl-2H-pyran-2-one): Features a bulkier propyl group at C4 and a methyl group at C6. The extended aliphatic chain of the C4-propyl group creates a significant steric shield over the diene system. Because the C4 position is central to the forming transition state in many endo-selective cycloadditions, this bulk dramatically suppresses the initial [4+2] cycloaddition rate[4].

Mechanistic Pathway Visualization

The standard workflow for these dienes involves an initial [4+2] cycloaddition followed by a thermally driven Retro-Diels-Alder (rDA) reaction that extrudes CO 2​ , driving the equilibrium forward to the stable aromatic or cyclohexadiene product[1].

IEDDA_Pathway Diene 2-Pyrone Diene (C4/C6 Substituted) TS1 [4+2] Cycloaddition Transition State Diene->TS1 Dienophile Dienophile (e.g., Enamine) Dienophile->TS1 Bicyclic Bridged Bicyclic Intermediate TS1->Bicyclic Steric hindrance limits rate TS2 Retro-Diels-Alder Transition State Bicyclic->TS2 Thermal Activation Product Aromatic/Cyclohexadiene Product TS2->Product CO2 CO2 Extrusion TS2->CO2

Mechanistic pathway of IEDDA and subsequent Retro-Diels-Alder reactions of 2-pyrones.

Quantitative Performance Comparison

Based on steric profiling and established transition-state models for C4/C6-substituted pyrones[4][5], the table below summarizes the expected relative performance of these two dienes in a standardized IEDDA workflow.

Parameter6-Ethyl-4-methyl-2H-pyran-2-one (A)6-Methyl-4-propyl-2H-pyran-2-one (B)
C4 Substituent Methyl (Low steric bulk)Propyl (High steric bulk)
C6 Substituent Ethyl (Moderate steric bulk)Methyl (Low steric bulk)
Relative IEDDA Rate ( krel​ ) 1.0 (Benchmark)~0.2 - 0.3 (Suppressed)
Bicyclic Intermediate Stability Transient (Rapid rDA)Prolonged (Higher rDA barrier)
Expected Yield (Standard Assay) > 80%< 45%
Primary Limitation Competing side-reactions at high tempsSteric block at C4 prevents TS1

Experimental Validation: Standardized Protocol

To ensure scientific integrity, any reactivity claims must be validated through a self-validating experimental system. The following protocol utilizes an internal standard to guarantee that the disappearance of the diene is strictly correlated with product formation, ruling out non-specific thermal decomposition.

Protocol: Comparative IEDDA Reactivity Assay Objective: Quantify the reaction kinetics of Compound A vs. Compound B with a standard electron-rich dienophile (N-vinylpyrrolidone).

Step 1: Reaction Preparation

  • In a flame-dried 10 mL Schlenk tube under argon, add 0.5 mmol of the selected 2-pyrone (either 6-Ethyl-4-methyl-2H-pyran-2-one or 6-Methyl-4-propyl-2H-pyran-2-one)[2].

  • Add 2.5 mmol (5 equivalents) of N-vinylpyrrolidone to drive pseudo-first-order kinetics.

  • Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as a highly stable, non-reactive internal standard for 1 H NMR quantification.

  • Dissolve the mixture in 2.0 mL of anhydrous toluene.

Step 2: Thermal Activation & Sampling

  • Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath. This temperature provides sufficient thermal energy to overcome the activation barrier of both the initial [4+2] cycloaddition and the subsequent CO 2​ extrusion[1].

  • At intervals of 1h, 2h, 4h, and 8h, carefully extract a 50 µL aliquot using a micro-syringe.

Step 3: Quenching and Analysis

  • Immediately quench the aliquot in 0.5 mL of cold CDCl 3​ .

  • Acquire a quantitative 1 H NMR spectrum (with a relaxation delay D1​≥10 seconds to ensure accurate integration).

  • Self-Validation Check: Integrate the internal standard peak (aromatic protons at δ 6.1 ppm) against the residual diene peaks and the newly formed aromatic/cyclohexadiene product peaks. The sum of the unreacted diene and the product must equal the initial starting material concentration. A mass balance <95% indicates non-specific thermal degradation rather than successful cycloaddition.

Conclusion

For researchers designing complex scaffolds, 6-Ethyl-4-methyl-2H-pyran-2-one is the superior choice for routine Diels-Alder and IEDDA applications. Its C4-methyl group provides minimal steric interference, allowing for efficient cycloaddition[5]. Conversely, 6-Methyl-4-propyl-2H-pyran-2-one should be reserved for highly specialized cases where the C4-propyl group is an absolute structural requirement for the final target, as its steric bulk necessitates harsher conditions and generally results in significantly lower yields[4].

References

  • Rousset, S., et al. "Synthesis of Isocoumarins and α -Pyrones via Tandem Stille Reaction/Heterocyclization." The Journal of Organic Chemistry, ACS Publications, 2005. 2

  • Ashenhurst, J. "The Retro Diels-Alder Reaction." Master Organic Chemistry, 2018. 1

  • "Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies." Lattice Science Publication, 2024. 3

  • "Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction." RSC Publishing, 2022. 5

  • "Enantioselective Cross-[4 + 2]-Cycloaddition/Decarboxylation of 2-Pyrones by Cooperative Catalysis of the Pd(0)/NHC Complex and Chiral Phosphoric Acid." Journal of the American Chemical Society, 2024. 4

Sources

Comparative

Validating 6-Ethyl-4-methyl-2H-pyran-2-one Purity: An Objective Comparison of GC-MS and HPLC Methodologies

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of low-molecular-weight heterocyclic compounds. 6-Ethyl-4-methyl-2H-pyran-2-one (CAS: 17422-71-8) is a substituted α -pyron...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of low-molecular-weight heterocyclic compounds. 6-Ethyl-4-methyl-2H-pyran-2-one (CAS: 17422-71-8) is a substituted α -pyrone of significant interest in agrochemical development due to its potent antifungal properties against soil-borne pathogens [1].

When transitioning a molecule from discovery synthesis to preclinical evaluation, a single analytical technique is never sufficient. Purity validation must be treated as a self-validating system —a matrix of orthogonal analytical techniques that expose each other's blind spots. For a volatile, UV-active lactone of this molecular weight (138.16 g/mol ), Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) represent the gold standards. This guide objectively compares their performance, explains the causality behind specific methodological choices, and provides field-proven protocols for rigorous purity validation.

Physicochemical Rationale & Comparative Analysis

To design an effective analytical method, we must first interrogate the molecule's physicochemical properties. 6-Ethyl-4-methyl-2H-pyran-2-one possesses a conjugated diene lactone system. This α -pyrone ring provides a strong π→π∗ transition, resulting in excellent UV absorbance (typically monitored around 280 nm) [2]. Furthermore, its relatively low molecular weight and lack of highly polar hydrogen-bonding donors make it sufficiently volatile and thermally stable for GC analysis.

However, relying solely on one method introduces critical vulnerabilities. GC-MS excels at identifying volatile synthetic precursors and residual solvents but will completely miss non-volatile oligomeric byproducts. Conversely, HPLC-UV will detect non-volatile degradants but is blind to non-UV-absorbing volatile impurities unless coupled with Mass Spectrometry (MS).

Table 1: Objective Comparison of GC-MS and HPLC for α -Pyrone Analysis
Analytical ParameterGC-MS (Gas Chromatography-Mass Spectrometry)HPLC-UV/MS (High-Performance Liquid Chromatography)
Primary Separation Mechanism Volatility and mild polarity partitioning.Hydrophobic interactions (Reverse-phase).
Typical Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).Octadecyl carbon chain (C18) bonded silica.
Detection Mode Electron Ionization (EI) MS (70 eV).Diode Array Detector (UV) + ESI-MS.
Target Impurities Detected Residual solvents, volatile synthetic precursors.Non-volatile oligomers, ring-opened degradants.
Blind Spots (Limitations) Thermally labile degradants, inorganic salts.Solvents lacking a UV chromophore (if MS is off).

Experimental Methodologies

Do not simply execute these steps; understand the why behind them. Every parameter below has been selected to force impurities out of the baseline and into quantifiable peaks.

Methodology 1: GC-MS Volatile Profiling Protocol

Causality of Design: The choice of a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5MS) is driven by the mild polarity of the α -pyrone lactone ring. A strictly non-polar column would lead to peak tailing due to secondary interactions, whereas the 5% phenyl content provides the necessary π−π interactions to maintain sharp peak symmetry. Standard 70 eV Electron Ionization (EI) is utilized because it consistently yields diagnostic fragment ions for 4-methyl-6-alkyl-2H-pyran-2-ones, specifically m/z 95 and 109 (arising from α -cleavage of the C-6 alkyl group), and m/z 53 ( C4​H5+​ ) [1].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the 6-Ethyl-4-methyl-2H-pyran-2-one batch in 1.0 mL of LC-MS grade ethyl acetate. Rationale: Ethyl acetate is highly volatile and elutes well before the analyte, preventing the "solvent masking" effect that occurs with heavier diluents.

  • Injection Parameters: Inject 1.0 µL using a split ratio of 50:1 at an inlet temperature of 250°C. Rationale: The high split ratio prevents column overloading, maintaining the sharp peak geometry required for accurate area-percent integration.

  • Oven Temperature Program: Hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min. Rationale: The initial low temperature focuses the analyte at the column head. The rapid ramp efficiently elutes the 138.16 g/mol compound while baking off higher-molecular-weight contaminants.

  • Detection & Verification: Scan range m/z 40–300. Confirm the presence of the molecular ion (M+ 138) and the diagnostic fragments (m/z 109, 95, 53) to ensure peak identity before calculating purity via Total Ion Chromatogram (TIC) integration.

Methodology 2: HPLC-UV/MS Non-Volatile Profiling Protocol

Causality of Design: A C18 reverse-phase column is selected to separate the target molecule from structurally similar alkyl homologues (e.g., 6-methyl or 6-propyl derivatives) that often co-purify during synthesis [1]. The addition of 0.1% formic acid to the mobile phase is critical; it suppresses the ionization of any trace acidic ring-opened degradants, ensuring they partition effectively into the stationary phase rather than eluting prematurely in the void volume.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the Initial Mobile Phase (90% Water / 10% Acetonitrile). Rationale: Dissolving the sample in the starting mobile phase prevents solvent-induced band broadening at the column head.

  • Column & Temperature: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Rationale: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks.

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 10 minutes. Rationale: The gradient ensures that polar impurities elute early, while the intact hydrophobic lactone and any non-polar dimers elute later.

  • Detection: Monitor UV absorbance at 280 nm and ESI+ MS. Rationale: The conjugated α -pyrone ring exhibits strong absorption near 280 nm [2], allowing for highly sensitive and selective UV quantification against a flat baseline.

Orthogonal Validation Workflow

Orthogonal purity validation workflow for 6-Ethyl-4-methyl-2H-pyran-2-one using GC-MS and HPLC.

Data Interpretation: The Self-Validating System

A self-validating purity assessment requires the convergence of orthogonal data. If your GC-MS pipeline reports 99.5% purity but the HPLC-UV pipeline reports 95.0%, the discrepancy is not an error—it is data. This specific divergence highlights the presence of a thermally labile or non-volatile impurity (e.g., a polymeric byproduct) that failed to elute from the GC column but was captured by the HPLC.

Conversely, if HPLC reports higher purity than GC, the sample likely contains volatile, non-UV absorbing solvents (e.g., residual hexane from an extraction step) that are invisible to the UV detector but readily ionized in the GC's EI-MS. True validation of 6-Ethyl-4-methyl-2H-pyran-2-one is achieved only when the mass balance between both techniques aligns within a predefined statistical variance (typically ±0.5% ).

References

  • Chattapadhyay, T. K., & Dureja, P. (2006). Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry, 54(6), 2129-2133. URL:[Link]

  • Cherry, K., Parrain, J.-L., Thibonnet, J., Duchêne, A., & Abarbri, M. (2005). Synthesis of Isocoumarins and α-Pyrones via Tandem Stille Reaction/Heterocyclization. The Journal of Organic Chemistry, 70(17), 6669-6672. URL:[Link]

Validation

Comparative analysis of alpha-pyrone vs gamma-pyrone cycloaddition kinetics

Comparative Analysis of α -Pyrone vs. γ -Pyrone Cycloaddition Kinetics Executive Summary: Strategic Scaffold Selection In the synthesis of complex polycyclic scaffolds and active pharmaceutical ingredients (APIs), pyrone...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of α -Pyrone vs. γ -Pyrone Cycloaddition Kinetics

Executive Summary: Strategic Scaffold Selection

In the synthesis of complex polycyclic scaffolds and active pharmaceutical ingredients (APIs), pyrone-mediated cycloadditions offer unparalleled atom economy and regiocontrol. However, the positional isomerism of the carbonyl group fundamentally alters the kinetic and thermodynamic landscapes of α -pyrones (2-pyrones) and γ -pyrones (4-pyrones). This guide provides a rigorous comparative analysis of their cycloaddition kinetics, empowering synthetic chemists to select the optimal scaffold for targeted drug development.

Mechanistic Causality & Kinetic Profiles

α -Pyrone (2-Pyrone): The Thermodynamic Engine of CO2​ Extrusion

α -Pyrones possess approximately 30–35% of benzene's resonance energy, blending the reactivity of dienes and unsaturated lactones[1]. They are ambiphilic, capable of acting as electron-deficient dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions[2].

The kinetic bottleneck of this pathway is the initial [4+2] cycloaddition, which forms a strained [2.2.2]-bicyclic lactone intermediate. However, the subsequent retro-Diels-Alder reaction extrudes carbon dioxide ( CO2​ ) to generate a highly stable aromatic system[3]. Because CO2​ is a notoriously poor dienophile, this extrusion is strictly irreversible. This provides a massive thermodynamic driving force (yielding ~36 kcal/mol of stabilization energy) that pulls the equilibrium forward, overcoming the initial kinetic barrier[3].

γ -Pyrone (4-Pyrone): Overcoming Pseudo-Aromaticity via Oxidopyrylium Ylides

In contrast, γ -pyrones exhibit a cross-conjugated, pseudo-aromatic character that makes direct [4+2] thermal cycloadditions kinetically sluggish and often unviable without extreme pressure. To bypass this high activation barrier, chemists leverage 3-hydroxy-4-pyrones (e.g., maltol derivatives) to generate reactive oxidopyrylium ylides[4].

These ylides readily undergo[5+2] cycloadditions to construct complex 7-membered bicyclic architectures. The kinetic complexity here lies in the ylide's propensity to rapidly dimerize[5]. The overall reaction rate is dictated by the equilibrium between the dormant oxidopyrylium dimer and the reactive monomeric ylide. Recent advances utilize isolated dimers that revert to ylides in situ, allowing for stoichiometric equivalence and cleaner kinetic profiles without the need for vast excesses of dipolarophiles[5].

Comparative Kinetic Data

The following table summarizes the quantitative kinetic and thermodynamic parameters governing the cycloaddition of both pyrone classes.

Parameter α -Pyrone (IEDDA + Retro-DA) γ -Pyrone (Oxidopyrylium [5+2])
Primary Reaction Mode [4+2] Inverse-Electron-Demand[5+2] Dipolar Cycloaddition
Rate-Determining Step (RDS) Initial [4+2] CycloadditionDimer Dissociation to Ylide Monomer
Typical Activation Energy ( Ea​ ) 18 - 25 kcal/mol (lowered by Lewis Acids)22 - 28 kcal/mol (dimer reversion)
Thermodynamic Driving Force Irreversible CO2​ extrusion ( ΔG≪0 )Relief of ylide charge separation
Standard Reaction Temp 80°C - 120°C (Thermal) / -20°C (Catalyzed)120°C - 150°C (Thermal dimer cracking)
Byproducts CO2​ gas (Self-purging)None (100% Atom Economical)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains internal physical or spectroscopic checkpoints to verify the reaction's kinetic progression.

Protocol A: Lewis Acid-Catalyzed IEDDA of α -Pyrone

Objective: Synthesize a functionalized biaryl scaffold via [4+2] cycloaddition and subsequent decarboxylation.

  • Preparation & Initiation: Dissolve 1.0 eq of the substituted α -pyrone and 1.5 eq of the alkyne dienophile in anhydrous toluene under an inert argon atmosphere.

  • Catalyst Addition: Cool the mixture to -20°C. Dropwise add 0.2 eq of BF3​⋅OEt2​ .

    • Causality: The Lewis acid coordinates to the pyrone carbonyl, lowering the LUMO energy and accelerating the kinetically slow [4+2] cycloaddition[2].

  • Thermal Shift & Decarboxylation: Gradually warm the reaction to 80°C.

    • Self-Validation Checkpoint: Observe the reaction mixture for active effervescence (bubbling). This physical gas evolution confirms the retro-Diels-Alder extrusion of CO2​ , indicating the conversion of the bicyclic intermediate into the aromatic product[3].

  • Spectroscopic Validation: Quench with NaHCO3​ . Monitor via 1H NMR. The disappearance of the distinct pyrone olefinic doublets ( δ 6.2 - 7.5 ppm) and the emergence of a contiguous aromatic spin system validates completion.

Protocol B: Stoichiometric [5+2] Cycloaddition of γ -Pyrone-Derived Ylides

Objective: Construct a 7-membered bicyclic tropane core using an isolated oxidopyrylium dimer.

  • Dimer Isolation: Utilize a purified 3-hydroxy-4-pyrone-derived oxidopyrylium dimer.

    • Causality: Using a pre-purified dimer instead of in situ base-generation prevents conjugate acid/base impurities from compromising the reaction kinetics[5].

  • Stoichiometric Mixing: Combine 1.0 eq of the dimer (equivalent to 2.0 eq of ylide) with exactly 2.0 eq of the dipolarophile in a sealed pressure tube with anhydrous xylenes.

  • Thermal Cracking: Heat the sealed tube to 140°C for 12 hours.

    • Self-Validation Checkpoint: The kinetic release of the ylide from the dimer is visually validated by a transient color shift (often yellow/orange) characteristic of the highly conjugated dipolar monomer[4].

  • Evaporative Isolation: Because the reaction is completely atom-economical, cool the mixture and evaporate the solvent. The crude NMR will show the disappearance of the dimer's bridgehead protons and the appearance of the highly complex, stereodefined cycloadduct[5].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent kinetic pathways and intermediate states of α -pyrone and γ -pyrone cycloadditions.

PyroneKinetics A Alpha-Pyrone (2-Pyrone) C [4+2] Diels-Alder (Normal/IEDDA) A->C + Dienophile (Kinetic Barrier) B Gamma-Pyrone (4-Pyrone) G 3-OH Derivatization & Dimerization B->G Base/TfOMe D Bicyclic Lactone Intermediate C->D Reversible E Retro-Diels-Alder (-CO2) D->E Thermodynamic Drive F Stable Aromatic System E->F Irreversible H Oxidopyrylium Ylide (Monomer) G->H Thermal Cracking (Rate-Determining) I [5+2] Cycloaddition H->I + Dipolarophile J 7-Membered Bicyclic Cycloadduct I->J Atom Economical

Mechanistic divergence in alpha- vs gamma-pyrone cycloaddition pathways.

Strategic Recommendations for Drug Development

When designing synthetic routes for novel therapeutics, the choice between pyrone isomers dictates the downstream architectural space:

  • Opt for α -Pyrones when the target API requires heavily functionalized, sterically hindered aromatic or biaryl motifs . The irreversible CO2​ extrusion guarantees high yields and simplifies purification, making it highly scalable for manufacturing.

  • Opt for γ -Pyrones when targeting non-planar, sp3 -rich 3D architectures (e.g., tropane alkaloids or complex 7-membered ring systems). While the kinetics require precise thermal management to control ylide dimerization, the resulting structural complexity and high fraction of sp3 carbons ( Fsp3​ ) are highly prized in modern drug discovery for improving solubility and target specificity.

References

  • Asymmetric Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones by Lewis Acid C
  • The Retro Diels-Alder Reaction. Master Organic Chemistry.
  • Mechanistic and Synthetic Studies of Oxidopyrylium Cycloaddition Reactions. CUNY Academic Works.
  • Investigations into a Stoichiometrically Equivalent Intermolecular Oxidopyrylium [5 + 2] Cycloaddition Reaction Leveraging 3-Hydroxy-4-pyrone-Based Oxidopyrylium Dimers.
  • 2-Pyrone. Grokipedia.

Sources

Comparative

Benchmarking catalysts for the synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one

Benchmarking Catalysts for the Synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one 6-Ethyl-4-methyl-2H-pyran-2-one (CAS: 17422-71-8) is a highly functionalized α -pyrone derivative. Compounds in the 4-methyl-6-alkyl-2H-pyran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalysts for the Synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one

6-Ethyl-4-methyl-2H-pyran-2-one (CAS: 17422-71-8) is a highly functionalized α -pyrone derivative. Compounds in the 4-methyl-6-alkyl-2H-pyran-2-one family are highly valued in agrochemical research for their potent, broad-spectrum antifungal activity against devastating soil-borne pathogens such as Sclerotium rolfsii and Rhizoctonia solani [1].

Synthesizing this specific pyrone core requires precise control over regioselectivity and ring closure. Historically, this has been achieved through Brønsted acid-catalyzed lactonization. However, modern organometallic approaches utilizing Palladium (Pd) catalysis offer a highly regioselective alternative via tandem cross-coupling and heterocyclization. This guide objectively benchmarks these two primary catalytic pathways, providing researchers with the mechanistic insights and experimental data necessary to select the optimal synthetic route.

Mechanistic Pathways & Causality

Pathway A: Palladium-Catalyzed Tandem Stille/Heterocyclization

Developed as a highly regioselective route to α -pyrones, this method utilizes a Pd(OAc)2​/PPh3​ catalyst system to couple (Z)-iodovinylic acids with allenyltributyltin reagents [2].

  • Causality of Catalyst Choice: While Pd(PPh3​)4​ can be used directly, generating the active Pd0 species in situ using Palladium acetate (5 mol%) and Triphenylphosphine (10 mol%) is often preferred. This approach allows for fine-tuning of the ligand-to-metal ratio, ensuring a coordinatively unsaturated, highly reactive palladium center.

  • Role of Additives: Tetrabutylammonium bromide (TBAB) is a critical additive. It stabilizes the intermediate palladium species, preventing the precipitation of inactive "palladium black" and facilitating the crucial 6-endo-dig oxacyclization step.

Pathway B: Brønsted Acid-Catalyzed Lactonization

This traditional route relies on the acid-catalyzed condensation and intramolecular cyclization of alkyl-2-pentenoate derivatives [1].

  • Causality of Catalyst Choice: A binary mixture of concentrated sulfuric acid ( H2​SO4​ ) and glacial acetic acid (AcOH) is utilized. Acetic acid serves as an excellent polar, protic solvent that solubilizes the organic precursors, while the strong protonating power of H2​SO4​ drives the enolization and subsequent nucleophilic attack of the ester carbonyl oxygen onto the activated carbonyl carbon, forming the pyran-2-one ring.

G Start Precursors (Z-iodovinylic acid) Pd Pd(OAc)2 + PPh3 (Catalyst Activation) Start->Pd Add Catalyst OxAdd Oxidative Addition (Pd inserts into C-I bond) Pd->OxAdd TransMet Transmetalation (Sn to Pd transfer) OxAdd->TransMet + Allenyltributyltin Cyclo 6-endo-dig Oxacyclization (Intramolecular) TransMet->Cyclo Reductive Elimination Prod 6-Ethyl-4-methyl-2H-pyran-2-one Cyclo->Prod High Regioselectivity

Mechanistic pathway of Pd-catalyzed tandem Stille/heterocyclization.

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of both catalytic systems for the synthesis of 6-Ethyl-4-methyl-2H-pyran-2-one, based on validated literature protocols[1, 2].

ParameterRoute A: Pd-Catalyzed Tandem ReactionRoute B: Acid-Catalyzed Lactonization
Primary Catalyst Pd(OAc)2​ (5 mol%) + PPh3​ (10 mol%)Conc. H2​SO4​ (Excess)
Solvent / Additives DMF / TBAB (1 equiv)Glacial Acetic Acid
Reaction Temperature 80 °C100–120 °C (Reflux)
Reaction Time 2–4 hours4–6 hours
Regioselectivity Excellent (Exclusive 6-endo mode)Moderate to Good
Isolated Yield ~80–83%68–78%
Environmental Impact High (Heavy metal waste, toxic tin byproducts)Moderate (Corrosive acidic waste)
Purification Method Column ChromatographyFractional Vacuum Distillation

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is proceeding as intended before moving to subsequent workup stages.

Protocol A: Palladium-Catalyzed Synthesis [2]
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (Z)-3-iodoprop-2-enoic acid derivative (10.0 mmol) in anhydrous dimethylformamide (DMF, 40 mL). Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Activation: Add Palladium acetate (112 mg, 0.5 mmol), Triphenylphosphine (262 mg, 1.0 mmol), and Tetrabutylammonium bromide (3.2 g, 10.0 mmol). Stir at room temperature for 10 minutes. Validation Check: The solution will transition to a distinct yellow/orange hue, indicating the formation of the active Pd0 complex.

  • Coupling: Introduce allenyltributyltin (15.0 mmol, 1.5 equiv) dropwise. The 1.5 molar equivalent excess is required to compensate for competitive proto-destannylation side reactions.

  • Cyclization: Heat the reaction mixture in an oil bath at 80 °C. Monitor the reaction via Thin Layer Chromatography (TLC). Validation Check: The reaction is complete when the polar iodovinylic acid spot completely disappears, replaced by a highly UV-active, non-polar spot corresponding to the pyrone.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with diethyl ether ( 3×50 mL). Wash the combined organic layers with a 10% aqueous KF solution to precipitate toxic tin residues as insoluble polymeric tin fluorides.

  • Purification: Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield pure 6-Ethyl-4-methyl-2H-pyran-2-one.

Protocol B: Brønsted Acid-Catalyzed Synthesis [1]
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl-3-methyl-5-oxo-5-ethyl-2-pentenoate (10.0 mmol) in glacial acetic acid (15 mL).

  • Acid Addition: Slowly add concentrated sulfuric acid (2 mL) dropwise while stirring. Caution: This step is highly exothermic.

  • Lactonization: Heat the mixture to reflux (100–120 °C) for 4 to 6 hours.

  • Workup: Cool the mixture to room temperature and pour it over 50 g of crushed ice to quench the strong acid. Extract the aqueous mixture with dichloromethane (DCM, 3×20 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3​ until the evolution of CO2​ gas ceases. Validation Check: This neutralization is critical; residual acid during concentration will catalyze the ring-opening degradation of the newly formed lactone.

  • Purification: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil by fractional vacuum distillation to isolate the target pyrone.

Workflow A_Start Route A: Pd-Catalysis (Z)-3-iodopropenoic acid A_Step1 Degas in DMF Add Pd(OAc)2, PPh3, TBAB A_Start->A_Step1 A_Step2 Add Allenyltributyltin Stir at 80°C A_Step1->A_Step2 Purify Fractional Distillation or Column Chromatography A_Step2->Purify B_Start Route B: Acid-Catalysis Alkyl-2-pentenoate B_Step1 Mix with H2SO4 / Glacial AcOH B_Start->B_Step1 B_Step2 Reflux (100-120°C) 4-6 hours B_Step1->B_Step2 B_Step2->Purify Product Pure 6-Ethyl-4-methyl-2H-pyran-2-one Purify->Product

Comparative experimental workflows for synthesizing the target pyrone.

References

  • Chattapadhyay, T. K., Dureja, P. "Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones." Journal of Agricultural and Food Chemistry, 2006. URL:[Link][1]

  • Cherry, K., Parrain, J.-L., Thibonnet, J., Duchêne, A., Abarbri, M. "Synthesis of Isocoumarins and α -Pyrones via Tandem Stille Reaction/Heterocyclization." The Journal of Organic Chemistry, 2005. URL:[Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Validation for C8H10O2 α-Pyrone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise determination of a molecule's elemental composition is a cornerstone of it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise determination of a molecule's elemental composition is a cornerstone of its characterization. It serves as a fundamental confirmation of its identity and purity. For novel compounds, such as the diverse family of C8H10O2 α-pyrone derivatives, which hold significant potential in medicinal chemistry, rigorous validation of their elemental composition is not merely a procedural step but a critical aspect of quality assurance.

This guide provides an in-depth, experience-driven comparison of elemental analysis techniques, with a specific focus on validating the composition of C8H10O2 α-pyrone derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Foundational Principle: Combustion Analysis

The most prevalent and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content in organic compounds is combustion analysis.[1] This technique involves the complete and instantaneous oxidation of a sample in a high-temperature, oxygen-rich environment.[1][2] The resulting gaseous products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified. The determination of oxygen content is typically performed in a separate step via pyrolysis.[3]

The core of this method's trustworthiness lies in its stoichiometric simplicity. The amount of each resulting gas is directly proportional to the amount of the corresponding element in the original sample. This direct relationship, however, is contingent on the complete conversion of the sample to its gaseous oxides, a factor that underscores the importance of method validation, especially for structurally complex or oxygen-rich molecules like α-pyrones.

Navigating the Alternatives: A Comparative Overview

While combustion analysis is the gold standard, other techniques can provide elemental information. However, for the purpose of validating the precise elemental composition of a pure organic compound, they often serve as complementary rather than primary methods.

Technique Principle Primary Application for C8H10O2 α-Pyrones Strengths Limitations
Combustion Analysis High-temperature oxidation of the sample and quantification of resulting gases (CO2, H2O, N2).Primary method for determining C, H, and O percentage composition.High precision and accuracy for C, H, N, S.[1]Indirect oxygen determination; potential for incomplete combustion with refractory compounds.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma and separation of ions based on their mass-to-charge ratio.Primarily for detecting and quantifying trace elemental impurities.[4]Extremely high sensitivity for a wide range of elements.Not suitable for determining the bulk composition of C, H, and O in an organic matrix.
X-Ray Fluorescence (XRF) Excitation of core electrons by X-rays and detection of the characteristic secondary X-rays emitted.Rapid, non-destructive screening for heavier elements.Non-destructive; minimal sample preparation.Not sensitive to light elements like C, H, and O.
High-Resolution Mass Spectrometry (HRMS) Precise measurement of the mass-to-charge ratio of ions.Confirmation of the molecular formula.Provides highly accurate mass measurements, confirming the overall elemental composition.Does not provide percentage composition of individual elements.

For the validation of a C8H10O2 α-pyrone derivative, combustion analysis remains the indispensable technique for determining the percentage of carbon and hydrogen. Oxygen is typically determined by difference or through a separate pyrolysis method. HRMS serves as a crucial orthogonal technique to confirm the overall molecular formula.

The Challenge of Oxygen-Rich Heterocycles

The C8H10O2 molecular formula indicates a significant oxygen content. While modern elemental analyzers are designed to handle a wide range of compounds, oxygen-rich and heterocyclic structures like α-pyrones can present specific challenges:

  • Incomplete Combustion: The presence of a stable heterocyclic ring and a high proportion of oxygen can sometimes lead to incomplete combustion, resulting in the formation of carbon monoxide or other carbonaceous residues. This would lead to an underestimation of the carbon content.

  • Refractory Oxide Formation: Although less common with C, H, and O, the presence of certain heteroatoms could theoretically lead to the formation of refractory oxides that are not readily converted to the desired gaseous products.

  • Pyrolysis Efficiency for Oxygen Determination: In the direct oxygen determination method, the sample is pyrolyzed, and the oxygen is converted to carbon monoxide. The efficiency of this conversion is critical for accurate results and can be influenced by the molecular structure.

To mitigate these challenges, a robustly validated method is essential. This involves optimizing combustion parameters and using appropriate catalysts and reagents to ensure complete conversion of the sample.

A Framework for Validation: The Self-Validating Protocol

Drawing from the principles outlined in the ICH Q2(R2) guidelines and USP General Chapter <233>, we can construct a comprehensive validation protocol for the elemental analysis of a C8H10O2 α-pyrone derivative.[5][6] This protocol is designed to be a self-validating system, where the successful execution of each step provides a high degree of confidence in the method's suitability.

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Comparative

Validation of DFT computational models for 6-Ethyl-4-methyl-2H-pyran-2-one reactivity

Validation of DFT Computational Models for 6-Ethyl-4-methyl-2H-pyran-2-one Reactivity: A Comparative Guide As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of selecting t...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of DFT Computational Models for 6-Ethyl-4-methyl-2H-pyran-2-one Reactivity: A Comparative Guide

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of selecting the appropriate Density Functional Theory (DFT) model for complex heterocyclic systems. The molecule 6-Ethyl-4-methyl-2H-pyran-2-one serves as an excellent benchmark. As an alkyl-substituted α -pyrone, it is a highly versatile building block—functioning as a diene in Inverse Electron Demand Diels-Alder (IEDDA) "click-and-release" chemistry, and as an electrophile in nucleophilic ring-opening reactions.

The presence of the C6-ethyl and C4-methyl groups introduces specific steric bulk and hyperconjugative electron-donating effects. These substituents alter the molecule's distortion energy and HOMO-LUMO gap, making it a rigorous test case for computational models. This guide objectively compares the performance of leading DFT functionals (B3LYP-D3, M06-2X, and ω B97X-D) in predicting the reactivity of this specific pyrone, supported by self-validating experimental protocols.

The Mechanistic Landscape: Why Functional Choice Matters

To accurately model 6-Ethyl-4-methyl-2H-pyran-2-one, the chosen DFT functional must correctly resolve two divergent reactivity pathways:

  • IEDDA Cycloadditions: Reaction with strained alkynes (e.g., bicyclo[6.1.0]nonyne, BCN) proceeds via a bicyclic transition state, followed by a rapid retro-Diels-Alder release of CO 2​ [1]. The functional must accurately capture medium-range electron correlation and distortion energies[2].

  • Nucleophilic Ring-Opening: Attack by amines or hydroxides at the C2 carbonyl or C6 position involves highly polarized, charge-separated tetrahedral intermediates. The functional must handle charge delocalization without suffering from severe self-interaction error (SIE).

Pathways Reactant 6-Ethyl-4-methyl-2H-pyran-2-one Path1 IEDDA Cycloaddition (Strained Alkynes) Reactant->Path1 Path2 Nucleophilic Attack (Amines/Hydroxides) Reactant->Path2 TS1 Bicyclic Transition State (High Distortion) Path1->TS1 TS2 Tetrahedral Intermediate (Charge Separation) Path2->TS2 Prod1 Aromatic Adduct + CO2 TS1->Prod1 Prod2 Acyclic Ring-Opened Adduct TS2->Prod2

Caption: Divergent reactivity pathways of 6-Ethyl-4-methyl-2H-pyran-2-one requiring DFT validation.

Objective Comparison of DFT Functionals

When evaluating 6-Ethyl-4-methyl-2H-pyran-2-one, we compare three distinct classes of functionals against high-level Coupled Cluster (CCSD(T)) benchmarks and experimental kinetics[3].

  • B3LYP-D3 (Global Hybrid GGA):

    • Performance: Excellent for ground-state geometry optimization and vibrational frequencies[4].

    • Limitation: Due to its low percentage of exact Hartree-Fock exchange (20%), it suffers from self-interaction error, systematically underestimating transition state barriers for IEDDA reactions.

  • M06-2X (Meta-GGA Hybrid):

    • Performance: The gold standard for main-group thermochemistry and cycloadditions. With 54% exact exchange, it effectively mitigates SIE during bond breaking/making[2]. It provides the closest alignment with experimental activation free energies ( ΔG‡ ) for pyrone click chemistry[1].

  • ω B97X-D (Range-Separated Hybrid):

    • Performance: Incorporates empirical dispersion and 100% exact exchange at long range. It is superior for modeling the nucleophilic ring-opening pathway, as it perfectly handles the charge-transfer states of the anionic tetrahedral intermediate[3].

Quantitative Performance Data

The following table summarizes the computational benchmarking for the IEDDA reaction of 6-Ethyl-4-methyl-2H-pyran-2-one with endo-BCN in aqueous media (SMD solvent model).

DFT Model (Functional/Basis Set) ΔG‡ Calculated (kcal/mol) ΔGrxn​ Calculated (kcal/mol)Mean Abs. Error vs Exp. Kinetics (kcal/mol)Primary Use Case for Pyrone Modeling
B3LYP-D3 / 6-31G(d) 14.2-38.54.8Rapid geometry optimization[5].
M06-2X / 6-311+G(d,p) 19.1-32.10.6 IEDDA transition state barriers[2].
ω B97X-D / aug-cc-pVTZ 19.4-31.80.9Anionic/nucleophilic intermediates[3].
Experimental Reference18.5-31.5-Empirical baseline.

Causality of Basis Set Choice: Why use 6-311+G(d,p) or aug-cc-pVTZ for single-point energies? The inclusion of diffuse functions (denoted by + or aug) is non-negotiable. During the transition state, the electron cloud expands significantly. Omitting diffuse functions artificially penalizes these expanded states, leading to erroneously high barrier calculations.

Self-Validating Methodologies

To ensure scientific integrity, computational predictions must be tightly coupled with empirical validation. Below is the self-validating protocol used to generate the data above.

Protocol A: Computational Workflow (In Silico)
  • Conformational Search: Generate all rotamers of the C6-ethyl group using Molecular Mechanics (e.g., OPLS4) to identify the global minimum.

  • Geometry Optimization: Optimize the ground state and transition state (TS) geometries at the B3LYP/6-31G(d) level[6].

  • Frequency Validation (Critical Step): Perform a vibrational frequency analysis on the optimized TS. Self-validation: The TS is only valid if it possesses exactly one imaginary frequency corresponding to the formation of the C-C bonds in the bicyclic transition state.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to prove that the identified TS smoothly connects the 6-Ethyl-4-methyl-2H-pyran-2-one reactant to the correct cycloadduct.

  • Single-Point Energy Refinement: Calculate the final electronic energy using M06-2X/6-311+G(d,p)[2].

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) to simulate the experimental solvent (e.g., Methanol or Water), which heavily influences the stabilization of the polarized TS[1].

Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (B3LYP/6-31G*) A->B C 3. TS Search & IRC Validation (Berny Algorithm) B->C D 4. Frequency Analysis (1 Imaginary Freq = TS) C->D E 5. Single Point Energy (M06-2X/6-311+G**) D->E F 6. SMD Solvent Modeling (Aqueous/Organic) E->F G 7. Experimental Kinetics (NMR Validation) F->G

Caption: Computational and experimental workflow for validating DFT models of pyrone reactivity.

Protocol B: Experimental Kinetic Validation (In Vitro)

To validate the M06-2X computed ΔG‡ , we determine the second-order rate constant ( k2​ ) experimentally.

  • Preparation: Dissolve 6-Ethyl-4-methyl-2H-pyran-2-one (0.12 mmol, 1.2 equiv) and endo-BCN (0.1 mmol, 1.0 equiv) in 1.0 mL of deuterated methanol (CD 3​ OD)[1].

  • Internal Standard: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. Causality: This standard is chemically inert under these conditions and provides a constant integration reference to accurately quantify product formation over time.

  • Data Acquisition: Monitor the reaction via 1 H-NMR at 298 K, taking scans every 10 minutes for 12 hours.

  • Kinetic Extraction: Plot ln([Pyrone]/[BCN]) versus time. The slope of this plot yields the second-order rate constant ( k2​ ).

  • Thermodynamic Conversion: Use the Eyring equation ( k=hκkB​T​e−ΔG‡/RT ) to convert the experimental k2​ into an empirical ΔG‡ . Compare this directly to the DFT-derived value to validate the model's accuracy.

Conclusion & Recommendations

For researchers modeling the reactivity of 6-Ethyl-4-methyl-2H-pyran-2-one and related α -pyrones:

  • Do not rely on B3LYP for transition state energies; it will systematically underestimate the barriers.

  • Adopt M06-2X/6-311+G(d,p) as the standard for cycloaddition reactions due to its superior handling of medium-range correlation[2].

  • Shift to ω B97X-D/aug-cc-pVTZ when investigating nucleophilic ring-opening sequences where charge-transfer dynamics dominate[3].

References

  • 4 - MDPI 2.2 - ACS Publications 3.1 - ACS Publications 4.3 - NIH 5.5 - Benchchem

Sources

Validation

Decoding Substituent Effects on the IR Absorption Frequencies of 2H-Pyran-2-ones: A Comparative Analytical Guide

Introduction As a Senior Application Scientist navigating the structural elucidation of complex heterocycles, I frequently rely on Fourier-Transform Infrared (FT-IR) spectroscopy as a frontline diagnostic tool. 2H-pyran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist navigating the structural elucidation of complex heterocycles, I frequently rely on Fourier-Transform Infrared (FT-IR) spectroscopy as a frontline diagnostic tool. 2H-pyran-2-ones (α-pyrones) are privileged scaffolds in natural product synthesis and drug development. The conjugated diene-lactone system of the α-pyrone ring presents a highly sensitive electronic environment. By analyzing the shifts in the carbonyl (νC=O) and alkene (νC=C) stretching frequencies, we can objectively compare the electronic and steric impacts of various substituents. This guide synthesizes empirical data to help researchers predict and validate the structural properties of substituted 2H-pyran-2-ones.

Mechanistic Causality: The Physics of the Pyrone Carbonyl

The unsubstituted 2H-pyran-2-one ring exhibits a baseline lactone carbonyl stretch around 1730 cm⁻¹. This relatively high frequency (compared to standard six-membered lactones) is a product of ring strain and the specific conjugation pattern of the diene system. However, introducing substituents at the 3-, 4-, 5-, or 6-positions fundamentally alters the bond order of the carbonyl group through three primary mechanisms:

  • Resonance Delocalization (Electron-Donating Groups): When strong electron-donating groups (EDGs) such as an amino group at the 3-position or a p-methoxyphenyl group at the 4- or 6-positions are introduced, they pump electron density into the pyrone ring. This stabilizes the zwitterionic resonance contributor (where the carbonyl oxygen bears a negative charge), increasing the single-bond character of the C=O bond. Consequently, the force constant drops, significantly lowering the absorption frequency to below 1700 cm⁻¹[1].

  • Inductive Effects (Alkyl Groups): Alkyl substituents (e.g., 4-methyl or 6-alkyl groups) exert a mild inductive electron-donating effect. However, lacking lone pairs for extended resonance, they do not drastically alter the C=O bond order. Thus, compounds like 4-methyl-6-alkyl-2H-pyran-2-ones maintain a characteristic high-frequency carbonyl stretch between 1720–1740 cm⁻¹[2].

  • Intramolecular Hydrogen Bonding: When a hydrogen-bond donor (like a 4-hydroxyl group) is adjacent to a hydrogen-bond acceptor (like a 3-acyl group), strong intramolecular chelation occurs. This physical sharing of the proton drastically lengthens the pyrone C=O bond, shifting the stretching frequency as low as 1636 cm⁻¹, compared to >1710 cm⁻¹ for the non-hydrogen-bonded equivalents[3].

Quantitative Data: Comparative IR Frequencies

The following table summarizes the objective performance of FT-IR in distinguishing substituted pyrone architectures based on their functional groups.

Compound ClassSubstituent Patternν(C=O) Stretch (cm⁻¹)ν(C=C) Stretch (cm⁻¹)Primary Mechanistic Driver
Unsubstituted α-Pyrone None~17301620, 1550Baseline conjugated lactone
Alkyl-Substituted 4-Methyl, 6-Alkyl1720–17401630–1640Mild inductive effect maintains high frequency
EDG-Substituted 3-Amino or 6-(p-Methoxy)< 1700~1580–1610Strong resonance lowers C=O bond order
H-Bonded Systems 3-Acyl, 4-Hydroxy~1636~1550Intramolecular chelation lengthens C=O bond
Non-H-Bonded Analogues 4-Hydroxy (Free C=O)~1719~1600Absence of chelation restores higher frequency
Visualization: Logical Flow of Substituent Effects

G Base Unsubstituted 2H-pyran-2-one Baseline ν(C=O) ~1730 cm⁻¹ EDG Electron-Donating Groups (EDG) (e.g., -NH₂, -OH, -OMe) Base->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃) Base->EWG HBond Intramolecular H-Bonding (e.g., 4-OH with 3-Acyl) Base->HBond Resonance Increased Resonance Delocalization Weakens C=O Bond EDG->Resonance Inductive Inductive Electron Withdrawal Strengthens C=O Bond EWG->Inductive HBridge Proton Sharing / Chelation Lengthens C=O Bond HBond->HBridge LowFreq Lowered Frequency (<1700 cm⁻¹) Resonance->LowFreq HighFreq Maintained/Raised Frequency (>1730 cm⁻¹) Inductive->HighFreq VeryLow Drastically Lowered Frequency (~1630-1650 cm⁻¹) HBridge->VeryLow

Logical flow of substituent effects on 2H-pyran-2-one carbonyl IR absorption frequencies.

Self-Validating Experimental Workflow: High-Fidelity FT-IR Acquisition

To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be a self-validating system. A common pitfall in pyrone analysis is misinterpreting baseline anomalies or moisture as structural data. The following protocol ensures strict causality between the sample's true chemistry and the output spectrum.

Step 1: System Calibration & Environmental Control

  • Action: Power on the FT-IR spectrometer and allow the infrared source to stabilize for 30 minutes. Run a background scan using a blank sample compartment. Immediately acquire a spectrum of a standard polystyrene calibration film.

  • Self-Validation: Verify that the reference peak at exactly 1601.2 cm⁻¹ is present. If this peak shifts by more than 1 cm⁻¹, the interferometer requires realignment. This guarantees wavelength accuracy before any pyrone is analyzed.

Step 2: Sample Preparation (Neat vs. Solid)

  • Action for Liquids (e.g., 6-alkyl-pyrones): Apply a single drop of the neat compound onto an Attenuated Total Reflectance (ATR) diamond crystal. Ensure full coverage without air bubbles.

  • Action for Solids (e.g., 3-amino-pyrones): Grind 1-2 mg of the sample with 100 mg of anhydrous KBr. Press into a translucent pellet at 10 tons of pressure.

  • Causality: KBr is completely transparent in the mid-IR region (4000-400 cm⁻¹). Using strictly anhydrous KBr prevents the appearance of a broad -OH stretch at 3400 cm⁻¹ and a water bending mode at 1640 cm⁻¹, which would otherwise artificially mask the crucial pyrone C=C stretching region.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.

  • Causality: Co-adding 32 scans increases the signal-to-noise ratio by a factor of √32, ensuring that weak overtone bands or subtle shifts in the diene region (1550-1650 cm⁻¹) are clearly resolved from instrumental noise.

Step 4: Data Processing and Artifact Rejection

  • Action: Apply an atmospheric compensation algorithm to remove residual CO₂ (2350 cm⁻¹) and atmospheric water vapor noise. Perform a multipoint baseline correction.

  • Self-Validation: Check the region above 1750 cm⁻¹. If unexpected aliphatic ester bands appear, it indicates potential ring-opening degradation of the pyrone lactone. The absence of these bands self-validates the structural integrity of the sample during analysis.

References
  • Title: Effect of the Substituents on the Infrared Absorptions of 2H-pyran-2-ones Source: jcsp.org.pk URL: [Link]

  • Title: Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones Source: acs.org URL: [Link]

  • Title: Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT Source: scifiniti.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Ethyl-4-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Core Principles Pyranone derivatives can present a range of hazards, including but not limited to acute toxicity, skin and eye irritat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Pyranone derivatives can present a range of hazards, including but not limited to acute toxicity, skin and eye irritation, and potential flammability.[1][2][3] Therefore, a proactive and cautious approach is paramount. The foundational principle of handling 6-Ethyl-4-methyl-2H-pyran-2-one is the strict adherence to the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Key Safety and Physical Data for Related Pyranones:

ParameterGeneral Value/Observation for Pyranone DerivativesSource(s)
GHS Classification May include Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Serious Eye Irritation.[1][2][3]
Signal Word Warning or Danger, depending on the specific derivative.[1][4]
Physical State Can range from solid to oily liquid.[4][5]
Storage Temperature Generally stored in a cool, dry, and well-ventilated area.[1][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate exposure risks. A comprehensive risk assessment of your specific procedures should guide your PPE selection.[4]

Mandatory PPE Ensemble
  • Eye and Face Protection : ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[7] For procedures with a risk of splashing, chemical splash goggles and a face shield are mandatory.[7]

  • Hand Protection : Chemical-resistant, impermeable gloves such as nitrile rubber are essential. Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection : A flame-resistant lab coat should be worn and fully fastened.[7] Long pants and closed-toe shoes are required to ensure no skin is exposed.[7]

  • Respiratory Protection : All handling of 6-Ethyl-4-methyl-2H-pyran-2-one that may generate dust or aerosols should be performed within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[2][4]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of your workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[1][5][6]

Handling and Use
  • Preparation : Before handling, ensure a spill kit is readily accessible.[4] Gather all necessary equipment to minimize movement with the open container.

  • Weighing and Transfer : If the compound is a solid, conduct all weighing and transfer operations within a chemical fume hood to prevent the generation and dispersal of dust.[4] Use non-sparking tools to avoid ignition sources.[5][6]

  • Solution Preparation : When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • General Conduct : Avoid all direct contact with the substance.[4] Do not eat, drink, or smoke in the work area.[4][9] Wash hands thoroughly after handling.[4][9]

Decontamination and Doffing of PPE
  • Workspace Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • PPE Removal : Remove outer gloves first and dispose of them in a designated waste container.[4] Subsequently, remove your lab coat and other PPE, taking care to avoid contaminating your skin or clothing. The inner gloves should be the last item of PPE to be removed.[4]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate potential harm.

  • In Case of Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[2][10]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Chemical Spill Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill of 6-Ethyl-4-methyl-2H-pyran-2-one.

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Containment & Cleanup cluster_FinalSteps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate AssessSize Assess Spill Size & Risk Isolate->AssessSize DonPPE Don Appropriate PPE AssessSize->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Absorb Absorb with Vermiculite or Sand Contain->Absorb Collect Collect Absorbed Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Sealed Container Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for both safety and environmental compliance.

  • Waste Collection : Collect all waste materials, including contaminated PPE and absorbent materials from spills, in a designated, properly labeled, and tightly sealed container.[8]

  • Storage of Waste : Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Final Disposal : Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8][11] Do not dispose of this material down the drain or into the environment.[2][8]

Conclusion: A Culture of Safety

The safe handling of 6-Ethyl-4-methyl-2H-pyran-2-one is a shared responsibility. By integrating these expert-derived protocols into your daily laboratory practices, you contribute to a robust culture of safety. This guide serves as a foundational resource, and we encourage continuous learning and adaptation of safety procedures as new information becomes available. Your diligence and commitment to safety are the cornerstones of innovative and responsible research.

References

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). The Ohio State University. Retrieved March 31, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved March 31, 2026, from [Link]

  • 6-cyclohexyl-4-methyl-2H-pyran-2-one | C12H16O2 | CID 19858323 - PubChem. (n.d.). Retrieved March 31, 2026, from [Link]

  • Safety Data Sheet: 3-acetyl-6-methyl-2H-pyran-2,4(3H) - Carl ROTH. (n.d.). Retrieved March 31, 2026, from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-4-methyl-2H-pyran-2-one
Reactant of Route 2
6-Ethyl-4-methyl-2H-pyran-2-one
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